Dialifos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-1-diethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClNO4PS2/c1-3-19-21(22,20-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMQYXACQUZOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClNO4PS2 | |
| Record name | DIALIFOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037522 | |
| Record name | Dialifor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dialifor is a white crystalline solid, also reported as a colorless oil, colorless. Used as an insecticide and acaricide (kills beetles, ticks, mites, etc.). (EPA, 1998), White solid; May also be liquid; [HSDB] Colorless solid; [MSDSonline] Pure: White solid; Isolated technical: Brown solid; Commercial technical: Brown liquid; [INCHEM JMPR] | |
| Record name | DIALIFOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dialifor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4708 | |
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Solubility |
Sol in aromatic hydrocarbons, ethers, esters, ketones, Very soluble in cyclohexanone; slightly soluble in aliphatic hydrocarbons, alcohols, In acetone 760, isophorone 400, chloroform 620, xylene 570, diethyl ether 500, ethanol <10, hexane <10 (all in g/kg at 20 °C), Soluble in common organic solvents, In water, 0.18 mg/L at 25 °C | |
| Record name | DIALIFOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.001 mmHg at 95 °F (EPA, 1998), 0.00000006 [mmHg], Vapor pressure = 133 mPa (35 °C), 6.2X10-8 mm Hg at 25 °C | |
| Record name | DIALIFOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dialifor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | DIALIFOR | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid; also reported as oil, COLORLESS | |
CAS No. |
10311-84-9 | |
| Record name | DIALIFOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dialifos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10311-84-9 | |
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| Record name | Dialifor [ANSI:BSI:ISO] | |
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| Record name | Dialifor | |
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| Record name | Dialifos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.614 | |
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| Record name | DIALIFOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8480K0VB4E | |
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| Record name | DIALIFOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153 to 156 °F solid; 144 to 147 °F recrystallized from toluene and hexane (EPA, 1998), 67-69 °C /solid/; 62-64 °C when recrystallized from toluene and hexane, MP: 167-169 °C | |
| Record name | DIALIFOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIALIFOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Synthesis of Dialifos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for Dialifos, an organophosphate insecticide. The synthesis involves a multi-step process culminating in the formation of O,O-Diethyl S-(2-Chloro-1-Phthalimidoethyl) phosphorodithioate. This document outlines the key chemical reactions, precursors, and experimental procedures involved in the production of this compound, supported by quantitative data and visual representations of the synthetic route.
This compound Synthesis Pathway
The synthesis of this compound can be conceptually divided into two main stages: the preparation of the key precursors and the final coupling reaction to form the target molecule. The primary precursors are a reactive phthalimide (B116566) derivative and a salt of O,O-diethyl phosphorodithioic acid.
A plausible and commonly cited route for the synthesis of this compound involves the following key steps:
-
Preparation of N-Vinylphthalimide: This initial step involves the reaction of phthalimide with acetylene (B1199291) or a vinyl equivalent.
-
Chlorination of N-Vinylphthalimide: The N-vinylphthalimide is then chlorinated to introduce the chloroethyl group, forming N-(1,2-dichloroethyl)phthalimide.
-
Preparation of O,O-Diethyl Phosphorodithioic Acid: This essential reagent is synthesized by the reaction of phosphorus pentasulfide with ethanol (B145695).
-
Salt Formation: The O,O-diethyl phosphorodithioic acid is typically converted to its more stable and reactive salt, such as the potassium or sodium salt, by reacting it with a suitable base.
-
Final Coupling Reaction: The N-(1,2-dichloroethyl)phthalimide is reacted with the salt of O,O-diethyl phosphorodithioic acid to yield this compound.
This synthetic approach is analogous to the Gabriel synthesis of primary amines, where a phthalimide derivative is used to introduce a protected nitrogen-containing functional group.
Precursor Synthesis
N-(1,2-Dichloroethyl)phthalimide
The synthesis of this key intermediate starts from phthalimide. While a detailed, publicly available experimental protocol for the direct synthesis of N-(1,2-dichloroethyl)phthalimide is scarce, the general principle involves the addition of chlorine to N-vinylphthalimide. N-vinylphthalimide itself can be synthesized through various methods, including the reaction of potassium phthalimide with a vinyl halide.
Alternatively, related N-haloalkyl phthalimides can be synthesized, which may serve as precursors. For instance, N-(2-bromoethyl)phthalimide is a well-documented compound prepared by the reaction of potassium phthalimide with an excess of 1,2-dibromoethane.
O,O-Diethyl Phosphorodithioic Acid and its Salts
O,O-Diethyl phosphorodithioic acid is a crucial precursor in the synthesis of many organophosphate pesticides.
Experimental Protocol for O,O-Diethyl Phosphorodithioic Acid Synthesis:
This protocol is based on the reaction of phosphorus pentasulfide with ethanol.
-
Reactants:
-
Phosphorus pentasulfide (P₄S₁₀)
-
Ethanol (C₂H₅OH)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser connected to a system for trapping hydrogen sulfide (B99878) (H₂S) gas, a suspension of phosphorus pentasulfide in an inert solvent (e.g., toluene) is prepared.
-
Ethanol is added dropwise to the stirred suspension while maintaining the reaction temperature between 50-70 °C. The reaction is exothermic and produces hydrogen sulfide gas, which must be safely scrubbed.
-
After the addition of ethanol is complete, the reaction mixture is typically stirred for an additional period to ensure complete reaction.
-
The resulting O,O-diethyl phosphorodithioic acid can be used directly or converted to its salt.
-
-
Salt Formation: To prepare the potassium or sodium salt, the acidic product is carefully neutralized with an aqueous solution of potassium hydroxide (B78521) or sodium hydroxide.
Final Synthesis of this compound
The final step in the synthesis of this compound involves the reaction of N-(1,2-dichloroethyl)phthalimide with a salt of O,O-diethyl phosphorodithioic acid. This is a nucleophilic substitution reaction where the dithiophosphate (B1263838) anion displaces one of the chlorine atoms on the N-substituted phthalimide.
Experimental Protocol for this compound Synthesis:
-
Reactants:
-
N-(1,2-dichloroethyl)phthalimide
-
Potassium or Sodium O,O-diethyl phosphorodithioate
-
An inert solvent (e.g., acetonitrile, DMF)
-
-
Procedure:
-
N-(1,2-dichloroethyl)phthalimide is dissolved in a suitable inert solvent in a reaction vessel.
-
The salt of O,O-diethyl phosphorodithioic acid is added to the solution.
-
The reaction mixture is stirred, and the temperature may be moderately elevated to facilitate the reaction.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up to isolate the crude this compound. This typically involves filtering off any inorganic salts, followed by removal of the solvent under reduced pressure.
-
The crude product can then be purified by methods such as column chromatography or recrystallization to obtain pure this compound.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Key Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₄H₁₇ClNO₄PS₂ | 393.85 | 67-69 | Decomposes |
| Phthalimide | C₈H₅NO₂ | 147.13 | 238 | 336 |
| N-Vinylphthalimide | C₁₀H₇NO₂ | 173.17 | 86-87 | 115 (at 5 mmHg) |
| O,O-Diethyl Phosphorodithioic Acid | C₄H₁₁O₂PS₂ | 186.23 | < -20 | 60 (at 1 mmHg) |
Visualizations
Diagram 1: Overall Synthesis Pathway of this compound
Caption: A schematic overview of the synthetic route to this compound, highlighting the key precursors and reactions.
Diagram 2: Experimental Workflow for the Final Coupling Reaction
Caption: A flowchart illustrating the key steps in the final stage of this compound synthesis.
Disclaimer: This document is intended for informational and educational purposes for a professional audience. The synthesis of this compound involves hazardous materials and should only be conducted by trained professionals in a properly equipped laboratory with appropriate safety precautions.
In-Depth Technical Guide: The Mechanism of Action of Dialifos on Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dialifos, an organophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a detailed examination of the molecular mechanism by which this compound inactivates AChE. While specific kinetic data for this compound is scarce in publicly available literature due to its status as an obsolete pesticide, this document elucidates the well-established mechanism for organophosphates and presents comparative kinetic data from structurally similar compounds to provide a quantitative context. The guide includes a detailed, generalized experimental protocol for assessing AChE inhibition and visual diagrams to illustrate key pathways and workflows.
Introduction to this compound and Acetylcholinesterase
This compound, chemically known as O,O-diethyl S-(2-chloro-1-phthalimidoethyl) phosphorodithioate, is a non-systemic organophosphate insecticide and acaricide.[1] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE).[1][2]
Acetylcholinesterase is a serine hydrolase that plays a crucial role in neurotransmission by catalyzing the breakdown of the neurotransmitter acetylcholine.[3][4] This enzymatic degradation terminates the nerve signal at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxic effects, often referred to as a cholinergic crisis.[5]
Molecular Mechanism of Acetylcholinesterase Inhibition by this compound
The inhibition of acetylcholinesterase by organophosphates like this compound is a multi-step process that results in a covalently modified, inactive enzyme. The process involves the phosphorylation of a key serine residue within the enzyme's active site.
The Active Site of Acetylcholinesterase
The active site of AChE contains a catalytic triad (B1167595) of amino acid residues: serine (Ser203), histidine (His447), and glutamate (B1630785) (Glu334). The active site is further characterized by an anionic site, which binds the quaternary ammonium (B1175870) group of acetylcholine, and an esteratic site, where the hydrolysis occurs.
Phosphorylation of the Active Site
The mechanism of AChE inhibition by this compound proceeds as follows:
-
Metabolic Activation: Like many phosphorothioate (B77711) insecticides, this compound itself is a relatively weak inhibitor of AChE. It undergoes metabolic activation in the target organism, where the sulfur atom is replaced by an oxygen atom to form the corresponding oxon analog. This "oxon" form is a much more potent inhibitor.
-
Formation of the Enzyme-Inhibitor Complex: The this compound-oxon molecule, being structurally similar to acetylcholine, binds to the active site of AChE.
-
Phosphorylation: The hydroxyl group of the active site serine residue attacks the phosphorus atom of the this compound-oxon. This results in the formation of a stable, covalent phosphyl-enzyme complex and the release of the leaving group. This phosphorylation effectively inactivates the enzyme.
Spontaneous Reactivation and Aging
The phosphylated acetylcholinesterase can undergo two competing processes:
-
Spontaneous Reactivation: This is a slow, spontaneous hydrolysis of the phosphyl-enzyme bond, which regenerates the active enzyme. The rate of spontaneous reactivation depends on the chemical nature of the attached phosphoryl group.
-
Aging: This is a process where the phosphyl-enzyme complex undergoes a dealkylation reaction, losing one of its ethyl groups.[2][6] This "aged" enzyme is even more stable and is highly resistant to both spontaneous reactivation and reactivation by nucleophilic agents like oximes, which are often used as antidotes for organophosphate poisoning.[2][6]
Quantitative Analysis of Acetylcholinesterase Inhibition
The potency of an organophosphate inhibitor is quantified by several kinetic parameters. Due to the limited availability of specific kinetic data for this compound, the following table presents data for other structurally related diethoxy-organophosphates to provide a comparative context.
Table 1: Kinetic Data for Acetylcholinesterase Inhibition by Structurally Related Organophosphates
| Organophosphate (Oxon Form) | Enzyme Source | ki (M-1min-1) | IC50 (µM) | Aging Half-Life (t1/2) | Reference |
| Paraoxon (B1678428) | Rat Brain | - | - | - | [7] |
| Chlorpyrifos-oxon | Rat Brain | - | - | > Paraoxon | [7] |
| Diazinon-oxon | Neonatal Rat Brain | 1.2 x 107 | - | - | [6] |
| Paraoxon | Human Recombinant | - | - | - | [8] |
Note: ki is the bimolecular rate constant of inhibition. IC50 is the concentration of inhibitor that causes 50% inhibition of enzyme activity.
Experimental Protocols
The following is a detailed, generalized protocol for determining the in vitro inhibition of acetylcholinesterase by an organophosphate inhibitor like this compound. This protocol is based on the widely used Ellman's method.[9][10]
Materials and Reagents
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
This compound (or its oxon analog)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Solvent for inhibitor (e.g., ethanol (B145695) or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a stock solution of ATCI in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions to obtain a range of inhibitor concentrations for the assay.
Assay Procedure
-
Plate Setup: To each well of a 96-well microplate, add:
-
Phosphate buffer
-
DTNB solution
-
Inhibitor solution (or solvent for control)
-
-
Pre-incubation: Add the enzyme solution to each well and pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is produced when the thiocholine (B1204863) (a product of ATCI hydrolysis) reacts with DTNB.
Data Analysis
-
Calculate Reaction Rates: Determine the initial rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine IC50: Plot the percentage of enzyme inhibition [(Vcontrol - Vinhibitor) / Vcontrol] x 100 against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Determine Kinetic Constants: To determine the type of inhibition and the inhibition constant (Ki), perform the assay at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
Visualizations
Mechanism of Acetylcholinesterase Inhibition
Caption: Covalent inhibition of AChE by an organophosphate.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for an in vitro AChE inhibition assay.
Logical Pathway from AChE Inhibition to Toxic Effects
Caption: Path from this compound exposure to cholinergic toxicity.
Conclusion
References
- 1. This compound (Ref: AC 14503) [sitem.herts.ac.uk]
- 2. Dialifor | C14H17ClNO4PS2 | CID 25146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Differential acetylcholinesterase inhibition of chlorpyrifos, diazinon and parathion in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age-related brain cholinesterase inhibition kinetics following in vitro incubation with chlorpyrifos-oxon and diazinon-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of the in vitro inhibition, aging, and reactivation of brain acetylcholinesterase from rat and channel catfish by paraoxon and chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibition by diaza- and dioxophosphole compounds: synthesis and determination of IC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Dialifos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialifos, also known as dialifor, is an organophosphate pesticide that has been utilized for its insecticidal and acaricidal properties.[1] As a member of this chemical class, its mode of action centers on the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological profile of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and toxicology.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a phthalimide (B116566) group attached to a chloroethyl phosphorodithioate (B1214789) moiety. The presence of a chiral center results in two stereoisomers, though it is typically produced and used as a racemic mixture.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | S-[2-chloro-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] O,O-diethyl phosphorodithioate |
| CAS Number | 10311-84-9 |
| Molecular Formula | C₁₄H₁₇ClNO₄PS₂ |
| Molecular Weight | 393.85 g/mol [3] |
| SMILES | CCOP(=S)(OCC)SC(CCl)N1C(=O)c2ccccc2C1=O[4] |
| InChIKey | MUMQYXACQUZOFP-UHFFFAOYSA-N |
| Synonyms | Dialifor, Torak, ENT 27320, Hercules 14503[5][6] |
Physicochemical Properties
This compound is a white crystalline solid, though technical grade formulations may appear as a brownish liquid.[5] Its solubility and volatility characteristics are key determinants of its environmental fate and exposure routes.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Melting Point | 67-69 °C[5] | Other reported ranges include 62-64 °C (recrystallized)[5] and a single value of 68 °C.[7] |
| Boiling Point | 465.9 ± 55.0 °C | Predicted value.[7] |
| Density | 1.435 ± 0.06 g/cm³ | Predicted value.[7] |
| Vapor Pressure | 1.3 x 10⁻⁴ Pa at 35 °C (1 x 10⁻⁶ mmHg at 95°F) | Discrepancies exist in reported values.[5] |
| Water Solubility | 0.18 mg/L at 25 °C[5][7] | Low aqueous solubility.[1] |
| Solubility in Organic Solvents | Acetone: 760 g/kg, Chloroform: 620 g/kg, Xylene: 570 g/kg, Diethyl ether: 500 g/kg, Isophorone: 400 g/kg, Ethanol: <10 g/kg, Hexane: <10 g/kg (all at 20 °C)[5] | Generally soluble in common organic solvents. |
| Octanol-Water Partition Coefficient (log Kow) | 4.69[5] | Indicates a high potential for bioaccumulation. |
| pKa | -2.72 ± 0.20 | Predicted value.[7] |
| Flash Point | 100 °C[7] |
Toxicological Profile
This compound exhibits high acute toxicity through oral and dermal routes of exposure and is a potent neurotoxin.[1][2] The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase.
Acute Toxicity
The lethal dose (LD50) and lethal concentration (LC50) values for this compound in various animal models are summarized below.
Table 3: Acute Toxicity of this compound
| Species | Route | LD50 / LC50 |
| Rat | Oral | 5 - 71 mg/kg[5] |
| Rat | Oral | 24 - 135 mg/kg[2] |
| Rabbit | Dermal | 145 mg/kg[5][7] |
| Mouse | Oral | 39 mg/kg (male)[5] |
| Dog | Oral | 97 mg/kg[8] |
| Rat | Inhalation | 0.45 mg/m³ (LC50)[2] |
Symptoms of acute poisoning are characteristic of organophosphate toxicity and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory failure.[2][8]
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function.[9]
The process of inhibition involves the phosphorylation of a serine hydroxyl group in the active site of AChE by the organophosphate. This forms a stable, covalent bond that renders the enzyme inactive.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Metabolism and Environmental Fate
Information on the detailed metabolic pathways of this compound is limited. However, it is reported to be rapidly metabolized in mammals and eliminated primarily through urine as o-phthalic acid.[5]
Due to its low water solubility and high octanol-water partition coefficient, this compound is expected to have low mobility in soil and may bioaccumulate in organisms. It is not expected to be highly volatile from dry soil surfaces.[5]
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical and toxicological properties presented in this guide are based on standardized methodologies. For instance:
-
Melting Point Determination: Typically determined using capillary methods or a microscope hot stage (Kofler method) with calibrated equipment, following established pharmacopeial procedures.
-
Octanol-Water Partition Coefficient (Kow) Determination: Commonly measured using the shake-flask method or high-performance liquid chromatography (HPLC) methods as described in OECD Guideline 107 and 117, respectively.
-
Acute Toxicity (LD50/LC50) Studies: Conducted in accordance with standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). These protocols involve administering specific doses of the substance to laboratory animals (e.g., rats, rabbits) via oral, dermal, or inhalation routes and observing for mortality and clinical signs of toxicity over a defined period.
Conclusion
This compound is a highly toxic organophosphate pesticide with well-defined chemical and physical properties. Its primary mechanism of action, the inhibition of acetylcholinesterase, leads to significant neurotoxicity. The data summarized in this technical guide, including its chemical identifiers, physicochemical properties, and acute toxicity values, provide a critical foundation for researchers and professionals engaged in the fields of toxicology, environmental science, and the development of safer alternatives. A thorough understanding of these properties is essential for risk assessment and the implementation of appropriate safety and handling procedures.
References
- 1. This compound (Ref: AC 14503) [sitem.herts.ac.uk]
- 2. Dialifor: Usage, Hazard and Safety Measures | CloudSDS [cloudsds.com]
- 3. scbt.com [scbt.com]
- 4. Dialifor - Wikipedia [en.wikipedia.org]
- 5. Dialifor | C14H17ClNO4PS2 | CID 25146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dialifor - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound CAS#: 10311-84-9 [m.chemicalbook.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Dialifos: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dialifos is an obsolete organophosphate insecticide and is not approved for agricultural use in many countries. This document is intended for academic and research purposes only and should not be interpreted as an endorsement or promotion of its use.
Executive Summary
This compound, also known as dialifor, is an organophosphate pesticide previously used as an acaricide and insecticide.[1] It is characterized by high acute toxicity via all routes of exposure and functions as a potent, irreversible inhibitor of acetylcholinesterase (AChE).[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a range of symptoms affecting the autonomic and central nervous systems, and neuromuscular junctions.[3] The acute toxicity of this compound varies across species and is generally higher in females. While it is rapidly metabolized and eliminated, its high acute toxicity has led to its discontinuation in many regions. This guide provides a comprehensive overview of the available toxicological data on this compound, including its mechanism of action, pharmacokinetics, and toxicity across various endpoints.
Chemical and Physical Properties
This compound is the common name for S-(2-chloro-1-phthalimidoethyl) O,O-diethyl phosphorodithioate.[2] It is a white crystalline solid in its pure form, while technical grade formulations may appear as a brown liquid.[2]
| Property | Value | Reference |
| CAS Number | 10311-84-9 | [4] |
| Molecular Formula | C₁₄H₁₇ClNO₄PS₂ | [5] |
| Molecular Weight | 393.85 g/mol | [5] |
| Physical State | White crystalline solid (pure) | [2] |
| Water Solubility | 0.18 mg/L at 25 °C | [5] |
| Log P (octanol-water) | 4.69 | [6] |
Mechanism of Action
The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[1][3]
Signaling Pathway of Cholinesterase Inhibition
Caption: Cholinesterase inhibition by this compound at the cholinergic synapse.
AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process essential for terminating the nerve impulse at cholinergic synapses.[7] this compound phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, inactive enzyme complex.[8] This irreversible inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron or effector organ.[3] This overstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems leads to the characteristic signs of organophosphate poisoning.[9]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Limited publicly available data exists specifically for the detailed pharmacokinetics of this compound in laboratory animals. However, general principles of organophosphate toxicology and some specific information provide an overview.
Absorption: this compound is readily absorbed via all major routes of exposure: oral, dermal, and inhalation.[2] The rapid onset of toxic symptoms following exposure is indicative of its efficient absorption.[2]
Distribution: Following absorption, organophosphates are generally distributed throughout the body. Due to their lipophilic nature, they can accumulate in fatty tissues.[10] Specific tissue distribution data for this compound is not readily available.
Metabolism: this compound is almost completely metabolized in mammals.[6] The primary metabolic pathway for phosphorothioate (B77711) pesticides like this compound involves oxidative desulfuration by cytochrome P450 (CYP450) enzymes in the liver to its more toxic oxygen analog (oxon).[11][12] This oxon is a more potent inhibitor of AChE. Detoxification pathways also exist, likely involving hydrolysis by esterases (A-esterases such as paraoxonase) and glutathione (B108866) S-transferases.[5] In a study with a dairy cow, urinary diethyl phosphorothionate accounted for 33% of the administered dose.[6]
Excretion: Metabolites of this compound are rapidly eliminated from the body, primarily in the urine.[6] In a dairy cow fed this compound for 4 days, only 3% of the unchanged compound was recovered in the feces, with none found in the urine or milk, indicating extensive metabolism and excretion of metabolites.[6]
Metabolism and Bioactivation of this compound
Caption: Bioactivation and detoxification pathways of this compound.
Toxicological Profile
Acute Toxicity
This compound exhibits high acute toxicity by oral, dermal, and inhalation routes.[2] A notable sex difference in acute oral toxicity has been observed in rats, with females being more sensitive, a characteristic of many O,O-diethyl phosphate (B84403) derivatives.[13]
Signs and Symptoms of Acute Poisoning: The signs and symptoms of acute this compound poisoning are consistent with those of other cholinesterase inhibitors and result from the overstimulation of the nervous system.[3][14] These include:
-
Muscarinic effects: Increased salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (nausea, vomiting, diarrhea), bronchospasm, and bradycardia (slow heart rate).[3]
-
Nicotinic effects: Muscle fasciculations (twitching), cramps, weakness, and paralysis.[9]
-
Central nervous system effects: Headache, dizziness, anxiety, confusion, convulsions, and coma.[2]
Death is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive respiratory secretions, and paralysis of the respiratory muscles.[2]
Quantitative Acute Toxicity Data
| Species | Route | LD₅₀ (mg/kg) | Sex | Reference |
| Rat | Oral | 5 - 53 | Not specified | [2] |
| Rat | Oral | 71 | Male | [2] |
| Rat | Oral | 24 - 135 | Not specified | [3] |
| Rat | Dermal | ~200 | Not specified | [3] |
| Mouse | Oral | 39 - 65 | Not specified | [2] |
| Rabbit | Oral | 35 | Not specified | [2] |
| Rabbit | Dermal | 145 | Not specified | [2] |
Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies are designed to evaluate the effects of repeated exposure to a substance over a longer period.
In a 90-day study in rats fed diets containing 0, 10, 25, 50, and 100 ppm of this compound, the following effects were observed:
-
Erythrocyte cholinesterase activity was decreased at all dietary levels.[2]
-
Plasma cholinesterase activity was depressed in females at all dietary levels and in males at 25 ppm and above.[2]
-
Brain cholinesterase activity was depressed in males at 100 ppm and in females at 25 ppm and above.[2]
A 2-year chronic feeding study in dogs at dietary levels of 0, 1, 5, and 10 ppm showed no significant effects on body weight, food consumption, behavior, mortality, hematology, clinical chemistry, urinalysis, or gross and microscopic pathology.[2] However, plasma and erythrocyte cholinesterase activities were depressed at 5 and 10 ppm.[2]
Based on these studies, a No-Observed-Adverse-Effect Level (NOAEL) can be established.
| Species | Duration | Endpoint | NOAEL | LOAEL | Reference |
| Rat | 90 days | Brain Cholinesterase Inhibition (female) | 10 ppm | 25 ppm | [2] |
| Dog | 2 years | Cholinesterase Inhibition | 1 ppm | 5 ppm | [2] |
Genotoxicity
Genotoxicity assays are conducted to assess the potential of a substance to cause damage to genetic material.
This compound was reported to be non-mutagenic in microbial indicator organisms.[2] This suggests that it does not cause gene mutations under the conditions of the tests performed.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.[1]
-
Strains: A set of bacterial strains with different mutations is used to detect various types of mutagens.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[1]
-
Exposure: The test substance is mixed with the bacterial culture and either poured directly onto minimal glucose agar (B569324) plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).[1]
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the solvent control.[15]
Ames Test Workflow
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Carcinogenicity
Long-term carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.
In a long-term feeding study in rats, there were no significant effects observed in gross pathology, histopathology, or tumor frequency.[6] This suggests that under the conditions of the study, this compound did not demonstrate carcinogenic potential in rats. Carcinogenicity data in a second species (e.g., mice) were not found in the publicly available literature.
Experimental Protocol: Carcinogenicity Studies - OECD 451
These studies involve the administration of the test substance to animals for a major portion of their lifespan.[2]
-
Species: Typically conducted in two rodent species, usually rats and mice.[8]
-
Group Size: At least 50 animals of each sex per dose group.[8]
-
Dose Levels: At least three dose levels plus a control group. The highest dose should induce minimal toxicity without significantly altering the normal lifespan.[8]
-
Duration: Typically 24 months for rats and 18-24 months for mice.[2]
-
Observations: Include clinical observations, body weight, food consumption, hematology, clinical chemistry, and complete gross and histopathological examination of all animals.[6]
-
Evaluation: The incidence of tumors in the treated groups is compared to the control group.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproduction and normal development.
Reproductive Toxicity: In a three-generation reproduction study in rats, dietary levels of up to 100 ppm of this compound had no effect on fertility, gestation, viability of pups, or lactation.[2]
Developmental Toxicity (Teratogenicity): A teratology study in hamsters was conducted where this compound was administered by stomach tube at total dosages ranging from 100 to 500 mg/kg.[6] However, the relevance of this study is considered obscure as thalidomide, which this compound is an analog of, is not teratogenic in hamsters.[6] More relevant studies in other species were not found in the available literature.
Experimental Protocol: Two-Generation Reproduction Toxicity Study - OECD 416
This study design evaluates the effects of a substance on all phases of the reproductive cycle.[4]
-
Animals: Typically rats.
-
Dosing: The test substance is administered to the parental (F0) generation before mating, during mating, and for females, throughout gestation and lactation. Dosing is continued for the F1 generation through their maturation, mating, and production of the F2 generation.[4]
-
Endpoints: Include parental clinical observations, body weight, food consumption, mating and fertility indices, gestation length, litter size, pup viability, and growth. Gross and histopathological examination of the reproductive organs is also performed.[4]
Experimental Protocol: Prenatal Developmental Toxicity Study - OECD 414
This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus.[13]
-
Species: Usually conducted in two species, a rodent (typically rat) and a non-rodent (typically rabbit).[13]
-
Dosing: The test substance is administered to pregnant females daily, at least from implantation to the day before cesarean section.[13]
-
Endpoints: Maternal observations (clinical signs, body weight, food consumption), examination of uterine contents (number of corpora lutea, implantations, resorptions, and live/dead fetuses), and fetal evaluations (body weight, sex, and external, visceral, and skeletal examinations for malformations and variations).[13]
Neurotoxicity
The primary neurotoxic effect of this compound is the inhibition of acetylcholinesterase, as detailed in the Mechanism of Action section.
Organophosphate-Induced Delayed Neuropathy (OPIDN): Some organophosphates can cause a delayed neurotoxicity characterized by paralysis, which is not directly related to AChE inhibition. This is typically assessed in adult hens. A specific study on the potential of this compound to cause OPIDN was not found in the reviewed literature.
Experimental Protocol: Delayed Neurotoxicity of Organophosphorus Substances - OECD 418
This test is designed to assess the potential of organophosphorus substances to cause delayed neurotoxicity.[16]
-
Species: Adult domestic hens, which are sensitive to this effect.[16]
-
Dosing: A single oral dose of the test substance is administered.[16]
-
Observation Period: The hens are observed for 21 days for any signs of ataxia or paralysis.[16]
-
Histopathology: At the end of the observation period, the animals are sacrificed, and nervous tissues (brain, spinal cord, and peripheral nerves) are examined for axonal degeneration and demyelination.[1]
Environmental Fate and Ecotoxicology
This compound has low aqueous solubility and is highly volatile.[1] It is expected to be immobile in soil.[6] It is highly toxic to honeybees and moderately toxic to birds and fish.[1]
Conclusion
This compound is a highly toxic organophosphate insecticide with a well-defined primary mechanism of action as a potent acetylcholinesterase inhibitor. Its toxicological profile is characterized by high acute toxicity, with classic cholinergic signs of poisoning. Subchronic and chronic studies have established NOAELs based on cholinesterase inhibition. Available data suggest a lack of genotoxic and carcinogenic potential. While a three-generation reproduction study in rats showed no adverse effects on reproduction, comprehensive developmental toxicity data in a second species are lacking in the public domain. Furthermore, a specific study on its potential to cause organophosphate-induced delayed neuropathy was not found. The high acute toxicity of this compound has led to its discontinuation for agricultural use in many parts of the world.
References
- 1. Optimal conduct of the neuropathology evaluation of organophosphorus induced delayed neuropathy in hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. apps.who.int [apps.who.int]
- 5. Dialifor | C14H17ClNO4PS2 | CID 25146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies on the delayed neurotoxicity of organophosphorus compounds- (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-year oral chronic toxicity and carcinogenicity study in rats of diets fumigated with methyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Female reproductive toxicity after exposure to malathion or diazinon: a systematic review of rodent and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for the activation of organophosphate pesticides by cytochromes P450 3A4 and 2D6 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing for organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Publications [who.int]
- 15. Rat and rabbit oral developmental toxicology studies with two perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
An In-Depth Technical Guide to Dialifos (CAS No. 10311-84-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialifos, also known as Dialifor, is an organophosphate insecticide and acaricide that was previously used to control a variety of chewing and sucking insects and spider mites on crops such as fruits, vegetables, cotton, and nuts. Due to its toxicity and environmental concerns, its use has been discontinued (B1498344) in many countries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, toxicology, and analytical methods related to this compound, intended for an audience of researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a crystalline solid, though technical grade products may appear as a colorless oil.[1] It is characterized by its low solubility in water and high volatility.[2]
| Property | Value | Reference |
| CAS Number | 10311-84-9 | [1] |
| Molecular Formula | C₁₄H₁₇ClNO₄PS₂ | [3] |
| Molecular Weight | 393.85 g/mol | [1][3] |
| IUPAC Name | S-(2-chloro-1-phthalimidoethyl) O,O-diethyl phosphorodithioate (B1214789) | [4] |
| Synonyms | Dialifor, Torak, Hercules 14503, ENT 27320 | [4][5] |
| Melting Point | 67-69 °C | [1] |
| Boiling Point | 198 °C at 0.1 mmHg | |
| Density | 1.37 g/cm³ | |
| Water Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in acetone, isophorone, and xylene | |
| Vapor Pressure | 1 x 10⁻⁵ mmHg at 20 °C | |
| Appearance | White crystalline solid or colorless oil (technical grade) | [1] |
Synthesis of this compound
The synthesis of this compound typically involves a two-step process. The first step is the chlorination of N-vinylphthalimide. This intermediate is then reacted with O,O-diethyl hydrogen phosphorodithioate to yield this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-vinylphthalimide
-
Chlorine gas (or a suitable chlorinating agent)
-
O,O-diethyl hydrogen phosphorodithioate
-
An appropriate solvent (e.g., carbon tetrachloride)
-
A suitable base (e.g., triethylamine)
Procedure:
-
Chlorination of N-vinylphthalimide: Dissolve N-vinylphthalimide in a suitable solvent such as carbon tetrachloride in a reaction vessel. Pass chlorine gas through the solution at a controlled rate while maintaining a low temperature (e.g., 0-5 °C) to prevent unwanted side reactions. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC). Once the reaction is complete, remove the solvent under reduced pressure to obtain the chlorinated intermediate, N-(1,2-dichloroethyl)phthalimide.
-
Reaction with O,O-diethyl hydrogen phosphorodithioate: Dissolve the chlorinated intermediate in a fresh solvent. Add O,O-diethyl hydrogen phosphorodithioate to the solution. Slowly add a base, such as triethylamine, to the reaction mixture to facilitate the nucleophilic substitution reaction. Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by analytical monitoring.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove any precipitated salts. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.
Mechanism of Action: Acetylcholinesterase Inhibition
Like other organophosphate pesticides, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.
The inhibition of AChE by this compound is an irreversible process. The phosphorus atom of the organophosphate forms a stable covalent bond with the serine hydroxyl group in the active site of AChE. This phosphorylation inactivates the enzyme, leading to an accumulation of ACh in the synapse. The excess ACh continuously stimulates nerve receptors, resulting in a state of cholinergic hyperstimulation. This manifests as a range of symptoms, from muscle twitching and paralysis to respiratory failure and death.
Toxicological Data
This compound is highly toxic to mammals through all routes of exposure, including oral, dermal, and inhalation.[1] The toxicological effects are primarily due to its inhibition of acetylcholinesterase.
Acute Toxicity (LD₅₀)
The median lethal dose (LD₅₀) is a measure of the acute toxicity of a substance. The following table summarizes the LD₅₀ values for this compound in various animal models.
| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Rat (male) | Oral | 9.2 - 12 | |
| Rat (female) | Oral | 40 - 53 | [1] |
| Mouse (male) | Oral | 39 | [1] |
| Mouse (female) | Oral | 65 | [1] |
| Rabbit | Oral | 35 | [1] |
| Rabbit | Dermal | 145 | [1] |
| Dog | Oral | 25 - 50 | |
| Hen | Oral | 15 |
Cholinesterase Inhibition (IC₅₀)
| Compound | Enzyme Source | IC₅₀ | Reference |
| Paraoxon (Parathion metabolite) | Human Erythrocyte AChE | ~2 nM | |
| Chlorpyrifos-oxon | Human Erythrocyte AChE | ~1 nM | |
| This compound (estimated) | Human Erythrocyte AChE | Low nM range |
Note: The IC₅₀ value for this compound is an estimation based on the values of structurally similar organophosphates. Further experimental validation is required.
Experimental Protocol: Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)
This protocol outlines a standardized procedure for assessing the acute oral toxicity of a chemical.
Animals:
-
Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically females.
-
Animals are acclimatized to laboratory conditions for at least 5 days before the study.
-
Animals are fasted (food, but not water, is withheld) for 3-4 hours before dosing.
Procedure:
-
Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., corn oil, water with a suspending agent). The concentration is adjusted to provide the desired dose in a volume of 1-2 mL/100g body weight.
-
Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Doses are typically selected from a fixed series (e.g., 5, 50, 300, 2000 mg/kg).
-
Main Study: Based on the sighting study, a starting dose is selected. A group of animals (typically 5) is dosed at this level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of tremors, convulsions, salivation, diarrhea), and changes in body weight. Observations are made frequently on the day of dosing and at least once daily for 14 days.
-
Dose Adjustment: If no mortality or severe toxicity is observed, a higher dose is administered to another group of animals. If mortality occurs, a lower dose is used. This process is repeated until the dose that causes evident toxicity or mortality is identified.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Metabolism and Environmental Fate
Mammalian Metabolism
In mammals, organophosphates like this compound undergo metabolic transformation primarily in the liver. The metabolism involves two main types of reactions: activation and detoxification.
-
Activation: The thiophosphate group (P=S) of this compound is oxidatively desulfurated by cytochrome P450 enzymes to its oxygen analog, the oxon (P=O). This oxon is a much more potent inhibitor of acetylcholinesterase than the parent compound.
-
Detoxification: this compound and its oxon can be detoxified through several pathways, including hydrolysis by esterases (such as paraoxonase) and glutathione (B108866) S-transferases, which cleave the phosphate (B84403) ester bonds, and further degradation of the leaving group. The primary metabolites are typically water-soluble and are excreted in the urine.
Environmental Degradation
The persistence of this compound in the environment is influenced by factors such as soil type, pH, temperature, and microbial activity. Due to its low water solubility, it is expected to be relatively immobile in soil and adsorb to organic matter.[5]
-
Hydrolysis: this compound can be degraded by chemical hydrolysis, particularly under alkaline conditions.
-
Biodegradation: Soil microorganisms can play a significant role in the degradation of organophosphates. They can utilize these compounds as a source of carbon and phosphorus, breaking them down into less toxic substances.
-
Photodegradation: Sunlight can also contribute to the degradation of this compound on plant surfaces and in the atmosphere.
Analytical Methods
The detection and quantification of this compound residues in various matrices, such as agricultural products and environmental samples, are crucial for monitoring and risk assessment. Gas chromatography (GC) is a commonly used analytical technique for this purpose.
Experimental Protocol: Analysis of this compound Residues by Gas Chromatography with Flame Photometric Detection (GC-FPD)
Sample Preparation (e.g., for Fruits):
-
Extraction: Homogenize a representative sample (e.g., 25 g of fruit) with a suitable organic solvent like acetone.
-
Liquid-Liquid Partitioning: Filter the extract and partition it with a non-polar solvent such as dichloromethane (B109758) or hexane (B92381) to transfer the this compound into the organic phase.
-
Clean-up: Pass the organic extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica) to remove interfering co-extractives.
-
Concentration: Evaporate the cleaned-up extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
Gas Chromatographic Analysis:
-
Instrument: A gas chromatograph equipped with a flame photometric detector (FPD) operating in phosphorus mode.
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program to achieve good separation of this compound from other components. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.
-
Detector Temperature: Maintained at a higher temperature than the final oven temperature (e.g., 280 °C).
-
Quantification: Based on a calibration curve prepared from standard solutions of this compound.
Conclusion
This compound is a highly toxic organophosphate pesticide with a well-established mechanism of action involving the irreversible inhibition of acetylcholinesterase. This technical guide has provided a detailed overview of its chemical properties, synthesis, toxicological profile, metabolic pathways, and analytical detection methods. The information presented, including the structured data tables, detailed experimental protocols, and visual diagrams, serves as a valuable resource for researchers, scientists, and professionals in drug development and environmental science. Further research to determine a specific IC₅₀ value for this compound and to fully elucidate its metabolic fate in various species would be beneficial for a more complete understanding of its toxicological and environmental impact.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Acetylcholinesterase inhibition by diaza- and dioxophosphole compounds: synthesis and determination of IC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. daikinchemicals.com [daikinchemicals.com]
Environmental Fate and Degradation of Dialifos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dialifos is an organophosphate pesticide that has been canceled and is no longer contained in any registered pesticide products in the United States. This document is intended for informational and research purposes only.
Introduction
This compound, also known by its trade name Torak, is a non-systemic insecticide and acaricide previously used to control a variety of insects and mites on crops such as apples, citrus, grapes, and nut trees.[1] As an organophosphorus compound, its environmental fate and degradation are of significant interest to understand its persistence, potential for bioaccumulation, and the formation of potentially toxic metabolites. This technical guide provides an in-depth overview of the environmental degradation of this compound through hydrolysis, photolysis, and metabolism in soil and plants, based on available scientific data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in determining its behavior and transport in the environment.
| Property | Value | Reference |
| Chemical Name | O,O-Diethyl S-(2-chloro-1-phthalimidoethyl)phosphorodithioate | [1] |
| CAS Number | 10311-84-9 | [2] |
| Molecular Formula | C₁₄H₁₇ClNO₄PS₂ | [1] |
| Molecular Weight | 393.85 g/mol | [1] |
| Water Solubility | 0.18 mg/L at 25 °C | [1] |
| Vapor Pressure | 6.2 x 10⁻⁸ mm Hg at 25 °C | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 4.69 | [1] |
| Estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 8500 | [1] |
Environmental Degradation Pathways
The degradation of this compound in the environment proceeds through several key pathways, including chemical hydrolysis, photolysis, and microbial metabolism.
Hydrolysis
Hydrolysis is a significant degradation pathway for this compound, particularly under alkaline conditions.[1] The rate of hydrolysis is highly dependent on pH and temperature. The technical product is reported to be readily hydrolyzed by strong alkali.[1] Quantitative data on the hydrolysis half-life of this compound at different pH values are summarized in Table 2.
| pH | Temperature (°C) | Half-life | Reference |
| 6.1 | 20 | 15 days | [2] |
| 7.4 | 20 | 14 hours | [2] |
| 7.4 | 37.5 | 1.8 hours | [1] |
| 8 | Room Temperature | 2.5 hours (50% loss) | [1] |
The primary mechanism of hydrolysis for phosphorodithioates like this compound involves the cleavage of the phosphorus-sulfur bond. While specific degradation products for this compound hydrolysis are not detailed in publicly available literature, a proposed pathway based on the general hydrolysis of organophosphorus esters is illustrated below. The likely products are O,O-diethyl phosphorodithioic acid and N-(2-chloro-1-hydroxyethyl)phthalimide.
Photolysis
Photodegradation by sunlight is another potential route for the breakdown of this compound in the environment.[1] However, it is suggested that this compound does not contain chromophores that absorb light at wavelengths greater than 290 nm, which would make direct photolysis a less significant degradation pathway. The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of about 2.5 hours.
While specific photolysis products of this compound are not documented in available literature, a likely transformation would be the oxidation of the phosphorodithioate (B1214789) group (P=S) to the more toxic oxon analog (P=O), a common reaction for organophosphate pesticides. This oxon, this compound-oxon, has been a focus of toxicological concern.
Soil Metabolism
Metabolism in Biota
Plant Metabolism
As this compound was applied to various crops, its metabolism in plants is an important aspect of its environmental fate. Specific studies on this compound metabolism in plants like grapes or citrus are not found in the reviewed literature. However, the general metabolic pathways of organophosphate pesticides in plants involve oxidation, hydrolysis, and conjugation. It is plausible that plants would metabolize this compound through oxidation to its oxon analog and subsequent hydrolysis to diethyl phosphoric or phosphorothioic acids, which can then be conjugated with plant components like sugars.
Animal Metabolism
In mammals, this compound is reported to be almost completely metabolized.[1] Following oral administration, it is rapidly eliminated, primarily in the urine as the o-phthalic acid salt.[1] In a study with a dairy cow, only 3% of the administered dose was recovered as unchanged this compound in the feces, with none found in the urine or milk.[1] The major urinary metabolite was diethyl phosphorothionate, accounting for 33% of the dose.[1]
Bioaccumulation
This compound has a high octanol-water partition coefficient (log Kow = 4.69), suggesting a potential for bioconcentration in aquatic organisms.[1] An estimated Bioconcentration Factor (BCF) of 820 suggests a high potential for bioaccumulation.[1] However, the rapid hydrolysis of this compound in water likely mitigates its bioaccumulation potential in aquatic environments.[1]
Experimental Protocols
Detailed experimental protocols for this compound degradation studies are not publicly available as they were likely proprietary studies submitted for regulatory purposes. However, standard guidelines from organizations like the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) outline the general methodologies for such studies.
Hydrolysis Study (based on OECD Guideline 111)
A typical hydrolysis study involves:
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance: Radiolabeled this compound of high purity.
-
Procedure: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature (e.g., 25 °C and 50 °C).
-
Sampling and Analysis: Samples are taken at various time intervals and analyzed for the parent compound and degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification.
-
Data Analysis: The rate of hydrolysis and the half-life are calculated assuming first-order kinetics.
Photolysis Study (based on OECD Guideline 316)
A typical aqueous photolysis study involves:
-
Test System: Sterile aqueous buffer solution (e.g., pH 7).
-
Test Substance: Radiolabeled this compound.
-
Light Source: A light source that simulates natural sunlight (e.g., xenon arc lamp).
-
Procedure: The test solution is irradiated, while a control sample is kept in the dark. Temperature is maintained at a constant level.
-
Sampling and Analysis: Samples are collected from both irradiated and dark control solutions at various time points and analyzed by HPLC and/or LC-MS.
-
Data Analysis: The photodegradation rate and half-life are determined.
Aerobic Soil Metabolism Study (based on OECD Guideline 307)
A typical aerobic soil metabolism study involves:
-
Test System: Fresh, sieved soil samples with known characteristics (pH, organic matter content, texture).
-
Test Substance: Radiolabeled this compound.
-
Procedure: The test substance is applied to the soil samples, and the moisture content is adjusted. The samples are incubated in the dark in a system that allows for the trapping of CO₂ and volatile organic compounds.
-
Sampling and Analysis: Soil samples are extracted at different time intervals using appropriate solvents. The extracts are analyzed by HPLC and/or LC-MS to identify and quantify the parent compound and metabolites. The trapped volatiles and CO₂ are also analyzed.
-
Data Analysis: The rate of degradation, half-life, and the distribution of radioactivity among parent compound, metabolites, bound residues, and CO₂ are determined.
Conclusion
This compound is an organophosphate pesticide characterized by its immobility in soil and susceptibility to hydrolysis, especially under alkaline conditions. While its high log Kow suggests a potential for bioaccumulation, its rapid degradation in water likely limits this risk. The primary degradation pathways are expected to be hydrolysis of the P-S bond and oxidation to the more toxic oxon analog. Information on specific degradation products and its metabolism in plants is limited in publicly available literature. The provided experimental protocols, based on international guidelines, offer a framework for conducting further research into the environmental fate of this compound and similar compounds.
References
An In-depth Technical Guide on the Solubility of Dialifos in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of Dialifos, an organophosphate insecticide, in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and agrochemical formulation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biochemical pathways and experimental workflows.
Core Topic: this compound and Its Solubility
This compound, with the chemical formula C₁₄H₁₇ClNO₄PS₂, is an organophosphate pesticide. Its efficacy and application are significantly influenced by its solubility in different solvent systems, which is a critical parameter for formulation development, environmental fate analysis, and toxicological studies. Understanding its solubility profile is essential for creating stable and effective formulations and for developing analytical methods for residue detection.
Quantitative Solubility Data
The solubility of this compound in a range of organic solvents at 20°C is summarized in the table below. The data indicates that this compound exhibits high solubility in several common organic solvents, particularly ketones and aromatic hydrocarbons, while its solubility in alcohols and aliphatic hydrocarbons is considerably lower.
| Organic Solvent | Temperature (°C) | Solubility (g/kg) |
| Acetone | 20 | 760[1] |
| Chloroform | 20 | 620[1] |
| Xylene | 20 | 570[1] |
| Diethyl Ether | 20 | 500[1] |
| Isophorone | 20 | 400[1] |
| Ethanol | 20 | <10[1] |
| Hexane | 20 | <10[1] |
This compound is also described as being very soluble in cyclohexanone (B45756) and slightly soluble in aliphatic hydrocarbons and alcohols.[1] It is soluble in aromatic hydrocarbons, ethers, esters, and ketones.[1]
Experimental Protocol: Determination of this compound Solubility in Organic Solvents
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the saturation shake-flask method coupled with gas chromatography (GC) analysis.
1. Materials and Reagents:
-
This compound, analytical standard (>98% purity)
-
Selected organic solvents, HPLC or analytical grade
-
Anhydrous sodium sulfate
-
Helium and other GC gases, high purity
-
Volumetric flasks, pipettes, and syringes
-
Scintillation vials with PTFE-lined caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Gas chromatograph (GC) equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD)
-
Capillary column suitable for organophosphate analysis (e.g., DB-1)[2]
2. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the selected organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 20°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vial to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
3. Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibrium temperature) glass syringe.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the calibration range of the GC method.
4. Gas Chromatographic Analysis:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Inject the standard solutions into the GC to establish a calibration curve.
-
Inject the diluted sample solution into the GC under the same conditions as the standards.
-
Identify and quantify the this compound peak in the sample chromatogram based on the retention time and the calibration curve.
5. Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Express the solubility in the desired units (e.g., g/kg or mg/L).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
Signaling Pathway of this compound Neurotoxicity
As an organophosphate pesticide, the primary mechanism of this compound's acute toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. The following diagram depicts this signaling pathway.
Caption: this compound inhibits AChE, leading to neurotoxicity.
References
Cholinesterase Inhibition by Dialifos: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dialifos is an organophosphate pesticide that has been used to control a variety of insect pests.[1] Like other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[3] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of the nervous system, which can lead to paralysis and death.[3][4]
Understanding the kinetics of cholinesterase inhibition by this compound is crucial for assessing its toxicological risk, developing potential antidotes, and for the rational design of new, more selective, and safer insecticides. This guide will delve into the mechanism of inhibition, provide a detailed experimental protocol for its study, and discuss the interpretation of kinetic data.
Mechanism of Cholinesterase Inhibition by Organophosphates
The inhibition of cholinesterase by organophosphates like this compound is a multi-step process that results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.[5] This process can be described by the following general scheme:
Caption: General scheme of cholinesterase activity and its inhibition by an organophosphate.
The process involves:
-
Reversible Binding: The organophosphate inhibitor (I) initially binds reversibly to the active site of the cholinesterase enzyme (E) to form an enzyme-inhibitor complex (E-I). This binding is characterized by the association rate constant (kon or k1) and the dissociation rate constant (koff or k-1).
-
Phosphorylation: Following the initial binding, a nucleophilic serine residue in the active site of the enzyme attacks the phosphorus atom of the organophosphate. This results in the formation of a stable, covalent phosphoserine bond and the release of a leaving group. This step is the phosphorylation of the enzyme and is characterized by the phosphorylation rate constant (kp or k2). The resulting phosphorylated enzyme (E-P) is catalytically inactive.
-
Aging: The phosphorylated enzyme can undergo a further, time-dependent dealkylation process known as "aging". This process strengthens the phosphorus-enzyme bond, making it even more resistant to hydrolysis and reactivation. Once aged, the enzyme is considered irreversibly inhibited.
Quantitative Analysis of Inhibition Kinetics
While specific quantitative data for this compound is not available in the reviewed literature, the following parameters are typically determined to characterize the kinetics of cholinesterase inhibition by an organophosphate.
Table 1: Key Kinetic Parameters for Cholinesterase Inhibition
| Parameter | Symbol | Description |
| Inhibitory Concentration 50 | IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions. It is a measure of the inhibitor's potency. |
| Inhibition Constant | Ki | The dissociation constant for the binding of the inhibitor to the enzyme. It represents the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity. |
| Association Rate Constant | kon (or k1) | The second-order rate constant for the formation of the enzyme-inhibitor complex. |
| Dissociation Rate Constant | koff (or k-1) | The first-order rate constant for the dissociation of the enzyme-inhibitor complex. |
| Phosphorylation Rate Constant | kp (or k2) | The first-order rate constant for the phosphorylation of the enzyme by the inhibitor. |
| Bimolecular Rate Constant | ki | A second-order rate constant that represents the overall rate of enzyme inactivation (ki = kp / Kd, where Kd = koff/kon). It is a measure of the overall inhibitory potency. |
Experimental Protocol: The Ellman Method for Cholinesterase Activity
The Ellman method is a widely used, simple, and robust colorimetric assay for measuring cholinesterase activity. It is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by cholinesterase. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.
Caption: Workflow of the Ellman method for cholinesterase activity measurement.
Materials and Reagents
-
Enzyme: Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes) or a tissue homogenate containing cholinesterase.
-
Inhibitor: this compound (analytical grade).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Buffer: Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
Solvent for Inhibitor: A suitable organic solvent like ethanol (B145695) or DMSO, as this compound has low aqueous solubility.
-
Spectrophotometer: Capable of measuring absorbance at 412 nm.
-
96-well microplates: For high-throughput screening.
Experimental Procedure for IC50 Determination
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of ATCh in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a working solution of the cholinesterase enzyme in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer.
-
A series of dilutions of the this compound solution (or solvent for the control).
-
Enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATCh solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Express the enzyme activity at each inhibitor concentration as a percentage of the activity of the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
This compound, as an organophosphate insecticide, is a potent inhibitor of cholinesterase. The irreversible phosphorylation of the enzyme's active site serine leads to the accumulation of acetylcholine and subsequent neurotoxicity. While the general mechanism is well understood, specific kinetic parameters for this compound are not readily found in the scientific literature. The experimental protocol detailed in this guide, based on the widely accepted Ellman method, provides a robust framework for researchers to determine the IC50 and other kinetic constants for this compound. Such data is essential for a comprehensive understanding of its toxicological profile and for the development of strategies to mitigate its adverse effects. Further research is warranted to fill the existing data gap regarding the specific cholinesterase inhibition kinetics of this compound.
References
- 1. Determination of rate constants for the irreversible inhibition of acetylcholine esterase by continuously monitoring the substrate reaction in the presence of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of cholinesterase inhibition by organophosphate and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
The Enantiomeric Landscape of Dialifos: A Technical Guide to its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dialifos, an organophosphate insecticide, possesses a chiral center, giving rise to two stereoisomers: the (R)- and (S)-enantiomers. While the racemic mixture has been characterized, a significant knowledge gap exists regarding the specific physicochemical properties and biological activities of the individual enantiomers. This technical guide synthesizes the available information on the stereoisomers of this compound, highlighting the importance of enantioselective analysis in understanding its toxicological and environmental impact. Due to the limited publicly available data on the individual enantiomers, this guide also provides a generalized experimental framework for their separation and characterization, based on established methods for analogous chiral organophosphates.
Introduction to the Stereochemistry of this compound
This compound, with the chemical formula C₁₄H₁₇ClNO₄PS₂, is a chiral organophosphate pesticide.[1] Its molecular structure contains a single chiral center at the carbon atom bonded to the chlorine atom, the sulfur atom of the phosphorodithioate (B1214789) group, the nitrogen atom of the phthalimide (B116566) group, and a hydrogen atom. This chirality results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-Dialifos and (S)-Dialifos.
Physicochemical Properties
Quantitative data on the physicochemical properties of the individual (R)- and (S)-enantiomers of this compound are not available in the reviewed literature. The following table summarizes the known properties of racemic this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₇ClNO₄PS₂ | [5] |
| Molecular Weight | 393.85 g/mol | [5][6] |
| Melting Point | 68 °C | [6] |
| Water Solubility | 0.18 mg/L | [5][6] |
| Solubility in Organic Solvents | Slightly soluble in chloroform (B151607) and ethyl acetate. | [6] |
Biological Activity and Toxicity
This compound is a known acetylcholinesterase (AChE) inhibitor, a common mode of action for organophosphate insecticides.[1] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.
Enantioselectivity in Biological Activity
While specific data for this compound is lacking, studies on other chiral organophosphate insecticides have consistently demonstrated enantioselectivity in their biological activity.[4] For many organophosphates, one enantiomer exhibits significantly higher inhibitory potency against AChE than the other. This difference in potency can translate to substantial variations in toxicity to target and non-target organisms. The absence of enantiomer-specific toxicity data for this compound represents a critical gap in its toxicological profile.
Acetylcholinesterase Inhibition
Quantitative data for the inhibition of acetylcholinesterase (IC₅₀ values) by the individual (R)- and (S)-enantiomers of this compound are not available in the public literature. Research on other organophosphates has shown that IC₅₀ values can differ by orders of magnitude between enantiomers.
Experimental Protocols
Detailed experimental protocols for the separation and characterization of this compound enantiomers are not explicitly described in the available literature. However, based on methods used for other chiral organophosphate pesticides, a general approach can be outlined.
Enantioselective Separation by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and effective technique for separating the enantiomers of chiral pesticides.[7][8][9] A generalized protocol for the separation of this compound enantiomers is proposed below.
Objective: To separate the (R)- and (S)-enantiomers of this compound from a racemic mixture.
Materials:
-
Racemic this compound standard
-
HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak® series)
-
HPLC system with a UV detector
Methodology:
-
Standard Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol) at a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Chromatographic Conditions:
-
Column: Select a suitable chiral stationary phase. Polysaccharide-based columns are often effective for organophosphate separations.
-
Mobile Phase: Start with a typical mobile phase for normal-phase chiral separations, for example, n-hexane:isopropanol (90:10, v/v).
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.
-
Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
-
Optimization: Inject the racemic this compound standard and analyze the chromatogram. If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the polar modifier) and the type of polar modifier. The choice of the chiral stationary phase is also a critical parameter to optimize.
-
Data Analysis: Once separation is achieved, determine the retention times for each enantiomer. The elution order of the (R)- and (S)-enantiomers would need to be determined using an enantiomerically pure standard, which is not commercially available and would require stereospecific synthesis.
Signaling Pathways and Mechanism of Action
As an organophosphate insecticide, the primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE). The phosphorylation of the serine hydroxyl group in the active site of AChE leads to its inactivation.
Information regarding the differential effects of the (R)- and (S)-enantiomers of this compound on specific downstream signaling cascades is not available. It is plausible that the enantiomer with a higher affinity for AChE would trigger these downstream effects more potently.
Conclusion and Future Directions
This technical guide has summarized the current knowledge on the stereoisomers of this compound. It is evident that while the racemic mixture has been studied to some extent, there is a significant lack of data on the individual (R)- and (S)-enantiomers. To fully understand the toxicological and environmental risks associated with this compound, future research should focus on:
-
Stereospecific Synthesis: Developing methods for the synthesis of enantiomerically pure (R)- and (S)-Dialifos.
-
Chiral Separation: Establishing and validating a robust analytical method for the separation and quantification of this compound enantiomers.
-
Physicochemical Characterization: Determining the specific optical rotation, melting points, and solubility of the individual enantiomers.
-
Enantioselective Biological Activity: Quantifying the inhibitory potency (IC₅₀) of each enantiomer against acetylcholinesterase from various species (target and non-target).
-
Enantioselective Toxicity: Determining the acute and chronic toxicity (e.g., LD₅₀) of each enantiomer to a range of organisms.
-
Metabolism and Environmental Fate: Investigating the differential metabolism and degradation pathways of the individual enantiomers in various environmental matrices.
Addressing these research gaps is crucial for a comprehensive risk assessment of this compound and for informing regulatory decisions regarding chiral pesticides. The development of enantioselective analytical methods is the first critical step in this endeavor.
References
- 1. This compound (Ref: AC 14503) [sitem.herts.ac.uk]
- 2. sga.profnit.org.br [sga.profnit.org.br]
- 3. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Dialifor | C14H17ClNO4PS2 | CID 25146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
An In-Depth Technical Guide to Dialifos Metabolism in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dialifos, an organophosphate insecticide, undergoes extensive metabolism in mammalian systems, leading to its detoxification and subsequent excretion. This guide provides a comprehensive overview of the core metabolic pathways involved in the biotransformation of this compound, including oxidative desulfuration, hydrolysis, and conjugation. While specific quantitative data for this compound remains limited in publicly available literature, this document synthesizes the current understanding of organophosphate metabolism as a whole and applies it to the known metabolic fate of this compound, with a focus on its primary urinary metabolite, o-phthalic acid. Detailed experimental protocols for in vivo and in vitro metabolism studies, along with analytical methods for metabolite quantification, are also presented to facilitate further research in this area.
Introduction
This compound is an organophosphorothioate insecticide that has been used in agriculture. Understanding its metabolic fate in mammals is crucial for assessing its toxicological profile and developing safety guidelines. Like other organophosphorothioates, this compound itself is not a potent cholinesterase inhibitor. It requires metabolic activation to its oxygen analog (oxon) to exert its primary toxic effect. However, mammalian systems possess efficient detoxification pathways that rapidly metabolize this compound and its active metabolite, limiting their systemic toxicity. This guide delves into the enzymatic processes governing these transformations.
Metabolic Pathways
The metabolism of this compound in mammals proceeds through a series of Phase I and Phase II reactions, primarily occurring in the liver. The key pathways include:
-
Phase I Reactions:
-
Oxidative Desulfuration (Activation): Cytochrome P450 (CYP450) monooxygenases catalyze the conversion of the thion (P=S) group of this compound to an oxon (P=O) group, forming the highly reactive this compound-oxon. This is an activation step, as the oxon is a much more potent inhibitor of acetylcholinesterase.
-
Hydrolysis (Detoxification): Carboxylesterases play a crucial role in the detoxification of this compound and its oxon by hydrolyzing the ester linkages. This cleavage of the molecule leads to the formation of less toxic, more water-soluble metabolites. The primary site of hydrolytic cleavage for this compound results in the formation of o-phthalic acid.
-
-
Phase II Reactions:
-
Glutathione (B108866) Conjugation (Detoxification): Glutathione S-transferases (GSTs) facilitate the conjugation of glutathione (GSH) to the electrophilic centers of this compound or its metabolites. This process increases their water solubility and facilitates their excretion from the body.
-
The rapid elimination of this compound in mammals is evidenced by the fact that it is principally excreted in the urine as the o-phthalic acid salt. This indicates that hydrolysis is a major detoxification pathway.
An In-depth Technical Guide to the History and Development of Dialifos as an Insecticide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dialifos, also known by its trade name Torak and identifiers such as Hercules 14503, is an organophosphate insecticide and acaricide. Developed by Hercules Incorporated, it was introduced to combat a range of insect and mite pests on various agricultural crops. As a non-systemic insecticide, its efficacy stemmed from its contact and stomach action, primarily through the inhibition of the enzyme acetylcholinesterase. Despite its effectiveness, concerns over its toxicity and environmental fate led to its eventual cancellation for use in the United States. This guide provides a comprehensive overview of the history, chemical properties, synthesis, mode of action, and toxicological profile of this compound, intended for a technical audience in the fields of agricultural science, toxicology, and drug development.
History and Development
The development of this compound is rooted in the broader history of organophosphate insecticides, which emerged as replacements for the persistent organochlorine pesticides in the mid-20th century.
Timeline of Key Events:
-
Mid-20th Century: The rise of synthetic organic pesticides, with organophosphates gaining prominence for their high insecticidal activity and relatively lower environmental persistence compared to organochlorines.
-
1960s: Hercules Incorporated, a major player in the chemical industry, develops the organophosphate compound with the internal designation Hercules 14503, later to be known as this compound.[1]
-
Late 1960s - Early 1970s: this compound is introduced to the market under the trade name Torak. It is registered for use on a variety of crops including apples, citrus, grapes, and nut trees to control pests such as codling moth and mites.[2]
-
1980s: Growing concerns about the acute toxicity of organophosphate insecticides and their impact on non-target organisms and the environment lead to increased regulatory scrutiny by agencies like the U.S. Environmental Protection Agency (EPA).
-
February 27, 1985: The EPA issues a Registration Standard for this compound.[3]
-
Post-1988: this compound is categorized under List A by the EPA, which includes food use pesticides with registration standards issued prior to the 1988 amendments to the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[3]
-
Eventual Cancellation: Due to toxicological concerns and the availability of safer alternatives, the registration for this compound was cancelled in the United States, and it is no longer used.[3] The marketing and distribution may have been handled by Nor-Am Agricultural Products, Inc. at some point, a company later involved in various mergers and acquisitions within the agrochemical industry.
Chemical Properties and Synthesis
Chemical Name: O,O-Diethyl S-(2-chloro-1-phthalimidoethyl)phosphorodithioate[2]
CAS Number: 10311-84-9[4]
Molecular Formula: C₁₄H₁₇ClNO₄PS₂[5]
Molecular Weight: 393.85 g/mol [5]
Structure:
Physicochemical Properties:
| Property | Value |
| Physical State | White crystalline solid |
| Melting Point | 67-69 °C |
| Water Solubility | 0.18 mg/L at 25 °C[3] |
| Vapor Pressure | 6.2 x 10⁻⁸ mm Hg at 25 °C[3] |
| Stability | Stable under normal conditions for over 2 years; readily hydrolyzed by strong alkali.[2] |
Chemical Synthesis
Conceptual Synthesis Pathway:
-
Preparation of the Phthalimidoethyl Chloride Intermediate: This likely involves the reaction of N-(2-chloro-1-hydroxyethyl)phthalimide with a chlorinating agent. The N-(2-chloro-1-hydroxyethyl)phthalimide itself can be synthesized from phthalimide (B116566) and chloroacetaldehyde.
-
Formation of the Phosphorodithioate Moiety: O,O-diethyl phosphorodithioic acid is a key intermediate. This is typically synthesized by the reaction of phosphorus pentasulfide with ethanol.
-
Condensation Reaction: The final step involves the condensation of the O,O-diethyl phosphorodithioic acid with the N-(2-chloro-1-mercaptoethyl)phthalimide intermediate to form the final this compound molecule.
Experimental Protocol: General Synthesis of Organophosphate Esters
The following is a generalized protocol for the synthesis of organophosphate esters, which illustrates the type of chemical reactions involved. A specific, validated protocol for this compound is not available.
Materials:
-
O,O-diethyl phosphorochloridothioate
-
N-(2-chloro-1-mercaptoethyl)phthalimide
-
Anhydrous organic solvent (e.g., toluene, acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve N-(2-chloro-1-mercaptoethyl)phthalimide and the non-nucleophilic base in the anhydrous organic solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of O,O-diethyl phosphorochloridothioate in the same anhydrous solvent to the stirred mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the salt byproduct (e.g., triethylammonium (B8662869) chloride).
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final this compound product.
-
Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mode of Action
The primary mode of action of this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).
Signaling Pathway of Acetylcholinesterase Inhibition:
Caption: Acetylcholinesterase (AChE) inhibition by this compound.
In a normal nerve synapse, the neurotransmitter acetylcholine (ACh) is released to transmit a nerve impulse. AChE rapidly hydrolyzes ACh into choline and acetate, terminating the signal. This compound phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, inhibited enzyme. This leads to the accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, which results in hyperactivity, paralysis, and ultimately death of the insect.
While AChE inhibition is the primary mechanism, research on other organophosphates suggests that they may also induce neurotoxicity through other pathways, including:
-
Oxidative Stress: Generation of reactive oxygen species (ROS) leading to cellular damage.
-
Disruption of Second Messenger Systems: Alterations in cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathways.
-
Neuroinflammation: Activation of inflammatory responses in the nervous system.
Efficacy and Application
This compound was used to control a variety of chewing and sucking insects and mites on several crops.
Table 1: Reported Efficacy of this compound Against Selected Pests
| Pest | Crop(s) | Efficacy Notes |
| Codling Moth (Cydia pomonella) | Apples, Pears | Effective against larvae.[2] |
| Mites (e.g., Red Spider Mite) | Deciduous Fruits | Acaricidal properties provided control.[2] |
| Various insects and mites | Citrus, Grapes, Nut Trees, Potatoes, Vegetables | Broad-spectrum activity.[2] |
Toxicology
The toxicity of this compound is a significant aspect of its profile and a primary reason for its eventual withdrawal from the market.
Table 2: Acute Toxicity of this compound (LD₅₀ Values)
| Organism | Route | LD₅₀ (mg/kg) | Reference |
| Rat (male) | Oral | 43-53 | [3] |
| Rat (female) | Oral | 5-41 | [3] |
| Rabbit | Dermal | 145 | [3] |
| Mallard Duck | Oral | 940 | [3] |
Comparison with Other Organophosphates:
This compound exhibits high acute toxicity, comparable to other potent organophosphate insecticides.
Table 3: Comparative Acute Oral LD₅₀ (Rat) of Selected Organophosphates
| Insecticide | Oral LD₅₀ (Rat, mg/kg) |
| This compound | 5 - 53 |
| Parathion | 3.6 - 13 |
| Methyl Parathion | 14 - 24 |
| Chlorpyrifos | 96 - 270 |
| Malathion | 885 - 2825 |
Environmental Fate and Persistence
The environmental persistence of this compound is relatively low compared to organochlorine insecticides, but its breakdown products can still be of concern.
Table 4: Environmental Half-life of this compound
| Medium | Condition | Half-life | Reference |
| Water | pH 7.4, 20 °C | 14 hours | [3] |
| Water | pH 6.1, 20 °C | 15 days | [3] |
| Soil (moist) | - | 1.8 - 14 hours (hydrolysis) | [3] |
| Grape Foliage | Field conditions, 23.9 °C | 11.9 days | [3] |
Degradation Pathways:
-
Hydrolysis: The primary degradation pathway in water and moist soil, which is pH-dependent, occurring more rapidly under alkaline conditions.[3]
-
Photodegradation: this compound can be degraded by sunlight, especially on plant surfaces.
-
Metabolism in Organisms: In mammals, this compound is metabolized and excreted, primarily in the urine.[3]
Experimental Protocols
Acetylcholinesterase Inhibition Assay
The Ellman assay is a widely used method to determine AChE activity and inhibition.
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or other source)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound standard solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
AChE solution in phosphate buffer.
-
ATCh solution in deionized water.
-
DTNB solution in phosphate buffer.
-
Serial dilutions of this compound in a suitable solvent (e.g., DMSO), then further diluted in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution (or solvent for control)
-
AChE solution
-
-
Incubate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add DTNB solution to each well.
-
Add ATCh solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percent inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).
-
Residue Analysis in Agricultural Products
This protocol outlines a general workflow for the determination of this compound residues in crops like citrus fruits.[6]
Experimental Workflow for this compound Residue Analysis in Citrus:
References
- 1. First generation codling moth management - MSU Extension [canr.msu.edu]
- 2. Dialifor | C14H17ClNO4PS2 | CID 25146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 4. Dialifor - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. "Analytical Methods for the Determination of this compound Residue in Agricu" by W.-C. Lee, P.-C. Chang et al. [jfda-online.com]
Physicochemical Characteristics of Dialifos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Dialifos (also known as dialifor), an organophosphate insecticide. The document is intended for researchers, scientists, and professionals in drug development and environmental science. It includes a detailed summary of quantitative physicochemical data, in-depth descriptions of experimental protocols for their determination, and visualizations of a general experimental workflow and the compound's primary signaling pathway.
Introduction
This compound, with the chemical name S-(2-Chloro-1-phthalimidoethyl) O,O-diethyl phosphorodithioate, is an organophosphate pesticide. A thorough understanding of its physicochemical properties is paramount for predicting its environmental fate, transport, bioavailability, and toxicological profile. This guide synthesizes available data on these properties and outlines the standard methodologies for their experimental determination.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound compiled from various sources. It is important to note that some values are predicted and variations may exist between different experimental determinations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇ClNO₄PS₂ | [1] |
| Molecular Weight | 393.85 g/mol | [1] |
| Physical State | White crystalline solid or colorless oil | [2][3] |
| Melting Point | 67-69 °C | [3] |
| 68 °C | [2] | |
| 144-147 °F (62-64 °C) (recrystallized) | [3] | |
| 153-156 °F (67-69 °C) (solid) | [3][4] | |
| Boiling Point | 465.9 ± 55.0 °C (Predicted) | [2] |
| Density | 1.435 ± 0.06 g/cm³ (Predicted) | [2] |
| Water Solubility | 0.18 mg/L (temperature not stated) | [2][3] |
| Vapor Pressure | 0.001 mmHg at 95°F (35°C) | [4] |
| 6.0 x 10⁻⁸ mmHg | [3] | |
| Octanol-Water Partition Coefficient (LogP) | 4.69 | [3] |
| pKa | -2.72 ± 0.20 (Predicted) | [2] |
| Flash Point | 100 °C | [2] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a compound like this compound. These protocols are based on established methods, including those from the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and reliable technique.[5]
Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature range from the initial melting of the first crystal to the complete liquefaction of the sample is recorded as the melting point range.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the solid organic compound is finely powdered using a mortar and pestle.[5]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[6]
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).[5]
-
Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Water Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the water solubility of chemical substances and is described in OECD Guideline 105.[7][8]
Principle: An excess amount of the test substance is agitated in water at a constant temperature for a prolonged period to achieve equilibrium. The concentration of the substance in the aqueous phase is then determined analytically.[9]
Apparatus:
-
Shaker bath or magnetic stirrer with temperature control
-
Glass flasks with stoppers
-
Centrifuge or filtration apparatus (with inert filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
pH meter
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[10]
-
Equilibration: An excess amount of the solid test substance (to ensure saturation) is added to a flask containing a known volume of water. The flask is then agitated in a temperature-controlled shaker bath (e.g., at 20 ± 0.5 °C) until equilibrium is reached (typically 24-72 hours).[7][11]
-
Phase Separation: After equilibration, the mixture is allowed to stand to let the excess solid settle. The aqueous phase is then separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid including any solid particles in the aqueous sample.[11]
-
Analysis: The concentration of the test substance in the clear aqueous phase is determined using a suitable and validated analytical method.[9]
-
Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a critical parameter in assessing environmental fate and bioaccumulation. The shake-flask method is the "gold standard" for its determination, as outlined in OECD Guideline 107.[2][4]
Principle: A solute is partitioned between two immiscible liquids, n-octanol and water. After equilibration, the concentration of the solute in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to that in the aqueous phase.[12]
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC, GC)
-
pH meter
Procedure:
-
Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known volume of the water-saturated n-octanol and n-octanol-saturated water are added to a separatory funnel. A small amount of the test substance, dissolved in a suitable solvent, is added. The funnel is then shaken until equilibrium is reached (typically for several hours).[4]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Analysis: The concentration of the test substance in both the n-octanol and aqueous phases is determined using an appropriate analytical method.
-
Calculation: The octanol-water partition coefficient (P) is calculated as: P = [Concentration in octanol] / [Concentration in water] The result is typically expressed as its base-10 logarithm, LogP.
Vapor Pressure Determination (Gas Saturation Method)
The vapor pressure of a substance is a measure of its volatility. The gas saturation method, described in OECD Guideline 104, is suitable for substances with low vapor pressures.[13][14]
Principle: A stream of an inert gas (e.g., nitrogen) is passed through or over the test substance at a known flow rate and constant temperature, slow enough to ensure saturation of the gas with the substance's vapor. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated.[15]
Apparatus:
-
Thermostatically controlled chamber
-
Saturation column packed with the test substance on an inert support
-
Inert gas supply with flow control
-
Trapping system (e.g., sorbent tubes)
-
Analytical instrument for quantifying the trapped substance (e.g., GC)
Procedure:
-
Sample Preparation: The test substance is coated onto an inert support material (e.g., glass beads or silica) and packed into a saturation column.
-
Equilibration: The saturation column is placed in a thermostatically controlled chamber and allowed to reach the desired temperature.
-
Gas Saturation: A slow, constant flow of inert gas is passed through the saturation column. The flow rate is controlled to ensure that the gas stream becomes saturated with the vapor of the test substance.
-
Trapping: The vapor-saturated gas stream is passed through a trapping system to collect the transported substance.
-
Quantification: The amount of substance collected in the trap is quantified using a sensitive analytical method.
-
Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the column, and the temperature, using the ideal gas law. The experiment is repeated at different flow rates to ensure that the results are independent of the flow rate.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the physicochemical characterization of a compound like this compound.
Caption: Generalized workflow for physicochemical characterization.
Signaling Pathway: Acetylcholinesterase Inhibition
This compound, like other organophosphates, exerts its primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[16] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[17][18]
Caption: Acetylcholinesterase inhibition by this compound.
Conclusion
The data and methodologies presented in this guide provide a foundational understanding of the physicochemical characteristics of this compound. Accurate determination of these properties is essential for robust risk assessment, the development of potential remediation strategies, and for predicting its behavior in biological and environmental systems. The provided experimental protocols offer a standardized approach for researchers to obtain reliable and reproducible data. The visualized workflow and signaling pathway serve to contextualize the importance of these physicochemical parameters and the toxicological mechanism of this compound.
References
- 1. oecd.org [oecd.org]
- 2. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. quora.com [quora.com]
- 12. rc.usf.edu [rc.usf.edu]
- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]
- 14. oecd.org [oecd.org]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. researchgate.net [researchgate.net]
- 17. Graphene Oxide-Based Materials for the Remediation of Neurotoxic Organophosphates [mdpi.com]
- 18. mdpi.com [mdpi.com]
Dialifos Degradation: An In-depth Technical Guide to Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialifos, an organophosphate insecticide and acaricide, has been subject to environmental and metabolic degradation, leading to the formation of various transformation products. Understanding the identity and formation of these degradation products is crucial for comprehensive risk assessment, environmental monitoring, and ensuring the safety of pharmaceutical and agricultural products. This technical guide provides a detailed overview of the known and anticipated degradation pathways of this compound, summarizes available quantitative data, and presents detailed experimental protocols for the identification and quantification of its degradation products. While specific degradation products of this compound are not extensively documented in publicly available literature, this guide extrapolates likely pathways based on the well-established chemistry of organophosphorus pesticides.
Data Presentation: Quantitative Degradation Data
The persistence of this compound is significantly influenced by environmental conditions, particularly pH and temperature. The following table summarizes the available quantitative data on the hydrolysis of this compound.
| Condition | Half-life | Reference |
| pH 7.4, 37.5 °C | 1.8 hours | [1] |
| pH 7.4, 20 °C | 14 hours | [1] |
| pH 6.1, 20 °C | 15 days | [2] |
Note: this compound is reported to be readily hydrolyzed by strong alkali.[2]
Degradation Pathways
The degradation of this compound can occur through three primary pathways: hydrolysis, photolysis, and metabolism.
Hydrolysis
Hydrolysis is a major degradation pathway for this compound, particularly under neutral to alkaline conditions. The molecule contains a phosphorodithioate (B1214789) ester linkage, which is susceptible to cleavage by water. The expected hydrolysis mechanism involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus atom, leading to the cleavage of the P-S bond.
The primary degradation products of this compound hydrolysis are anticipated to be:
-
O,O-diethyl phosphorodithioic acid: A common metabolite of organophosphate pesticides.
-
N-(2-chloro-1-hydroxyethyl)phthalimide: Resulting from the cleavage of the S-C bond and subsequent reaction with water.
Further degradation of these primary products may occur.
Caption: Proposed Hydrolysis Pathway of this compound.
Photolysis
Based on its chemical structure, this compound is not expected to be susceptible to direct photolysis by sunlight.[1] This suggests that photodegradation is not a primary route of environmental dissipation for this compound.
Metabolism
In mammals, organophosphate pesticides like this compound undergo metabolic transformation primarily in the liver. The metabolic pathways generally involve oxidation and hydrolysis reactions, leading to the formation of more polar and readily excretable metabolites. The primary metabolites of many organophosphates are dialkyl phosphates (DAPs), which are commonly used as biomarkers of exposure.
For this compound, the expected metabolic pathway would involve:
-
Oxidative Desulfuration: The conversion of the P=S bond to a P=O bond, forming the more toxic oxon analog.
-
Hydrolysis: Cleavage of the ester linkages by esterases, leading to the formation of diethyl phosphate (B84403) (DEP), diethyl thiophosphate (DETP), and potentially diethyl dithiophosphate (B1263838) (DEDTP).
-
Further Metabolism of the Phthalimide (B116566) Moiety: The phthalimide portion of the molecule would likely undergo further metabolism, although specific pathways are not well-documented.
The primary urinary metabolites are expected to be the dialkyl phosphates.
References
In Vitro Toxicity of Organophosphorus Pesticides: A Technical Guide
Disclaimer: This guide provides a comprehensive overview of the in vitro toxicity of organophosphorus (OP) pesticides as a class of compounds. Due to limited publicly available data, specific toxicological information and quantitative data for Dialifos are not included. The mechanisms, protocols, and pathways described herein are based on studies of other common organophosphates and are intended to serve as a general framework for research and development professionals.
Introduction
Organophosphorus (OP) compounds are a diverse group of chemicals widely used as pesticides in agriculture and public health.[1] Their primary mechanism of acute toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1][2] However, in vitro studies have revealed a broader range of cytotoxic effects that are not solely dependent on AChE inhibition, including the induction of oxidative stress and apoptosis.[3][4] Understanding these mechanisms at the cellular level is critical for assessing the potential risks of OP exposure and for the development of novel therapeutic strategies.
This technical guide summarizes the key aspects of the in vitro toxicity of organophosphorus pesticides, focusing on the common cellular and molecular mechanisms, experimental protocols for their assessment, and the signaling pathways involved.
Core Mechanisms of In Vitro Toxicity
The in vitro toxicity of organophosphorus pesticides is primarily mediated by two interconnected mechanisms: oxidative stress and apoptosis.
2.1. Oxidative Stress
Exposure of cell lines to OPs has been shown to induce the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[3][5] This imbalance between the production of ROS and the cell's antioxidant defense capacity can cause significant damage to cellular components.
Key events in OP-induced oxidative stress include:
-
Increased ROS Production: OPs can stimulate the production of superoxide (B77818) anions and hydrogen peroxide.[5]
-
Lipid Peroxidation: The excess ROS can attack polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation and compromising membrane integrity.[4]
-
DNA Damage: Oxidative stress can cause single and double-strand breaks in DNA.[5][6]
-
Mitochondrial Dysfunction: OPs can disrupt mitochondrial function, a primary source of cellular ROS.[7]
2.2. Apoptosis (Programmed Cell Death)
Organophosphates can trigger apoptosis in various cell lines, leading to controlled cell death.[4][8] This process is often initiated by cellular damage caused by oxidative stress. Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways have been implicated.
Key features of OP-induced apoptosis include:
-
Caspase Activation: OPs have been shown to activate key executioner caspases, such as caspase-3 and caspase-9.[4][8]
-
DNA Fragmentation: A hallmark of apoptosis is the cleavage of nuclear DNA into smaller fragments.
-
Mitochondrial Membrane Potential Disruption: OPs can cause a loss of the mitochondrial transmembrane potential, a critical event in the intrinsic apoptotic pathway.[9]
Quantitative Toxicity Data
While specific data for this compound is unavailable, the following table summarizes IC50 values for other organophosphorus pesticides in various cell lines to provide a comparative context. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]
| Organophosphate | Cell Line | Assay | IC50 Value | Reference |
| Parathion | SH-SY5Y (human neuroblastoma) | Neutral Red Assay | >100 µM | [10] |
| Paraoxon | SH-SY5Y (human neuroblastoma) | Neutral Red Assay | ~50 µM | [10] |
| Chlorpyrifos | NB41A3 (mouse neuroblastoma) | Neutral Red Assay | ~25 µM | [10] |
| Fenthion | NB41A3 (mouse neuroblastoma) | Neutral Red Assay | ~40 µM | [10] |
| Malathion | L929 (murine skin fibroblast) | Apoptosis Assay | 1.0 µM | [9] |
Note: IC50 values can vary significantly depending on the cell line, exposure time, and the specific assay used.
Experimental Protocols
A variety of in vitro assays are employed to assess the cytotoxicity of organophosphorus pesticides. Below are detailed methodologies for key experiments.
4.1. Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effects of a compound on cell survival.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[11]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the organophosphate for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
-
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay:
-
Principle: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.
-
Protocol:
-
Culture cells and treat with the test compound as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product.
-
Cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent).[12]
-
-
4.2. Apoptosis Assays
These assays are used to detect and quantify programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the organophosphate.
-
Harvest and wash the cells with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
-
-
Caspase Activity Assay:
-
Principle: This assay measures the activity of specific caspases (e.g., caspase-3, -9) using a fluorogenic or colorimetric substrate.
-
Protocol:
-
Lyse the treated cells to release intracellular contents.
-
Add a specific caspase substrate conjugated to a reporter molecule (a fluorophore or a chromophore).
-
Active caspases in the lysate cleave the substrate, releasing the reporter molecule.
-
Measure the fluorescence or absorbance to quantify caspase activity.
-
-
4.3. Oxidative Stress Assays
These assays measure the extent of oxidative damage and the levels of reactive oxygen species.
-
Reactive Oxygen Species (ROS) Detection:
-
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Load the cells with DCFH-DA.
-
Treat the cells with the organophosphate.
-
Measure the increase in fluorescence over time using a fluorescence microplate reader or flow cytometer.
-
-
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
Principle: This assay measures the levels of MDA, a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored product.
-
Protocol:
-
Homogenize the treated cells.
-
Add TBA reagent to the homogenate and heat.
-
Measure the absorbance of the resulting pink-colored complex.
-
-
Signaling Pathways and Visualizations
Organophosphorus pesticides can modulate several intracellular signaling pathways, leading to cytotoxicity. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key player in this process.[13]
5.1. OP-Induced Apoptosis and Oxidative Stress Signaling
The following diagram illustrates a generalized signaling cascade initiated by organophosphate exposure, leading to oxidative stress and apoptosis.
Caption: Generalized signaling pathway of organophosphate-induced cytotoxicity.
5.2. Experimental Workflow for In Vitro Toxicity Assessment
The following diagram outlines a typical workflow for assessing the in vitro toxicity of a test compound like an organophosphorus pesticide.
Caption: A typical experimental workflow for in vitro toxicity testing.
Conclusion
The in vitro toxicity of organophosphorus pesticides is a complex process involving multiple cellular and molecular events beyond the well-established inhibition of acetylcholinesterase. The induction of oxidative stress and apoptosis are central to their cytotoxic effects on various cell lines. While specific data for this compound remains elusive, the methodologies and mechanistic insights presented in this guide, derived from studies on other OPs, provide a robust framework for researchers and drug development professionals to investigate the in vitro toxicity of this class of compounds. Further research is warranted to elucidate the specific toxicological profile of this compound and other less-studied organophosphates.
References
- 1. mdpi.com [mdpi.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of commonly used organophosphate pesticides that induced oxidative stress and apoptosis in peripheral blood lymphocytes of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies on organophosphate pesticides induced oxidative DNA damage in rat lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review on oxidative stress in organophosphate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hhspublic.com [hhspublic.com]
- 9. Protective effect of metoclopramide against organophosphate-induced apoptosis in the murine skin fibroblast L929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential cytotoxic sensitivity in mouse and human cell lines exposed to organophosphate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Organophosphate Exposure on Neuronal Cell Coenzyme Q10 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Acute and chronic toxicity studies of Dialifos
An In-depth Technical Guide to the Acute and Chronic Toxicity of Dialifos
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Dialifor or by its trade name Torak, is an obsolete organophosphate insecticide and acaricide.[1] It was utilized to control a variety of chewing and sucking insects and spider mites on crops such as grapes, citrus fruits, and vegetables.[2][3] As an organophosphorus pesticide, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3][4] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[3][5] Due to its high mammalian toxicity, understanding its toxicological profile is crucial.[1] This document provides a comprehensive overview of the acute and chronic toxicity of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Acute Toxicity
This compound exhibits high acute toxicity through all routes of exposure, including oral, dermal, and inhalation.[2] It is classified as an extremely poisonous cholinesterase inhibitor.[3] Acute exposure can lead to severe symptoms such as excessive salivation, sweating, muscle spasms, blurred vision, respiratory depression, seizures, and in extreme cases, death by respiratory arrest.[2][3][6]
Quantitative Acute Toxicity Data
The following table summarizes the median lethal dose (LD50) and median lethal concentration (LC50) values for this compound in various animal models. A lower LD50 or LC50 value indicates higher toxicity.[7]
| Species | Route of Administration | Parameter | Value (mg/kg or mg/m³) | Reference |
| Rat | Oral | LD50 | 5 - 135 | [2][3] |
| Mouse | Oral | LD50 | 39 - 65 | [2] |
| Rabbit | Oral | LD50 | 35 | [2] |
| Rabbit | Dermal | LD50 | 145 | [2] |
| Rat | Dermal | LD50 | ~200 | [3] |
| Rat | Inhalation | LC50 | 0.45 | [3] |
| Table 1: Summary of Acute Toxicity Values for this compound. |
Chronic Toxicity
Chronic exposure to organophosphates like this compound can lead to long-term health effects, primarily impacting the nervous system.[8][9] Effects can manifest even after low-level, repeated exposure and may include neurodevelopmental deficits, memory and attention problems, and increased anxiety and irritability.[8][10]
Quantitative Chronic and Sub-chronic Toxicity Data
No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are key metrics from repeated-dose studies used to characterize chronic toxicity.[11][12]
| Species | Study Duration | Route | Parameter | Dose Level (mg/kg/day) | Effect | Reference |
| Rat | 14 Days | Oral | LOAEL | 0.5 | Plasma cholinesterase inhibition | [13] |
| Rat | 14 Days | Oral | LOAEL | 1.0 | Erythrocyte cholinesterase inhibition | [13] |
| Rat | 14 Days | Oral | LOAEL | 2.5 | Brain cholinesterase inhibition | [13] |
| Rat | 14 Days | Oral | LOAEL | 10.0 | Increased mortality | [13] |
| Cattle | 28 Days | Oral | NOAEL | 0.2 | No effect on plasma or erythrocyte cholinesterase | [13] |
| Table 2: Summary of Sub-chronic Toxicity Values for this compound. |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary toxic mechanism of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] Organophosphates act by phosphorylating the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive.[14][15] This inactivation prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to continuous stimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems, causing the characteristic signs of cholinergic poisoning.[3][5][16]
Caption: Mechanism of this compound toxicity via acetylcholinesterase inhibition.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of toxicological studies. Below are protocols for key experiments cited in this guide.
14-Day Oral Toxicity Study in Rats
-
Objective: To determine the short-term oral toxicity of this compound and establish dose-response relationships for cholinesterase inhibition.
-
Test System: Rats (3 males and 3 females per dose group).[13]
-
Test Substance Administration: this compound was administered orally once daily for 14 consecutive days.[13]
-
Dose Levels: Groups were dosed at 0 (control), 0.5, 1.0, 2.5, 5.0, 10.0, 25.0, and 50.0 mg/kg/day.[13]
-
Observations: Animals were observed for mortality and clinical signs of toxicity.[13]
-
Endpoints Measured: At the end of the study, plasma, erythrocyte (RBC), and brain cholinesterase activities were measured. Gross pathological examinations were also performed.[13]
90-Day Oral Toxicity Study in Mice
-
Objective: To evaluate the sub-chronic oral toxicity of this compound over a 90-day period.
-
Test System: Mice (5 males and 5 females per dose group).[13]
-
Test Substance Administration: this compound, dissolved in lard oil, was administered by gavage seven days a week for 90 days.[13] Two control groups were used: one untreated and one receiving the lard oil vehicle.[13]
-
Dose Levels: 1, 2.5, 5, and 10 mg/kg/day.[13]
-
Observations: Daily observations for clinical signs of toxicity and mortality. Body weight was recorded regularly.[13]
-
Endpoints Measured: An interim sacrifice of half the animals occurred at 30 days, with the remainder sacrificed at 90 days.[13] Measured parameters included hematology, organ weights, and gross and histopathological changes. Cholinesterase activity was not determined in this study.[13]
Caption: General workflow for a 90-day repeated dose oral toxicity study.
References
- 1. This compound (Ref: AC 14503) [sitem.herts.ac.uk]
- 2. This compound CAS#: 10311-84-9 [m.chemicalbook.com]
- 3. Dialifor: Usage, Hazard and Safety Measures | CloudSDS [cloudsds.com]
- 4. Dialifor | C14H17ClNO4PS2 | CID 25146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Differential acetylcholinesterase inhibition of chlorpyrifos, diazinon and parathion in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 8. Organophosphate Pesticides and Child Health: A Primer for Health Care Providers - Chronic Health Implications [depts.washington.edu]
- 9. RRH: Rural and Remote Health article: 4508 - Organophosphate exposure and the chronic effects on farmers: a narrative review [rrh.org.au]
- 10. Effects of Long-Term Exposure to Organophosphate Pesticides in Humans - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 363. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. litfl.com [litfl.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Dialifos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialifos is an organophosphate insecticide and acaricide. Due to its potential toxicity and persistence in the environment, sensitive and reliable analytical methods are crucial for its detection in various matrices, including agricultural products, environmental samples, and biological tissues. This document provides detailed application notes and protocols for the detection of this compound using modern analytical techniques.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate pesticides, exerts its toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.
The phosphorus atom in this compound is electrophilic and reacts with the serine hydroxyl group in the active site of AChE, leading to phosphorylation of the enzyme. This phosphorylated enzyme is stable and unable to perform its normal function of breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing a range of neurotoxic effects.
Analytical Methods for this compound Detection
A variety of analytical methods can be employed for the detection and quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The primary techniques include gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), as well as immunoassay-based methods.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of organophosphate pesticides, including this compound, using various analytical techniques.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-FPD | Agricultural Products (Rice, Citrus, Kiwi) | 0.01 - 0.05 ppm | Not Reported | 88.5 - 99.7 | [1] |
| GC-MS/MS | Fish | 0.01 µg/mL (for OPs) | 0.01 µg/mL (for OPs) | 70.3 - 106.1 | |
| LC-MS/MS | Vegetables & Fruits | 0.001 - 0.025 mg/kg (for OPs) | 0.005 - 0.05 mg/kg (for OPs) | 70 - 120 | |
| LC-MS/MS | Soil | Not Reported | 0.01 - 0.1 mg/kg (for OPs) | 70 - 120 | |
| ELISA (Organophosphates) | Water | ~0.05 µg/L | ~0.1 µg/L | Not Applicable |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method
This protocol is suitable for the analysis of this compound in complex matrices such as food and environmental samples.
1.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Protocol:
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
-
Partitioning:
-
Add a salt mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC-MS/MS analysis.
1.2. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 70°C (hold for 2 min), ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by infusing a standard solution.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is particularly suitable for the analysis of more polar organophosphates and can be applied to a wide range of food and environmental samples.
2.1. Sample Preparation: Solid-Phase Extraction (SPE)
Protocol:
-
Sample Pre-treatment:
-
For water samples, acidify to pH < 2 and filter.
-
For solid samples, perform an initial extraction with a suitable solvent (e.g., acetonitrile or acetone), evaporate, and reconstitute in a water/organic solvent mixture compatible with the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound with 5 mL of ethyl acetate (B1210297) or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
-
2.2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, desolvation gas flow).
-
Immunoassay (ELISA) Method
Enzyme-Linked Immunosorbent Assay (ELISA) can be a rapid and high-throughput screening method for the detection of organophosphates. While specific commercial ELISA kits for this compound are not commonly available, a competitive ELISA for general organophosphates can be adapted.
3.1. Principle of Competitive ELISA
In a competitive ELISA, the target analyte (this compound in the sample) competes with a labeled analyte (enzyme-conjugated this compound or a related hapten) for a limited number of binding sites on a specific antibody coated on a microplate well. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample.
3.2. General Protocol for Organophosphate ELISA
-
Sample Preparation: Dilute samples (e.g., water samples, or extracts from solid samples) in the provided assay buffer.
-
Reagent Preparation: Prepare standards and controls as per the kit instructions.
-
Assay Procedure:
-
Add 50 µL of the standards, controls, or samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-conjugated organophosphate solution to each well.
-
Mix gently and incubate for 30-60 minutes at room temperature.
-
Wash the plate 3-5 times with the wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes in the dark.
-
Add 100 µL of the stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The analytical methods described provide robust and sensitive options for the detection and quantification of this compound in a variety of matrices. The choice of method will depend on the specific application, required detection limits, and available resources. For regulatory and research purposes, chromatographic methods coupled with mass spectrometry (GC-MS/MS and LC-MS/MS) are preferred due to their high selectivity and specificity. Immunoassays can serve as valuable high-throughput screening tools. Proper method validation is essential to ensure the accuracy and reliability of the analytical results.
References
Analysis of Dialifos using Gas Chromatography-Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialifos is an organophosphate insecticide and acaricide previously used in agriculture. Due to its potential for toxicity, monitoring for its presence in various matrices is crucial for environmental and food safety. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the detection and quantification of this compound. This document provides a detailed application note and a standard operating protocol for the analysis of this compound using GC-MS.
Application Note
This application note describes a validated method for the simultaneous determination of this compound and other anticholinesterase pesticides in biological matrices, specifically blood, using GC-MS. The method utilizes a simple liquid-liquid extraction for sample preparation, followed by analysis on a gas chromatograph coupled to a mass spectrometer.
Method Performance
The developed method demonstrates good linearity, with calibration curves yielding a coefficient of determination (R²) of ≥ 0.996. The limit of detection (LOD) and limit of quantification (LOQ) for a range of anticholinesterase pesticides, including this compound, were found to be between 1.00-10.0 µg/L and 3.00-30.0 µg/L, respectively[1][2]. The accuracy of the method, expressed as the percentage of relative error (%Er), ranged from -11.0% to 7.8%, and the precision, expressed as the percent relative standard deviation (%RSD), was less than 9.4%[1][2]. These performance characteristics indicate that the method is sensitive, accurate, and precise for the analysis of this compound in complex matrices.
Data Presentation
Table 1: Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.00 - 10.0 µg/L | [1][2] |
| Limit of Quantification (LOQ) | 3.00 - 30.0 µg/L | [1][2] |
| Linearity (R²) | ≥ 0.996 | [1][2] |
| Accuracy (%Er) | -11.0 to 7.8% | [1][2] |
| Precision (%RSD) | < 9.4% | [1][2] |
Table 2: Mass Spectrometric Data for this compound
| Ion Type | m/z | Relative Intensity |
| Molecular Ion [M]⁺ | 393 | Low to absent |
| Base Peak | 208 | 100% |
| Fragment Ion | 210 | 42% |
| Fragment Ion | 94 | 19% |
| Fragment Ion | 77 | 18% |
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound in blood samples based on a validated method[1][2].
Materials and Reagents
-
This compound analytical standard
-
Toluene (analytical grade)
-
Chloroform (analytical grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Whole blood (sample matrix)
-
Deionized water
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 500 µL of whole blood into a 50 mL polypropylene centrifuge tube.
-
Add 5 mL of a toluene/chloroform solvent mixture (4:1, v/v).
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
GC-MS Analysis
Gas Chromatograph (GC) Conditions:
-
Column: A 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 20°C/min.
-
Ramp 2: Increase to 300°C at a rate of 10°C/min.
-
Hold at 300°C for 5 minutes.
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
-
For SIM mode, monitor the following ions for this compound: m/z 208 (quantification ion), 210, and 94 (qualifier ions).
-
For Full Scan mode, acquire data over a mass range of m/z 50-450.
-
Visualizations
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Simplified fragmentation pathway of this compound in EI-MS.
References
Application Note: Quantitative Analysis of Dialifos in Environmental Samples by Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note details a sensitive and selective method for the quantification of Dialifos, an organophosphate pesticide, in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This method provides high sensitivity and specificity, making it suitable for residue analysis in environmental monitoring and food safety applications.
Introduction
This compound is an organophosphate insecticide and acaricide previously used in agriculture. Due to its potential toxicity and environmental persistence, monitoring its residues in various matrices is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide analysis due to its high selectivity, sensitivity, and ability to handle complex sample matrices.[1][2] The MRM mode in tandem mass spectrometry allows for the specific detection and quantification of target analytes with minimal interference.[3][4] This application note provides a comprehensive protocol for the extraction and quantification of this compound.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.[1][5]
Materials:
-
Homogenized sample (e.g., soil, fruit, vegetable)
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium (B8443419) citrate (B86180) sesquihydrate
-
Trisodium (B8492382) citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.[5]
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B in 8 min, hold for 2 min, then re-equilibrate |
MS/MS Parameters: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The MRM transitions for this compound were optimized for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| This compound | 394.0 | 187.0 | 208.0[6] |
Data Presentation
The quantitative data for this compound analysis is summarized in the table below. The limits of detection (LOD) and quantification (LOQ) are determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
| Parameter | Value |
| Retention Time (RT) | Approximately 6.5 min |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL[7] |
| Linearity (r²) | >0.995 |
| Recovery | 85-110% |
| Precision (%RSD) | <15% |
Visualizations
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in complex matrices. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry allows for accurate and sensitive determination of this pesticide, meeting the requirements for regulatory monitoring.
References
- 1. mdpi.com [mdpi.com]
- 2. forensicrti.org [forensicrti.org]
- 3. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 5. lcms.cz [lcms.cz]
- 6. nrcgrapes.in [nrcgrapes.in]
- 7. Liquid chromatography-tandem mass spectrometry method for the simultaneous quantitative determination of the organophosphorus pesticides dimethoate, fenthion, diazinon and chlorpyrifos in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: QuEChERS Method for the Extraction of Dialifos from Soil
AN-S-PST-028
Introduction
Dialifos is an organophosphate insecticide and acaricide previously used in agriculture. Due to its potential toxicity and persistence in the environment, monitoring its residues in soil is of significant importance for environmental assessment and ensuring food safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the multi-residue analysis of pesticides in various matrices, including soil.[1][2][3] This application note provides a detailed protocol for the extraction of this compound from soil using a modified QuEChERS method, followed by analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The QuEChERS method offers several advantages over traditional extraction techniques, such as reduced solvent consumption, high-throughput capabilities, and a simplified workflow.[4][5] The procedure involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, removing interfering matrix components prior to instrumental analysis.[1][6]
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for optimizing extraction and cleanup conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇ClNO₄PS₂ | |
| Molecular Weight | 393.8 g/mol | |
| Water Solubility | 0.18 mg/L at 25 °C | |
| Log P (Octanol-Water Partition Coefficient) | 3.8 | |
| Stability | Readily hydrolyzed by strong alkali. |
Note: The high Log P value indicates that this compound is a nonpolar compound, suggesting good solubility in organic solvents like acetonitrile and a strong affinity for C18 sorbents in the cleanup step.
Experimental Protocol
This protocol is based on the widely recognized buffered QuEChERS methods (AOAC 2007.01 or EN 15662) adapted for soil matrices.[2][3]
1. Materials and Reagents
-
Soil Sample: Homogenized and sieved (<2 mm)
-
Reagent Water: HPLC grade or equivalent
-
Acetonitrile (ACN): HPLC grade
-
QuEChERS Extraction Salts:
-
Option 1 (AOAC 2007.01): 6 g anhydrous magnesium sulfate (B86663) (MgSO₄), 1.5 g sodium acetate (B1210297) (NaOAc)
-
Option 2 (EN 15662): 4 g anhydrous MgSO₄, 1 g sodium chloride (NaCl), 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate
-
-
d-SPE Cleanup Sorbents:
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Primary Secondary Amine (PSA)
-
C18 (Octadecylsilane)
-
-
Equipment:
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes (for d-SPE)
-
High-speed centrifuge
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
2. Sample Preparation and Extraction
-
Weigh 10 g (± 0.1 g) of the homogenized soil sample into a 50 mL centrifuge tube.
-
For dry soil samples, add 8 mL of reagent water and vortex for 1 minute. Allow to hydrate (B1144303) for 30 minutes.
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
If an internal standard is used, add it at this stage.
-
Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and initial extraction. A mechanical shaker can be used for consistency.
-
Add the chosen QuEChERS extraction salt formulation to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates and to ensure proper partitioning.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes to achieve a clear separation of the acetonitrile layer from the aqueous and solid phases.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.
-
The d-SPE tube should contain a pre-weighed mixture of sorbents. For this compound, a common combination is:
-
900 mg anhydrous MgSO₄ (to remove residual water)
-
150 mg PSA (to remove organic acids, sugars, and some polar pigments)
-
150 mg C18 (to remove nonpolar interferences like lipids)
-
-
Cap the d-SPE tube and vortex for 30 seconds to ensure the extract interacts with the sorbents.
-
Centrifuge the d-SPE tube at a high speed (e.g., ≥5000 rpm) for 5 minutes to pellet the sorbents.
-
The resulting supernatant is the cleaned extract.
4. Final Extract Preparation for Analysis
-
Take an aliquot of the cleaned supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for GC-MS or LC-MS analysis.
Data Presentation
Disclaimer: The following quantitative data is representative of the expected performance for organophosphorus pesticides with similar physicochemical properties to this compound in soil matrices, as specific validated data for this compound was not found in the reviewed literature. End-users must perform their own method validation.
Table 1: Representative Recovery and Precision Data for this compound in Soil
| Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 10 | 92 | 8 |
| 50 | 95 | 6 |
| 200 | 98 | 5 |
Table 2: Typical GC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Oven Program | 80 °C (hold 1 min), ramp to 180 °C at 20 °C/min, then to 280 °C at 10 °C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined by direct infusion of a this compound standard |
| Product Ions (m/z) | To be determined by direct infusion of a this compound standard |
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for the QuEChERS extraction of this compound from soil.
Caption: QuEChERS workflow for this compound extraction from soil.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound from soil samples. The use of a buffered extraction and a d-SPE cleanup step with a combination of PSA and C18 sorbents is recommended for optimal recovery and removal of matrix interferences. While specific validated data for this compound in soil is limited, the protocol described, based on established methods for similar organophosphorus pesticides, serves as a strong foundation. It is imperative that researchers and scientists perform in-house validation to ensure the method's accuracy and precision for their specific soil types and analytical instrumentation.
References
- 1. weber.hu [weber.hu]
- 2. mdpi.com [mdpi.com]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Dialifos Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialifos, an organophosphate insecticide and acaricide, has been utilized in agriculture to control pests on various crops. Due to its potential toxicity and persistence, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental matrices. Accurate and reliable determination of this compound residues is crucial for ensuring food safety and environmental monitoring. This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of this compound residues, primarily by gas chromatography (GC).
Data Presentation
The following tables summarize the quantitative data from validated methods for this compound residue analysis in different matrices.
Table 1: Method Performance for this compound Residue Analysis in Agricultural Products by Solvent Extraction and GC-FPD
| Matrix | Spiking Level (ppm) | Average Recovery (%) | Limit of Detection (LOD) (ppm) |
| Rice | 0.05 - 0.15 | 88.5 - 93.4 | 0.01 |
| Citrus Fruit | 0.5 - 1.5 | 94.4 - 97.0 | 0.05 |
| Kiwi Fruit | 0.5 - 1.5 | 93.0 - 99.7 | 0.05 |
Data from Lee, W. -C.; Chang, P. -C.; and Chou, S. -S. (2000).[1]
Experimental Protocols
Protocol for Solvent Extraction of this compound Residues from Agricultural Products (Rice, Citrus Fruit, Kiwi Fruit)
This protocol is based on the method described by Lee et al. (2000) for the determination of this compound in agricultural products by gas chromatography with flame photometric detection (GC-FPD).[1]
a. Sample Preparation and Homogenization:
-
Take a representative sample of the agricultural product.
-
For rice, grind the sample to a fine powder.
-
For citrus and kiwi fruit, homogenize the entire fruit (pulp and peel) to a uniform paste.
b. Extraction:
-
Weigh 20 g of the homogenized sample into a blender jar.
-
Add 50 mL of acetone (B3395972) and blend at high speed for 2 minutes.
-
Filter the extract through a Büchner funnel with suction.
-
Rinse the blender jar and the filter cake with an additional 20 mL of acetone and filter.
-
Combine the filtrates in a separatory funnel.
c. Liquid-Liquid Partitioning:
-
To the combined acetone extract, add 50 mL of petroleum ether and 50 mL of a saturated sodium chloride solution.
-
Shake the separatory funnel vigorously for 1 minute and allow the layers to separate.
-
Drain the lower aqueous layer and discard.
-
Transfer the upper petroleum ether layer to another separatory funnel.
-
Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Combine all the organic extracts (petroleum ether and dichloromethane).
d. Concentration and Reconstitution:
-
Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Dissolve the residue in a suitable volume (e.g., 5 mL) of acetone for GC analysis.
Generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Organophosphate Pesticides
While a specific QuEChERS method validated for this compound was not found in the literature, the following general protocol for organophosphates can be adapted and validated.
a. Sample Preparation and Homogenization:
-
Homogenize a representative sample of the fruit, vegetable, or other food matrix.
b. Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., AOAC or CEN standard compositions).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE cleanup tube containing a suitable sorbent combination (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Shake for 30 seconds to 1 minute.
-
Centrifuge at high speed for 2-5 minutes.
-
The resulting supernatant is ready for GC or LC analysis.
Visualizations
Logical Relationship of Sample Preparation Steps
Caption: Logical flow of the key stages in sample preparation for this compound residue analysis.
Experimental Workflow for Solvent Extraction of this compound
Caption: Step-by-step workflow for the solvent extraction of this compound from agricultural products.
References
Application Notes & Protocols: In Vitro Neurotoxicity Assessment of Dialifos
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Dialifos (also known as Dialifor) is an organophosphate (OP) insecticide. Organophosphates exert their primary neurotoxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[2] Beyond their direct impact on AChE, OPs can induce neurotoxicity through secondary mechanisms, including oxidative stress, apoptosis (programmed cell death), and disruption of key cellular signaling pathways.[3][4][5]
Given the potential for human exposure and adverse health effects, robust in vitro methods are essential for assessing the neurotoxicity of this compound. In vitro models provide a controlled environment to elucidate specific mechanisms of action, screen for potential toxicity, and reduce reliance on animal testing.[6] This document provides detailed protocols for a battery of in vitro assays to comprehensively evaluate the neurotoxic potential of this compound using cultured neuronal cells. The recommended model is the human neuroblastoma SH-SY5Y cell line, a well-established and relevant model for neurotoxicity studies.[7][8][9][10]
2.0 Mechanisms of this compound Neurotoxicity
2.1 Primary Mechanism: Acetylcholinesterase (AChE) Inhibition
The principal mechanism of OP toxicity is the irreversible inhibition of AChE.[1] this compound, through its active metabolites, phosphorylates a serine residue in the active site of the AChE enzyme.[11][12] This prevents AChE from hydrolyzing acetylcholine, leading to its accumulation in synaptic clefts and continuous stimulation of cholinergic receptors, which can result in a state of cholinergic crisis.[13][2]
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Developmental Neurotoxicity of Organophosphates In Vivo: Transcriptional Responses of Pathways for Brain Cell Development, Cell Signaling, Cytotoxicity and Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Organophosphate Exposure on Neuronal Cell Coenzyme Q10 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays | MDPI [mdpi.com]
- 12. Acetylcholinesterase inhibition by diaza- and dioxophosphole compounds: synthesis and determination of IC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Application Notes and Protocols for Acetylcholinesterase Activity Assay with Dialifos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission. Organophosphate insecticides, such as Dialifos, are potent inhibitors of AChE. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. The assessment of AChE activity is therefore a fundamental tool in toxicology, pharmacology, and the development of novel therapeutics and insecticides.
This document provides a detailed protocol for the determination of acetylcholinesterase activity and its inhibition by this compound using the well-established Ellman's method. This colorimetric assay is simple, robust, and suitable for high-throughput screening.
Principle of the Assay
The acetylcholinesterase activity assay is based on the principle developed by Ellman and colleagues. Acetylthiocholine (ATC), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine (B1204863) and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the acetylcholinesterase activity. In the presence of an inhibitor like this compound, the rate of the reaction will decrease.
Data Presentation
Due to the limited availability of specific public data for the inhibition of acetylcholinesterase by this compound, the following tables present representative, hypothetical data to illustrate the expected results from such an assay. These values are based on typical inhibitory profiles of organophosphate insecticides.
Table 1: Hypothetical Inhibition of Acetylcholinesterase by this compound
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 8.5 ± 1.2 |
| 0.1 | 25.3 ± 2.5 |
| 1 | 48.7 ± 3.1 |
| 10 | 75.2 ± 2.8 |
| 100 | 92.1 ± 1.5 |
Table 2: Hypothetical Kinetic Parameters for Acetylcholinesterase Inhibition by this compound
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | ~1.1 | ~0.6 | Irreversible (presumed) |
| Diazinon (for comparison) | ~24.5 | - | Irreversible |
| Parathion (for comparison) | ~0.5 | - | Irreversible |
Note: IC50 and Ki values for this compound are illustrative. Values for Diazinon and Parathion are provided for context and are based on published literature.
Experimental Protocols
This section provides a detailed methodology for performing the acetylcholinesterase activity assay with this compound in a 96-well plate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound (analytical standard)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 7.0-7.2). Store in a light-protected container at 4°C.
-
ATCI Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh on the day of the experiment.
-
AChE Stock Solution (e.g., 1 U/mL): Prepare a stock solution of AChE in 0.1 M Phosphate Buffer (pH 8.0). The final concentration used in the assay should be optimized to yield a linear reaction rate for at least 10 minutes. Keep the enzyme solution on ice.
-
This compound Stock Solution (e.g., 10 mM in DMSO): Prepare a high-concentration stock solution of this compound in DMSO. From this stock, prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay.
Assay Procedure
-
Plate Setup:
-
Blank: 180 µL of Phosphate Buffer.
-
Control (100% Activity): 160 µL of Phosphate Buffer + 20 µL of AChE solution + 10 µL of DMSO.
-
Test Sample (with this compound): 160 µL of Phosphate Buffer + 20 µL of AChE solution + 10 µL of this compound solution (at various concentrations).
-
-
Pre-incubation:
-
Add the Phosphate Buffer, AChE solution, and DMSO (for control) or this compound solution to the respective wells.
-
Mix gently and incubate the plate for 15-30 minutes at room temperature (25°C) to allow the inhibitor to interact with the enzyme. This pre-incubation step is crucial for organophosphate inhibitors.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing DTNB and ATCI. For each well, you will need 10 µL of 10 mM DTNB and 10 µL of 75 mM ATCI.
-
Add 20 µL of the DTNB/ATCI reaction mix to all wells simultaneously using a multichannel pipette to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader.
-
Measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (RateControl - RateSample) / RateControl ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to calculate the concentration of this compound that causes 50% inhibition of AChE activity.
Visualizations
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the normal function of acetylcholinesterase at a cholinergic synapse and how it is inhibited by an organophosphate like this compound.
Caption: Acetylcholinesterase (AChE) inhibition by this compound at the cholinergic synapse.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the acetylcholinesterase activity assay.
Caption: Workflow for the acetylcholinesterase activity assay with this compound.
Application Note: Enantioselective Separation of Dialifos Using High-Performance Liquid Chromatography
Abstract
This application note describes a high-performance liquid chromatography (HPLC) method for the enantioselective separation of the organophosphorus pesticide, Dialifos. The separation is achieved on a polysaccharide-based chiral stationary phase, specifically a CHIRALCEL® OJ column. While baseline or near-baseline separation of this compound enantiomers has been reported, specific quantitative data from peer-reviewed literature is limited. This document provides a generalized protocol based on established methods for the chiral separation of organophosphorus pesticides. The presented methodology is intended to serve as a starting point for researchers and analytical scientists to develop and validate a specific method for this compound enantiomer analysis.
Introduction
This compound is a chiral organophosphorus pesticide that has been used as an insecticide and acaricide. As with many chiral compounds, the individual enantiomers of this compound may exhibit different biological activities and toxicities. Therefore, the ability to separate and quantify the individual enantiomers is crucial for environmental monitoring, toxicology studies, and regulatory purposes. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, such as those in the CHIRALCEL® series, have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including organophosphorus pesticides.[1] The CHIRALCEL® OJ column, which consists of cellulose (B213188) tris(4-methylbenzoate) coated on a silica (B1680970) gel support, has been specifically cited for the successful separation of this compound enantiomers.[1]
Experimental Conditions
The following experimental conditions are recommended as a starting point for the optimization of this compound enantiomer separation.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector. |
| Chiral Column | CHIRALCEL® OJ, 250 mm x 4.6 mm I.D., 10 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) |
| Mobile Phase Composition | Isocratic elution with varying ratios of n-Hexane to IPA (e.g., 90:10, 95:5, 98:2 v/v) should be evaluated to optimize resolution and analysis time. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient (e.g., 25 °C). Temperature can be varied to optimize separation. |
| Detection Wavelength | UV detection at a wavelength appropriate for this compound (e.g., 220 nm or 254 nm). |
| Injection Volume | 10 - 20 µL |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in a suitable solvent such as 2-propanol or the mobile phase.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for method development and calibration.
-
Sample Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system and column.
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the HPLC analysis.
Table 2: Chromatographic Data for this compound Enantiomers (Example)
| Enantiomer | Retention Time (t_R) [min] |
| Enantiomer 1 | [Insert experimental value] |
| Enantiomer 2 | [Insert experimental value] |
Table 3: System Suitability Parameters (Example)
| Parameter | Value | Acceptance Criteria |
| Separation Factor (α) | [Calculate from t_R values] | > 1.1 |
| Resolution (R_s) | [Calculate from chromatogram] | ≥ 1.5 (for baseline separation) |
| Tailing Factor (T) | [Calculate from chromatogram] | 0.8 - 1.5 |
| Theoretical Plates (N) | [Calculate from chromatogram] | > 2000 |
Note: The values in Tables 2 and 3 are placeholders and should be replaced with experimentally determined data.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC separation of this compound enantiomers.
Caption: Experimental workflow for the HPLC separation of this compound enantiomers.
Protocol: Enantioselective HPLC Separation of this compound
-
System Preparation: 1.1. Set up the HPLC system as described in Table 1. 1.2. Equilibrate the CHIRALCEL® OJ column with the chosen mobile phase composition at the specified flow rate until a stable baseline is achieved. This may take 30-60 minutes.
-
Sample Preparation: 2.1. Accurately weigh a known amount of racemic this compound standard and dissolve it in 2-propanol to prepare a stock solution (e.g., 1 mg/mL). 2.2. Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 10 µg/mL). 2.3. Filter the working solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Analysis: 3.1. Inject the prepared sample onto the equilibrated HPLC system. 3.2. Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers. 3.3. If the separation is not optimal, adjust the mobile phase composition (i.e., the percentage of 2-propanol) and/or the flow rate and repeat the analysis. A lower percentage of the alcohol modifier generally leads to longer retention times and potentially better resolution.
-
Data Analysis: 4.1. Identify the peaks corresponding to the two this compound enantiomers in the chromatogram. 4.2. Integrate the peak areas for each enantiomer. 4.3. Calculate the retention time (t_R) for each enantiomer. 4.4. Calculate the separation factor (α) and resolution (R_s) to assess the quality of the separation.
Logical Relationship of Method Development
The following diagram illustrates the logical steps involved in developing and optimizing the HPLC method for this compound enantiomer separation.
Caption: Logical workflow for HPLC method development for this compound enantiomer separation.
Conclusion
This application note provides a foundational method for the enantioselective separation of this compound using a CHIRALCEL® OJ column. The provided protocol and experimental conditions serve as a robust starting point for method development. Researchers should perform appropriate method validation according to their specific requirements and regulatory guidelines. The successful separation of this compound enantiomers will enable more accurate assessment of its environmental fate and toxicological properties.
References
Application Note and Protocol for Solid-Phase Extraction (SPE) Cleanup of Dialifos
Introduction
Dialifos is an organophosphate insecticide and acaricide. Due to its potential toxicity and environmental persistence, robust and efficient analytical methods are essential for its monitoring in various matrices such as agricultural products, water, and soil. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced consumption of organic solvents, higher sample throughput, and more effective removal of interfering substances.[1][2] This application note provides a detailed protocol for the cleanup of this compound from environmental samples using solid-phase extraction. The methodologies presented are based on established protocols for organophosphate pesticides.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a liquid sample. The process involves passing a sample through a solid sorbent that retains the analytes of interest. Interfering compounds are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. For organophosphorus pesticides like this compound, reversed-phase sorbents such as C18 and polymeric sorbents are commonly employed.[1]
Data Presentation
The following table summarizes expected performance data for the SPE cleanup of organophosphate pesticides, which can be considered indicative for this compound analysis. This data is compiled from various studies on multi-residue pesticide analysis.
| Parameter | Agricultural Products | Water Samples |
| Typical Sorbent | C18, PSA, GCB | C18, Polymeric (e.g., HyperSep™ Retain PEP) |
| Spiking Levels | 0.05 - 1.5 ppm | 10 µg/mL (in spiked sample) |
| Average Recovery | 88.5% - 99.7%[3] | >70% |
| Limit of Detection (LOD) | 0.01 - 0.05 ppm[3] | 0.02 - 0.1 µg/L[4] |
| Relative Standard Deviation (RSD) | 3.7% - 10.9% | <10% |
Experimental Protocols
Detailed methodologies for sample preparation and SPE cleanup are provided below for different matrices.
1. Protocol for Water Samples (e.g., Drinking Water, Surface Water)
This protocol is adapted from methods for the analysis of organophosphorus pesticides in water.[4]
-
Sample Preparation:
-
Collect 500 mL of the water sample.
-
To prevent microbial degradation, the sample may be acidified.
-
If the sample contains suspended solids, filter it through a 1 µm glass fiber filter to avoid clogging the SPE cartridge.[5]
-
Add 2 mL of methanol (B129727) and 5 g of NaCl to the water sample.[4] If spiking for recovery studies, add the this compound standard at this stage.
-
-
SPE Cleanup:
-
Cartridge Conditioning: Condition a C18 or a polymeric SPE cartridge (e.g., Thermo Scientific™ HyperSep™ Retain PEP) by passing 10 mL of acetone, followed by 10 mL of ethyl acetate (B1210297), 10 mL of methanol, and finally 10 mL of deionized water.[5] Ensure the sorbent does not go dry between solvent additions.
-
Sample Loading: Load the pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.[5]
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC grade water to remove any remaining polar interferences.
-
Sorbent Drying: Dry the sorbent bed by passing air or nitrogen through the cartridge for 10-20 minutes to remove residual water.
-
Elution: Elute the retained this compound from the cartridge with a suitable organic solvent. A common choice for organophosphates is ethyl acetate and dichloromethane.[4] For example, pass two aliquots of 5 mL of ethyl acetate through the cartridge, collecting the eluate.
-
Concentration: Concentrate the collected eluate to 1 mL using a gentle stream of nitrogen.[4] The sample is now ready for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
2. Protocol for Agricultural Products (e.g., Fruits, Vegetables, Cereals)
This protocol is a generalized procedure based on methods for multi-residue pesticide analysis in food matrices.
-
Sample Preparation and Extraction:
-
Homogenize a representative 20 g sample of the agricultural product.
-
Add 60 mL of a methanol:water (80:20, v/v) solution containing 0.1% formic acid.[6]
-
Extract the mixture for 2 minutes at 8000 rpm and then filter.[6]
-
Dilute the filtrate with the extraction solvent to a final volume of 100 mL.[6]
-
For cleanup, the extract is often diluted further with water before loading onto the SPE cartridge.[6]
-
-
SPE Cleanup (using Dispersive SPE - d-SPE or Cartridge SPE):
-
d-SPE (QuEChERS style cleanup):
-
Transfer an aliquot of the acetonitrile (B52724) extract (from a QuEChERS-type initial extraction) into a centrifuge tube containing anhydrous magnesium sulfate (B86663) and a sorbent like Primary Secondary Amine (PSA). PSA is effective in removing organic acids and other interferences.
-
Shake vigorously for 1 minute and centrifuge.
-
The supernatant is ready for analysis.
-
-
Cartridge SPE:
-
Cartridge Conditioning: Condition a C18 or a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[6]
-
Sample Loading: Take a 2.5 mL aliquot of the initial extract, dilute it to 20 mL with water, and pass it through the preconditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with a small volume of water.
-
Elution: Elute the retained pesticides with a suitable solvent like ethyl acetate.[6]
-
Concentration: The eluate can be concentrated under a stream of nitrogen before instrumental analysis.
-
-
3. Protocol for Soil Samples
This protocol is based on general procedures for pesticide extraction from soil.
-
Sample Preparation and Extraction:
-
SPE Cleanup:
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol, followed by water, and then acetonitrile to match the extract solvent.[1]
-
Sample Loading: Load the filtered acetonitrile extract onto the conditioned cartridge.
-
Washing: A washing step with a solvent of intermediate polarity may be necessary to remove interferences.
-
Elution: Elute this compound with a small volume of a strong organic solvent like ethyl acetate or a mixture of acetonitrile and toluene.
-
Concentration: Concentrate the eluate as needed for the subsequent analytical determination.
-
Visualizations
Diagram of the Solid-Phase Extraction Workflow for this compound Cleanup
Caption: A generalized workflow for the solid-phase extraction cleanup of this compound.
Logical Relationship of SPE Steps
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. "Analytical Methods for the Determination of this compound Residue in Agricu" by W.-C. Lee, P.-C. Chang et al. [jfda-online.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skyfox.co [skyfox.co]
Application Note: Quantification of Dialifos using GC-MS/MS
Abstract
This application note provides a detailed protocol for the quantification of the organophosphate pesticide Dialifos in environmental and agricultural matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method described herein is intended for researchers, scientists, and professionals in drug development and food safety. It outlines the instrumental parameters for GC-MS/MS, a comprehensive sample preparation protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, and expected performance characteristics.
Introduction
This compound is an organophosphate insecticide and acaricide previously used in agriculture. Due to its potential toxicity and environmental persistence, sensitive and selective analytical methods are required for its monitoring. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers excellent sensitivity and specificity for the quantification of pesticide residues in complex matrices.[1][2] This application note details a robust method for the determination of this compound, providing the necessary parameters for successful implementation in a laboratory setting.
Instrumentation and Materials
Instrumentation
-
Gas Chromatograph: Agilent 7890A Series GC (or equivalent)
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS (or equivalent)[3]
-
GC Column: Agilent J&W HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent[4]
-
Autosampler
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporator
Reagents and Standards
-
This compound certified reference standard
-
Acetonitrile (B52724) (pesticide residue grade)
-
n-Hexane (pesticide residue grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) sorbent (optional, for pigmented matrices)
-
C18 sorbent (optional, for high-fat matrices)
Experimental Protocols
Standard Preparation
Prepare a stock solution of this compound in a suitable solvent such as n-hexane or acetonitrile at a concentration of 1000 µg/mL. From this stock solution, prepare a series of working standard solutions of decreasing concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL) for calibration. Matrix-matched standards should be prepared by spiking blank matrix extract with the working standard solutions to compensate for matrix effects.[1]
Sample Preparation (QuEChERS Protocol)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[5][6][7]
-
Sample Homogenization: Homogenize the sample (e.g., fruit, vegetable, soil) to ensure uniformity.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ and PSA. For matrices with high fat content, C18 may be included. For pigmented matrices, GCB may be used, but note that it can retain planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for GC-MS/MS analysis.
-
GC-MS/MS Parameters
The following are recommended starting parameters for the GC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.
Gas Chromatograph Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Program | Initial: 80 °C, hold for 1 minRamp 1: 25 °C/min to 180 °CRamp 2: 5 °C/min to 250 °CRamp 3: 10 °C/min to 300 °C, hold for 5 min |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
For the quantification and confirmation of this compound, the following Multiple Reaction Monitoring (MRM) transitions should be used. The precursor ion for this compound in GC-MS/MS is m/z 208.0.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 208.0 | 181.0 | 50 | Optimize empirically | Quantifier |
| 208.0 | 89.0 | 50 | Optimize empirically | Qualifier |
Note: The optimal collision energies should be determined empirically on the specific instrument being used by infusing a standard solution of this compound and varying the collision energy to maximize the signal intensity of the product ions.[8]
Data Presentation
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg |
| Recovery (%) | 70 - 120% |
| Repeatability (RSD %) | < 20% |
Method Validation
The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range of the samples. A linear regression should be applied, and the coefficient of determination (R²) should be > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, typically determined as a signal-to-noise ratio of 3. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often calculated as a signal-to-noise ratio of 10.[11]
-
Accuracy and Precision: Evaluated by performing recovery studies on spiked blank matrix samples at multiple concentration levels. Accuracy is expressed as the percentage recovery, while precision is determined by the relative standard deviation (RSD) of replicate measurements.[10]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
Visualization
Caption: Workflow for this compound Quantification by GC-MS/MS.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. hpst.cz [hpst.cz]
- 4. A Method Scope Extension for the Simultaneous Analysis of POPs, Current-Use and Banned Pesticides, Rodenticides, and Pharmaceuticals in Liver. Application to Food Safety and Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.unibo.it [cris.unibo.it]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dialifos in Neurotoxicology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialifos, an organophosphate pesticide, serves as a significant compound in neurotoxicology research due to its characteristic mechanism of action, which involves the inhibition of acetylcholinesterase (AChE).[1][2] Understanding the neurotoxic effects of this compound and other organophosphates is crucial for assessing the risks associated with exposure and for the development of potential therapeutic interventions. These compounds primarily act by phosphorylating the serine hydroxyl group at the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses.[1][3][4] This overstimulation of muscarinic and nicotinic receptors results in a range of neurotoxic effects.[1][5] Beyond AChE inhibition, organophosphates can induce neurotoxicity through non-cholinesterase mechanisms, including oxidative stress, neuroinflammation, and disruption of various signaling pathways.[3][6]
This document provides detailed application notes and experimental protocols for studying the neurotoxic effects of this compound, with the understanding that specific data on this compound is limited. Therefore, the methodologies presented are based on established protocols for other organophosphates and can be adapted for research on this compound.
Data Presentation
Table 1: Comparative Neurotoxicity of Organophosphates in Different Brain Regions
The following table summarizes the inhibitory effects of different organophosphates on acetylcholinesterase (AChE) and neuropathy target esterase (NTE) in various brain regions of male albino rats. This data illustrates the differential vulnerability of brain regions to organophosphate-induced neurotoxicity.
| Pesticide | Brain Region | AChE Inhibition (%) | NTE Inhibition (%) |
| Malathion | Hippocampus | High | High |
| Corpus Striatum | High | High | |
| Cerebellum | Moderate | Moderate | |
| Cerebral Cortex | Moderate | Moderate | |
| Chlorpyrifos (B1668852) | Hippocampus | High | High |
| Corpus Striatum | High | High | |
| Cerebellum | Moderate | Moderate | |
| Cerebral Cortex | Moderate | Moderate | |
| Paraquat | Hippocampus | High | High |
| Corpus Striatum | High | High | |
| Cerebellum | Moderate | Moderate | |
| Cerebral Cortex | Moderate | Moderate |
Data adapted from a study on the neurotoxic effects of malathion, chlorpyrifos, and paraquat.[7][8]
Table 2: Neurobehavioral Performance in Individuals Exposed to Pesticides
This table presents the odds ratios (ORs) for low performance on various neurobehavioral tests in individuals exposed to pesticides compared to non-exposed individuals, as observed in the PHYTONER study.
| Neurobehavioral Test | Odds Ratio (OR) | 95% Confidence Interval (CI) |
| Test 1 | 1.35 | - |
| Test 2 | 5.60 | - |
| Mini-Mental State Examination (2-point lower score) | 2.15 | 1.18 - 3.94 |
Data from the PHYTONER study on the neurobehavioral effects of long-term pesticide exposure.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Organophosphate-Induced Neurotoxicity
Organophosphate pesticides like this compound primarily induce neurotoxicity by inhibiting acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine (ACh) and subsequent overstimulation of cholinergic receptors. Additionally, organophosphates can trigger oxidative stress and activate the MAPK signaling pathway, contributing to neuronal damage and apoptosis.[3][6]
Caption: Organophosphate-induced neurotoxicity pathway.
Experimental Workflow for Assessing Neurotoxicity
A typical workflow for investigating the neurotoxicity of this compound involves a series of in vitro and in vivo experiments, starting from enzymatic assays to behavioral and histopathological analyses.
Caption: Experimental workflow for neurotoxicity assessment.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method to determine the in vitro inhibition of AChE by this compound.[10][11][12]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in the phosphate buffer. A final concentration of 0.1-0.25 U/mL in the well is a common starting point.[11]
-
Prepare a 10 mM stock solution of DTNB in the assay buffer.[11] Protect from light.
-
Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this fresh.[11]
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer. Ensure the final solvent concentration is low (<1%) to avoid enzyme inhibition.[11]
-
-
Assay Protocol (200 µL final volume per well):
-
Design a plate layout including blanks (no enzyme), negative controls (no inhibitor), positive controls (known AChE inhibitor), and test compound wells.
-
Add 10 µL of the AChE working solution to each well (except blanks).
-
Add 10 µL of the appropriate this compound dilution or vehicle control to the corresponding wells.
-
Prepare a reaction mixture containing the ATCI and DTNB substrates.
-
Add 20 µL of this reaction mixture to all wells to start the reaction.[11]
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of AChE inhibition for each concentration of this compound.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).[13]
-
Neurobehavioral Studies in Rodents
This protocol outlines a general approach for assessing the neurobehavioral effects of this compound exposure in rats. A battery of tests is recommended to evaluate various domains of neurological function.[14][15]
Materials:
-
Adult Long-Evans rats (or other suitable strain)
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Neurobehavioral testing apparatus (e.g., open field, rotarod, Morris water maze)
Procedure:
-
Animal Dosing:
-
Divide animals into control and experimental groups.
-
Administer this compound to the experimental groups at different dose levels via a relevant route of exposure (e.g., oral gavage, dermal application). The control group receives the vehicle only.
-
-
Neurobehavioral Testing Battery:
-
Motor Function:
-
Open Field Test: Assess locomotor activity and exploratory behavior.
-
Rotarod Test: Evaluate motor coordination and balance.
-
-
Cognitive Function:
-
Morris Water Maze: Test spatial learning and memory.[15]
-
Novel Object Recognition: Assess recognition memory.
-
-
Sensory Function:
-
Assess responses to sensory stimuli (e.g., tail-flick test for pain).
-
-
General Health:
-
Monitor body weight, food and water consumption, and clinical signs of toxicity.
-
-
-
Testing Schedule:
-
Conduct baseline testing before this compound administration.
-
Perform tests at various time points during and after the exposure period to assess acute, sub-chronic, and long-term effects.
-
-
Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the performance of the different groups.
-
Histopathological Analysis of Brain Tissue
This protocol provides a general method for the histological examination of brain tissue from animals exposed to this compound to identify structural changes.[16][17][18]
Materials:
-
Brain tissue from control and this compound-exposed animals
-
10% formalin solution
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Tissue Preparation:
-
Following the final neurobehavioral tests, euthanize the animals and perfuse them with saline followed by 10% formalin.
-
Carefully dissect the brain and fix it in 10% formalin for at least 24 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed brain tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue with xylene and embed it in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 5 µm) of the embedded tissue using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
Data Analysis:
-
Qualitatively describe the observed changes.
-
Quantify the extent of damage using a scoring system if applicable.
-
Conclusion
The study of this compound in neurotoxicology research provides valuable insights into the mechanisms of organophosphate-induced neurotoxicity. The protocols outlined in this document offer a framework for investigating the effects of this compound on acetylcholinesterase activity, neurobehavioral outcomes, and brain histopathology. While specific data for this compound is not abundant, the methodologies established for other organophosphates are readily adaptable and provide a robust approach for comprehensive neurotoxicological assessment. Further research focusing specifically on this compound is warranted to better understand its unique toxicological profile.
References
- 1. epa.gov [epa.gov]
- 2. Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders [mdpi.com]
- 3. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Investigation of the Neurotoxic Effects of Malathion, Chlorpyrifos, and Paraquat to Different Brain Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurobehavioral effects of long-term exposure to pesticides: results from the 4-year follow-up of the PHYTONER study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. attogene.com [attogene.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 14. Neurobehavioral Effects of Low-Dose Chronic Exposure to Insecticides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurobehavioral effects of chronic dietary and repeated high-level spike exposure to chlorpyrifos in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histopathological Changes in Oral Tissues Induced by Pesticide Poisoning: A Pilot Study [thejcdp.com]
- 17. Histopathological Changes in Fish Exposed to Organophosphate Insecticides | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 18. researchgate.net [researchgate.net]
- 19. msjonline.org [msjonline.org]
Dialifos as a Positive Control in Cholinesterase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialifos, an organophosphate insecticide, serves as a potent and reliable positive control in cholinesterase inhibition assays.[1] Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1][2] By effectively inhibiting AChE, this compound allows researchers to validate assay performance, compare the potency of novel inhibitors, and ensure the reliability of screening data. This document provides detailed application notes and experimental protocols for utilizing this compound as a positive control in cholinesterase inhibition assays.
Mechanism of Action: Cholinesterase Inhibition
Organophosphates, including this compound, exert their neurotoxic effects by phosphorylating the serine hydroxyl group within the active site of acetylcholinesterase.[2][3] This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. The resulting overstimulation of cholinergic receptors disrupts normal nerve impulse transmission, causing a range of physiological effects.[2]
Mechanism of Acetylcholinesterase Inhibition by this compound.
Quantitative Data for Cholinesterase Inhibition
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: In Vitro Cholinesterase Inhibition by this compound
| Analyte | Enzyme Source | IC50 |
| This compound | Plasma Cholinesterase | 2.55 µg/mL |
| This compound | Erythrocyte Cholinesterase | 0.31 µg/mL |
Data sourced from a 1976 evaluation of pesticide residues.[4]
Table 2: Comparative IC50 Values of Other Organophosphate Inhibitors
| Inhibitor | Enzyme Source | IC50 |
| Chlorpyrifos | Red Blood Cell AChE | 0.12 µM |
| Monocrotophos | Red Blood Cell AChE | 0.25 µM |
| Profenofos | Red Blood Cell AChE | 0.35 µM |
| Acephate | Red Blood Cell AChE | 4.0 µM |
Note: This data is provided for comparative purposes to illustrate the range of potencies among different organophosphates.
Experimental Protocols
The most widely used method for measuring acetylcholinesterase activity is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.
Protocol: Determination of AChE Inhibition using Ellman's Method
Materials:
-
This compound (Positive Control)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Test compounds (if screening for new inhibitors)
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH as required.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.
-
ATCI Solution (10 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer and dilute to the desired working concentration just before use. Keep on ice.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the inhibitor.
-
Positive Control (this compound): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution (at various concentrations).
-
Test Compound: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and inhibitor (this compound or test compound) or solvent to the respective wells.
-
Mix gently and incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
To each well, add 10 µL of the ATCI solution to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for Cholinesterase Inhibition Assay.
Safety Precautions
This compound is a highly toxic organophosphate and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. Consult the Safety Data Sheet (SDS) for this compound for detailed handling and disposal instructions. In case of exposure, seek immediate medical attention.
References
- 1. This compound (Ref: AC 14503) [sitem.herts.ac.uk]
- 2. scielo.br [scielo.br]
- 3. Acetylcholinesterase inhibition by diaza- and dioxophosphole compounds: synthesis and determination of IC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 363. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]
Application Notes and Protocols for In Vivo Studies of Dialifos Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialifos is an organophosphate insecticide and acaricide. Like other organophosphates, its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[1][2] Understanding the in vivo toxicity of this compound is essential for risk assessment and the development of potential antidotes. This document provides detailed application notes and protocols for studying this compound toxicity in various animal models.
Data Presentation: Quantitative Toxicity Data for this compound
The following tables summarize the available quantitative toxicity data for this compound in different animal models. It is important to note that publicly available and validated data for this compound are limited.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Rat (male) | Oral | 71 | --INVALID-LINK-- |
| Rat (male) | Oral (with Atropine) | 140 | --INVALID-LINK-- |
| Rat (male) | Oral (with 2-PAM) | 267 | --INVALID-LINK-- |
| Rat (male) | Oral (with Atropine + 2-PAM) | 177 | --INVALID-LINK-- |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) for this compound
| Species | Study Duration | Route of Administration | NOAEL | Effect | Reference |
| Rat | 90-day | Oral (diet) | 0.15 mg/kg bw/day | Cholinesterase inhibition | --INVALID-LINK-- |
| Dog | 2-year | Oral (diet) | 0.025 mg/kg bw/day | Cholinesterase inhibition | --INVALID-LINK-- |
| Mouse (male) | 90-day | Oral (gavage) | 5 mg/kg bw/day | Decreased growth rate, liver necrosis | --INVALID-LINK-- |
Table 3: In Vivo Cholinesterase Inhibition by this compound in Rats (14-Day Oral Study)
| Dose (mg/kg/day) | Plasma Cholinesterase Inhibition | Erythrocyte Cholinesterase Inhibition | Brain Cholinesterase Inhibition |
| 0.5 | Yes | No | No |
| 1.0 | Yes | Yes | No |
| 2.5 | Yes | Yes | Yes |
Data adapted from Nomura, 1970 as cited in INCHEM, 1976.
Signaling Pathways in this compound Toxicity
The primary toxic mechanism of this compound is the inhibition of acetylcholinesterase. However, downstream effects and other potential pathways may also be involved in its overall toxicity profile.
References
Application Notes and Protocols for Immunoassay-Based Detection of Dialifos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialifos is an organophosphate insecticide and acaricide. Due to its potential toxicity and the need to monitor its presence in environmental and food samples, sensitive and specific detection methods are crucial. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, high-throughput, and cost-effective alternative to traditional chromatographic methods for the detection of small molecules like this compound.[1][2] This document provides a detailed protocol for the development of a competitive ELISA for the detection of this compound, covering hapten synthesis, immunogen preparation, antibody production, and assay optimization.
Principle of the Assay
The detection of this compound is based on a competitive indirect ELISA format. This assay relies on the competition between free this compound in the sample and a this compound-protein conjugate (coating antigen) immobilized on a microplate for binding to a limited amount of specific anti-Dialifos antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. The bound antibody is then detected by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction.
Data Presentation
The following tables summarize representative quantitative data obtained during the development and validation of a this compound immunoassay. Disclaimer: The following data is illustrative and serves as a template for expected results.
Table 1: Antibody Titer Determination
| Dilution | Absorbance (450 nm) |
| 1:1,000 | 2.850 |
| 1:2,000 | 2.520 |
| 1:4,000 | 2.150 |
| 1:8,000 | 1.880 |
| 1:16,000 | 1.510 |
| 1:32,000 | 1.050 |
| 1:64,000 | 0.620 |
| 1:128,000 | 0.310 |
| Negative Control | 0.150 |
Table 2: Standard Curve for this compound Competitive ELISA
| This compound (ng/mL) | Absorbance (450 nm) | % Inhibition |
| 0 | 1.020 | 0 |
| 0.1 | 0.857 | 16 |
| 0.5 | 0.653 | 36 |
| 1.0 | 0.510 | 50 |
| 5.0 | 0.286 | 72 |
| 10.0 | 0.184 | 82 |
| 50.0 | 0.122 | 88 |
| 100.0 | 0.102 | 90 |
| IC50 (ng/mL) | 1.0 |
Table 3: Cross-Reactivity of the Anti-Dialifos Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.0 | 100 |
| Phosalone | 150 | 0.67 |
| Chlorpyrifos | >1000 | <0.1 |
| Parathion | >1000 | <0.1 |
| Malathion | >1000 | <0.1 |
Table 4: Recovery Analysis of this compound in Spiked Samples
| Sample Matrix | Spiked (ng/mL) | Detected (ng/mL) | Recovery (%) |
| Water | 1.0 | 0.95 | 95 |
| 5.0 | 4.80 | 96 | |
| 10.0 | 9.80 | 98 | |
| Soil Extract | 1.0 | 0.88 | 88 |
| 5.0 | 4.65 | 93 | |
| 10.0 | 9.10 | 91 |
Experimental Protocols
Hapten Synthesis
This compound, being a small molecule, is non-immunogenic and requires conjugation to a carrier protein to elicit an immune response.[3] A hapten, a derivative of this compound containing a reactive carboxyl group, is first synthesized. This can be achieved by introducing a spacer arm to the this compound molecule.
Materials:
-
This compound
-
6-mercaptohexanoic acid
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (HCl)
Protocol:
-
Dissolve this compound and a molar excess of 6-mercaptohexanoic acid in DMF.
-
Add potassium carbonate to the solution and reflux the mixture for 4-6 hours.
-
After cooling, acidify the reaction mixture with HCl to pH 2-3.
-
Extract the aqueous layer with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting hapten using silica (B1680970) gel column chromatography.
-
Confirm the structure of the synthesized hapten using techniques like TLC, NMR, and mass spectrometry.
References
Troubleshooting & Optimization
Technical Support Center: Dialifos Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Dialifos using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low or no signal for this compound in my sample extracts. What are the possible causes and how can I troubleshoot this?
A1: Low or no signal for this compound can be attributed to several factors, primarily related to matrix effects, sample preparation, or instrument parameters.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Complex sample matrices can suppress the ionization of this compound in the MS source.
-
Action: Prepare matrix-matched calibration standards by spiking a blank matrix extract with known concentrations of this compound. Compare the signal response to standards prepared in a pure solvent. A significantly lower response in the matrix-matched standard indicates signal suppression.[1][2]
-
Solution: If signal suppression is confirmed, consider the following:
-
Dilution of the Extract: Diluting the sample extract can reduce the concentration of interfering matrix components.[3]
-
Improved Sample Cleanup: Employ more rigorous cleanup steps during sample preparation. This could involve using different sorbents in your QuEChERS or Solid-Phase Extraction (SPE) protocol.
-
Use of an Internal Standard: A stable isotope-labeled internal standard for this compound, if available, can help compensate for matrix effects.
-
-
-
Check Sample Preparation Efficiency: Inefficient extraction of this compound from the sample matrix will lead to low signal.
-
Action: Review your extraction protocol. Ensure that the solvent is appropriate for this compound and the sample matrix. For the QuEChERS method, ensure proper homogenization and shaking times.
-
Solution: Perform a recovery experiment by spiking a blank sample with a known amount of this compound before extraction. Analyze the sample and calculate the recovery percentage. A low recovery indicates a problem with the extraction procedure.
-
-
Verify LC-MS/MS Instrument Parameters: Incorrect instrument settings will result in poor sensitivity.
-
Action: Confirm that the correct Multiple Reaction Monitoring (MRM) transitions for this compound are being used.
-
Solution: Optimize the MS source parameters (e.g., spray voltage, gas temperatures, and gas flows) and collision energy for this compound. Infuse a standard solution of this compound directly into the mass spectrometer to ensure the instrument is detecting the analyte.
-
Q2: My this compound peak shape is poor (e.g., broad, tailing, or split). What should I investigate?
A2: Poor peak shape is often a chromatographic issue.
Troubleshooting Steps:
-
Column Performance: The analytical column may be degraded or contaminated.
-
Action: Check the column's backpressure. A significant increase may indicate a blockage.
-
Solution: First, try flushing the column with a strong solvent. If this does not resolve the issue, replace the column with a new one.
-
-
Mobile Phase Composition: The mobile phase may be improperly prepared or incompatible with the analyte or column.
-
Action: Ensure the mobile phase is fresh and has been properly degassed.
-
Solution: Verify that the pH of the mobile phase is appropriate for this compound and the column chemistry.
-
-
Injection Solvent: The solvent used to dissolve the final extract can affect peak shape.
-
Action: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: If possible, reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
-
Q3: I am seeing significant signal enhancement for this compound in my samples. How should I address this?
A3: Signal enhancement is another manifestation of matrix effects where co-eluting compounds enhance the ionization of the analyte.
Troubleshooting Steps:
-
Confirm Matrix Effect: As with signal suppression, use matrix-matched standards to confirm that the enhancement is due to the sample matrix.[1]
-
Improve Chromatographic Separation:
-
Action: Modify the LC gradient to better separate this compound from the interfering matrix components.
-
Solution: Experiment with a different analytical column that offers a different selectivity.
-
-
Optimize Sample Preparation:
-
Action: Evaluate different d-SPE cleanup sorbents in the QuEChERS method to remove the specific interferences causing signal enhancement.
-
Solution: Dilution of the final extract can also mitigate signal enhancement.[3]
-
Data Presentation: Quantitative Data Summary
While specific quantitative data for this compound recovery and matrix effects using LC-MS/MS is limited in publicly available literature, the following table provides recovery data for this compound from various fruit matrices using a Gas Chromatography with Flame Photometric Detection (GC-FPD) method. This data can serve as a general reference for expected recovery rates after extraction.
Table 1: Recovery of this compound from Agricultural Products (using GC-FPD)
| Crop | Spiked Level (ppm) | Average Recovery (%) |
| Rice | 0.05 - 0.15 | 88.5 - 93.4 |
| Citrus Fruit | 0.5 - 1.5 | 94.4 - 97.0 |
| Kiwi Fruit | 0.5 - 1.5 | 93.0 - 99.7 |
Data adapted from Lee, W. -C.; Chang, P. -C.; and Chou, S. -S. (2000) "Analytical Methods for the Determination of this compound Residue in Agricultural Products," Journal of Food and Drug Analysis: Vol. 8 : Iss. 1 , Article 2.[4]
Note: This data was generated using a GC-FPD method. Recovery values for LC-MS/MS methods may differ. It is crucial to validate the chosen sample preparation method for the specific matrix and analytical technique being used.
Experimental Protocols
Key Experiment: QuEChERS Sample Preparation for this compound Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[5]
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Acetonitrile (B52724) (ACN)
-
Water (for samples with low water content)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) tubes with appropriate sorbents (e.g., PSA, C18, GCB)
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
Protocol:
-
Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10-15 mL of acetonitrile to the centrifuge tube. If the sample has low water content, add an appropriate amount of water.
-
Extraction: Add the QuEChERS extraction salts to the tube, cap tightly, and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
d-SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the cleanup sorbents.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high speed for 2-5 minutes.
-
Final Extract: The resulting supernatant is the final extract. This can be directly injected into the LC-MS/MS system or diluted with an appropriate solvent before analysis.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Signal of this compound
Caption: Troubleshooting workflow for low or no signal in this compound analysis.
Diagram 2: QuEChERS Sample Preparation Workflow
Caption: Overview of the QuEChERS sample preparation workflow.
References
- 1. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. "Analytical Methods for the Determination of this compound Residue in Agricu" by W.-C. Lee, P.-C. Chang et al. [jfda-online.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Optimizing Dialifos Recovery
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the recovery of Dialifos from complex matrices during analytical experiments.
Troubleshooting Guide
Low recovery of this compound can stem from various factors throughout the analytical workflow. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low Analyte Recovery
The primary challenge in this compound analysis is often poor recovery from the sample matrix. The following sections break down the potential causes and offer targeted solutions.
The initial extraction step is critical for achieving high recovery. If this compound is not efficiently removed from the sample matrix, subsequent analytical steps will be compromised.
Troubleshooting Steps:
-
Solvent Polarity and Type: The choice of extraction solvent is crucial. This compound is a non-polar organophosphate insecticide.[1] While acetone (B3395972) is commonly used, for matrices with high lipid content, a less polar solvent or a mixture of solvents may be more effective.[2][3] Consider using acetonitrile (B52724), ethyl acetate, or a combination of hexane (B92381) and acetone.[4][5]
-
Solvent-to-Sample Ratio: Ensure a sufficient volume of solvent is used to thoroughly wet and penetrate the entire sample. An inadequate ratio can lead to incomplete extraction.
-
Homogenization and Shaking: Thoroughly homogenize the sample to increase the surface area for solvent interaction. Vigorous shaking or vortexing is necessary to ensure efficient partitioning of this compound into the solvent.
-
pH Adjustment: this compound is susceptible to hydrolysis, especially under alkaline conditions.[6][7][8] Maintaining a neutral or slightly acidic pH during extraction can prevent degradation. Buffered versions of methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can help maintain a stable pH.[4]
-
Assisted Extraction Techniques: For challenging matrices, consider using techniques like ultrasonication or microwave-assisted extraction (MAE) to enhance the extraction efficiency.
This compound can degrade during sample preparation and analysis, leading to lower recovery.
Troubleshooting Steps:
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation steps. Organophosphate pesticides can be thermally labile.
-
pH Management: As mentioned, this compound is unstable in alkaline conditions.[6][7][8] Ensure all solutions and reagents are pH-controlled. A 50% loss at pH 8 can occur in just 2.5 hours at room temperature.[8]
-
Minimize Exposure to Active Surfaces: Glassware and instrument components can have active sites that promote analyte degradation. Using silanized glassware can help minimize this issue.
Complex matrices contain numerous endogenous compounds that can interfere with the analysis, particularly in LC-MS/MS and GC-MS/MS, leading to ion suppression or enhancement.[9][10]
Troubleshooting Steps:
-
Dilution: A simple and effective way to reduce matrix effects is to dilute the sample extract.[9] However, this may compromise the limit of detection.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.[10]
-
Internal Standards: Use a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to this compound. This can help to correct for variations in recovery and matrix effects.
-
Improved Cleanup: A more thorough cleanup procedure can remove interfering matrix components. (See Potential Cause 4).
Insufficient removal of matrix co-extractives can lead to matrix effects, instrument contamination, and low recovery.
Troubleshooting Steps:
-
Dispersive Solid-Phase Extraction (dSPE): The QuEChERS method often employs a dSPE cleanup step. The choice of sorbent is critical and depends on the matrix composition.
-
Solid-Phase Extraction (SPE) Cartridges: For very complex matrices, a cartridge-based SPE cleanup may be more effective than dSPE. Common phases for pesticide analysis include C18, Florisil, and aminopropyl (NH2).[5]
-
Gel Permeation Chromatography (GPC): GPC is an effective technique for removing high molecular weight interferences, such as lipids and proteins, from the sample extract.[4]
-
Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a newer cleanup technology specifically designed to remove lipids from complex matrices without significant loss of the target analytes.[12][13][14]
Troubleshooting Workflow for Low this compound Recovery
Caption: A logical workflow for troubleshooting low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during analysis?
A1: this compound is an organophosphate insecticide.[1] It is a white crystalline solid or a colorless oil.[6][15] It has a low aqueous solubility and is readily hydrolyzed by concentrated alkali.[6][7][8] Its stability is a concern, especially at a pH above 7.[8] These properties necessitate careful pH control during extraction and the use of non-aqueous solvents for efficient recovery.
Q2: Which extraction method is generally recommended for this compound in agricultural products?
A2: A common and effective method involves extraction with acetone, followed by a liquid-liquid extraction with petroleum ether and dichloromethane.[16] This method has shown good average recoveries of 88.5% to 99.7% in matrices like rice, citrus fruit, and kiwi fruit.[16] For a broader range of matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for multi-residue pesticide analysis and can be adapted for this compound.[4][17]
Q3: How can I improve this compound recovery from fatty matrices like meat or oilseeds?
A3: Fatty matrices present a significant challenge due to the high lipid content which can interfere with the analysis. To improve recovery:
-
Use a robust cleanup method: Traditional QuEChERS dSPE with C18 can help remove some fats.[5] For higher-fat samples, consider more specialized techniques like gel permeation chromatography (GPC) or Enhanced Matrix Removal—Lipid (EMR—Lipid) cleanup.[4][12]
-
Optimize the extraction solvent: A solvent mixture like hexane/acetone may be more effective at extracting this compound while minimizing co-extraction of lipids.[5]
-
Perform a freeze-out step: After extraction with a solvent like acetonitrile, cooling the extract to a low temperature can cause lipids to precipitate, allowing for their removal by centrifugation or filtration.
Q4: What are "matrix effects" and how do I know if they are affecting my this compound analysis?
A4: Matrix effects are the alteration of analyte response (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[9][18] You can assess matrix effects by comparing the response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract at the same concentration.[18] A significant difference in response indicates the presence of matrix effects.
Q5: Which analytical instrument is best suited for this compound analysis?
A5: Gas chromatography (GC) is a suitable technique for the analysis of this compound.[16] For detection, a flame photometric detector (FPD) is selective for phosphorus-containing compounds.[16] For higher selectivity and sensitivity, especially in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) is recommended.[17] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used, though GC is often preferred for organophosphate pesticides.
Data Presentation
Table 1: Recovery of this compound in Various Agricultural Matrices
| Matrix | Spiking Level (ppm) | Average Recovery (%) | Analytical Method | Reference |
| Rice | 0.05 - 0.15 | 88.5 - 93.4 | GC-FPD | [16] |
| Citrus Fruit | 0.5 - 1.5 | 94.4 - 97.0 | GC-FPD | [16] |
| Kiwi Fruit | 0.5 - 1.5 | 93.0 - 99.7 | GC-FPD | [16] |
Experimental Protocols
General Protocol for this compound Extraction and Cleanup using a QuEChERS-based Method
This protocol is a general guideline and may require optimization for specific complex matrices.
1. Sample Preparation and Homogenization:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
For samples with low water content, add an appropriate amount of water to bring the total water content to ~80%.
2. Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
-
Add an internal standard if used.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Cleanup (Dispersive SPE):
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing the appropriate sorbents.
- For general matrices: 900 mg MgSO₄, 150 mg PSA, 150 mg C18.
- For fatty matrices: 900 mg MgSO₄, 150 mg PSA, 400 mg C18.
- For pigmented matrices: 900 mg MgSO₄, 150 mg PSA, 150 mg C18, 50 mg GCB.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.
-
The extract is now ready for GC-MS/MS or LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: A typical QuEChERS workflow for this compound analysis.
References
- 1. This compound (Ref: AC 14503) [sitem.herts.ac.uk]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. This compound CAS#: 10311-84-9 [m.chemicalbook.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Dialifor | C14H17ClNO4PS2 | CID 25146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemetrix.co.za [chemetrix.co.za]
- 13. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Dialifor: Usage, Hazard and Safety Measures | CloudSDS [cloudsds.com]
- 16. "Analytical Methods for the Determination of this compound Residue in Agricu" by W.-C. Lee, P.-C. Chang et al. [jfda-online.com]
- 17. hpst.cz [hpst.cz]
- 18. m.youtube.com [m.youtube.com]
Overcoming peak tailing in Dialifos gas chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing issues encountered during the gas chromatography (GC) analysis of Dialifos.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in this compound analysis?
A1: In an ideal chromatogram, a peak should have a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic in the analysis of this compound, an organophosphorus pesticide, because it can lead to inaccurate quantification, reduced sensitivity, and poor resolution from other components in the sample.[2][3]
Q2: What are the primary causes of peak tailing for an organophosphorus pesticide like this compound?
A2: Peak tailing in the GC analysis of this compound and other organophosphorus pesticides can typically be attributed to two main issues:
-
Active Sites in the GC System : this compound is susceptible to interactions with active sites within the GC system.[2] These sites are often exposed silanol (B1196071) groups on glass surfaces (like the inlet liner or column) or metal surfaces that can lead to the adsorption of the analyte.[2][4]
-
Suboptimal Chromatographic Conditions : Incorrect GC parameters, such as inlet temperature, carrier gas flow rate, or the choice of GC column, can result in poor peak shape.[2]
Q3: How can I quickly diagnose the root cause of peak tailing in my this compound analysis?
A3: A good initial diagnostic step is to inject a standard of a non-polar, inert compound (like a hydrocarbon).[2] If this compound also shows peak tailing, the problem is likely physical or system-wide, such as a poor column cut or installation.[2][4] If the inert compound gives a symmetrical peak while this compound tails, the issue is likely chemical in nature, involving interactions between this compound and active sites in the system.[2][4]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting peak tailing in your this compound gas chromatography experiments.
Guide 1: All Peaks in the Chromatogram are Tailing
If all peaks, including the solvent peak, are tailing, the issue is most likely a physical one related to the instrument setup.[4][5]
Problem: All peaks are tailing, and the issue appeared suddenly.
-
Possible Cause: A poor column cut or improper installation. A jagged or uneven cut at the column inlet can create turbulence, causing analytes to be trapped and released slowly.[4]
-
Solution: Re-trim 5-10 cm from the inlet end of the column, ensuring a clean, 90-degree cut.[3] Re-install the column according to the manufacturer's instructions for the correct insertion distance into the inlet and detector.[6]
Problem: Peak tailing has gradually worsened over a series of injections.
-
Possible Cause: Contamination of the GC column, particularly at the inlet. Non-volatile matrix components can accumulate, leading to poor partitioning of the analyte.[4][7]
-
Solution:
-
First, try to bake out the column at a high temperature (as per the manufacturer's recommendation) to remove semi-volatile contaminants.[8]
-
If baking out does not resolve the issue, trim 15-30 cm from the front of the column to remove non-volatile residues.[2]
-
If the problem persists, the column may be degraded and require replacement.[9]
-
Problem: All peaks are tailing, and I also observe peak broadening.
-
Possible Cause: Excessive dead volume in the system. This can be caused by poorly fitted connections or using tubing that is too long or has too wide an internal diameter.[5]
-
Solution: Ensure all fittings and ferrules are correctly sized and properly tightened.[10] Use the shortest possible length of tubing with a narrow internal diameter for all connections.[5]
Guide 2: Only the this compound Peak (and other polar analytes) is Tailing
If only specific peaks are tailing, it is often due to chemical interactions between the analyte and the stationary phase or other surfaces in the GC system.[5]
Problem: The this compound peak is tailing, but a non-polar standard peak is symmetrical.
-
Possible Cause: Active sites in the GC inlet liner are adsorbing the polar this compound molecule.[1] The glass wool or the liner surface itself can contain active silanol groups.[4]
-
Solution:
-
Replace the inlet liner with a new, deactivated liner.[3] For organophosphorus pesticide analysis, a deactivated, single taper liner with glass wool is often recommended.[1][11]
-
Perform routine inlet maintenance, including replacing the septum and any seals, as these can also be sources of activity or contamination.[9]
-
Problem: Peak shape for this compound is poor even with a new, deactivated liner.
-
Possible Cause: The GC column itself has active sites or is not suitable for organophosphorus pesticide analysis.[5]
-
Solution:
-
Use a column specifically designed or tested for the analysis of organophosphorus pesticides. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good choice.[2]
-
Ensure you are using a highly deactivated column to minimize interactions with residual silanol groups.[12]
-
Problem: The this compound peak is tailing and I suspect column overload.
-
Possible Cause: The amount of sample injected is saturating the stationary phase.[13][14]
-
Solution: Dilute the sample and inject it again.[5] If the peak shape improves, column overload was the likely cause. Optimize the injection volume or sample concentration.[15]
Data Presentation
Table 1: Recommended GC Parameters for Organophosphorus Pesticide Analysis
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C (starting point) | Ensures complete and rapid vaporization of this compound without causing thermal degradation.[2] |
| Injection Mode | Splitless | Often used for trace analysis to ensure the entire sample is transferred to the column. |
| Liner Type | Deactivated, Single Taper w/ Glass Wool | The deactivation minimizes active sites that cause peak tailing.[1][11] |
| Carrier Gas | Helium or Hydrogen | Inert gases that serve as the mobile phase. |
| Flow Rate | Follow manufacturer's recommendation for the column ID | An optimal flow rate is crucial for good chromatographic efficiency and peak shape.[2] |
| Column Phase | 5% Phenyl-methylpolysiloxane (or similar mid-polarity) | This polarity is well-suited for many organophosphorus pesticides.[2] |
| Oven Program | Start at a lower initial temperature | A lower initial temperature can help focus the analytes at the head of the column, improving peak shape.[9] |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
Routine inlet maintenance is critical for preventing peak tailing issues.[9]
Objective: To replace the inlet liner, septum, and O-ring to remove sources of contamination and active sites.
Materials:
-
New, deactivated GC inlet liner appropriate for your instrument
-
New septum
-
New Viton O-ring (if applicable)
-
Forceps
-
Wrenches for the inlet
Procedure:
-
Cool Down the Inlet: Set the inlet temperature to ambient and wait for it to cool completely.
-
Turn Off Carrier Gas: Turn off the carrier gas flow at the instrument or the gas tank.
-
Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.
-
Remove the Liner: Carefully remove the inlet liner using forceps. Note the orientation of the liner.
-
Install New Liner: Insert a new, deactivated liner in the same orientation as the old one. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet components in the reverse order of removal.
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and other fittings using an electronic leak detector.
Visualizations
Caption: Troubleshooting workflow for diagnosing peak tailing.
Caption: Interaction of this compound with active sites causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. analysis.rs [analysis.rs]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. acdlabs.com [acdlabs.com]
- 15. mastelf.com [mastelf.com]
Technical Support Center: Analysis of Dialifos by ESI-MS
Welcome to the technical support center for the analysis of Dialifos using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression and achieve reliable quantitative results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant signal suppression when analyzing this compound in my samples. What are the common causes?
A1: Signal suppression in ESI-MS is a common phenomenon, often referred to as a "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This leads to a decrease in the analyte's signal intensity and can result in inaccurate quantification.[1][2][3]
Common Causes of Signal Suppression for this compound:
-
Complex Sample Matrices: Fruits, vegetables, and biological fluids contain a high concentration of endogenous components like salts, sugars, lipids, and pigments that can co-extract with this compound and interfere with its ionization.[2][4]
-
Competition for Ionization: In the ESI source, this compound molecules compete with co-eluting matrix components for the available charge on the droplet surface. High concentrations of interfering compounds can saturate the ionization process, reducing the number of charged this compound ions that reach the mass analyzer.
-
Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can hinder the efficient formation of gas-phase analyte ions.
-
Inadequate Sample Preparation: Insufficient cleanup of the sample extract is a primary reason for severe matrix effects. Failure to remove interfering compounds will lead to significant signal suppression.[4]
Q2: How can I determine if my this compound signal is being suppressed by the matrix?
A2: A common and effective method to qualitatively assess matrix effects is the post-column infusion experiment .
Experimental Protocol: Post-Column Infusion Analysis
-
Prepare a Standard Solution: Prepare a standard solution of this compound at a concentration that provides a stable and mid-range signal on your LC-MS/MS system.
-
Set up the Infusion: Using a T-fitting, continuously infuse the this compound standard solution into the LC eluent stream after the analytical column but before the ESI source.
-
Establish a Stable Baseline: Start the infusion and allow the signal of the this compound standard to stabilize, creating a consistent baseline in your mass spectrometer's data acquisition software.
-
Inject a Blank Matrix Extract: Inject a blank matrix sample (a sample of the same type as your analytical samples, but known to be free of this compound) that has been processed through your entire sample preparation procedure.
-
Monitor the Signal: Observe the signal of the infused this compound standard throughout the chromatographic run.
Interpretation of Results:
-
Signal Suppression: A significant dip in the baseline signal indicates that co-eluting components from the matrix are suppressing the ionization of the infused this compound standard at that specific retention time.
-
Signal Enhancement: A rise in the baseline signal suggests that matrix components are enhancing the ionization of this compound.
-
No Matrix Effect: A stable baseline throughout the run indicates minimal to no matrix effect at the retention time of this compound.
Workflow for Post-Column Infusion to Detect Matrix Effects
Q3: What sample preparation methods are recommended to reduce matrix effects for this compound analysis in food samples?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for the analysis of pesticide residues, including organophosphorus pesticides like this compound, in fruits and vegetables.[4][5]
Detailed Experimental Protocol: Modified QuEChERS for this compound in Citrus Fruits
This protocol is adapted from the AOAC Official Method 2007.01 for citrus fruits.[4]
1. Sample Homogenization:
-
Weigh 15 g of a representative portion of the citrus fruit sample into a blender.
-
Add 15 mL of acetonitrile (B52724).
-
Homogenize at high speed for 1-2 minutes.
2. Extraction:
-
Transfer the homogenate to a 50 mL centrifuge tube.
-
Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate (B1210297) (NaOAc).
-
Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
For citrus fruits, a common d-SPE combination is 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. PSA helps in removing organic acids and some sugars, while C18 removes non-polar interferences like lipids.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.
4. Final Extract Preparation:
-
Carefully transfer the supernatant to an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis. It is often recommended to dilute the final extract with the initial mobile phase to further reduce matrix effects and improve peak shape.[2]
QuEChERS Workflow for this compound Sample Preparation
Q4: How can I optimize my LC-MS/MS parameters to improve the signal for this compound?
A4: Optimizing both the liquid chromatography (LC) and mass spectrometry (MS) parameters is crucial for enhancing the signal intensity of this compound and reducing the impact of matrix effects.
Liquid Chromatography (LC) Optimization:
-
Mobile Phase Composition: The choice of mobile phase and additives can significantly influence ionization efficiency.
-
Recommended Mobile Phase: A common mobile phase for organophosphorus pesticides is a gradient of water and methanol (B129727) or acetonitrile, both containing a volatile additive.[6][7][8]
-
Additives: Formic acid (0.1%) is frequently used in the positive ion mode to promote the formation of [M+H]⁺ ions. Ammonium (B1175870) formate (B1220265) or ammonium acetate (5-10 mM) can also be used to improve peak shape and ionization efficiency.[6][9]
-
-
Gradient Elution: Employ a gradient elution program that provides good chromatographic separation of this compound from matrix components. Early eluting matrix components are a common source of signal suppression, so a well-optimized gradient can help to separate this compound from this interference zone.[10][11]
Mass Spectrometry (MS) Parameter Optimization:
-
Ionization Source Parameters: These parameters should be optimized by infusing a standard solution of this compound and adjusting them to maximize the signal intensity.
-
Capillary Voltage: Typically in the range of 3-5 kV for positive ESI.[12][13]
-
Nebulizer Gas Pressure: Controls the formation of the aerosol; a typical starting point is 30-60 psi.[14]
-
Drying Gas Flow and Temperature: These parameters aid in the desolvation of the droplets. Typical values are 8-12 L/min and 250-350 °C, respectively.[12]
-
-
Multiple Reaction Monitoring (MRM) Parameters: For quantitative analysis using a triple quadrupole mass spectrometer, optimizing the MRM transitions and collision energies is essential for sensitivity and selectivity.
-
Precursor Ion: For this compound, the protonated molecule [M+H]⁺ is typically selected as the precursor ion.
-
Product Ions and Collision Energies: These are determined by performing product ion scans of the precursor ion at various collision energies. The most intense and specific product ions are chosen for the MRM transitions.
-
Table 1: Recommended Starting ESI-MS/MS Parameters for this compound
| Parameter | Recommended Value |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Nebulizer Pressure | 45 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 300 °C |
| Precursor Ion (m/z) | To be determined based on this compound monoisotopic mass + 1.0073 |
| Product Ion 1 (m/z) | To be determined empirically |
| Collision Energy 1 (eV) | To be optimized |
| Product Ion 2 (m/z) | To be determined empirically |
| Collision Energy 2 (eV) | To be optimized |
Note: The optimal values for precursor/product ions and collision energies are instrument-dependent and should be determined experimentally.
Logical Flow for Optimizing LC-MS/MS Parameters
Q5: Are there other strategies to compensate for signal suppression if sample preparation and parameter optimization are not sufficient?
A5: Yes, several other strategies can be employed to effectively compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[15][16] A SIL-IS is a form of the analyte (this compound) where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ²H). Since the SIL-IS has nearly identical chemical and physical properties to the native this compound, it will co-elute and experience the same degree of signal suppression or enhancement. By adding a known amount of the SIL-IS to the sample at the beginning of the sample preparation process, the ratio of the native analyte signal to the SIL-IS signal can be used for accurate quantification, as any signal variation will affect both compounds equally.[15][16]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification compared to calibration curves prepared in a neat solvent.[4]
-
Standard Addition: In this method, known amounts of a this compound standard are added to aliquots of the sample extract. A calibration curve is then constructed by plotting the instrument response against the added concentration. The unknown concentration of this compound in the original sample is determined by extrapolating the calibration curve to the x-intercept. This method is very effective at compensating for matrix effects but is more time-consuming as each sample requires its own calibration.
-
Alternative Ionization Techniques: While ESI is the most common ionization technique, other methods may be less susceptible to matrix effects for certain compounds.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for less polar compounds and can be less prone to signal suppression from non-volatile matrix components compared to ESI.[17][18]
-
Atmospheric Pressure Photoionization (APPI): APPI is another alternative that can be effective for a range of compounds and may offer better performance in the presence of certain matrices.[19]
-
Table 2: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| QuEChERS | Removes interfering matrix components through extraction and cleanup. | Effective, fast, and inexpensive. | May not remove all interferences; requires optimization for different matrices. |
| LC/MS Optimization | Separates analyte from interfering compounds and enhances ionization. | Improves sensitivity and reduces matrix effects. | Can be time-consuming to develop; may not completely eliminate co-elution. |
| SIL-IS | Co-eluting internal standard corrects for signal variations. | Highly accurate and precise; corrects for both matrix effects and extraction losses. | SIL-IS for all analytes may not be commercially available or can be expensive.[15][16] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix to mimic sample conditions. | Compensates for matrix effects without the need for a SIL-IS. | Requires a representative blank matrix; matrix variability between samples can be an issue. |
| Standard Addition | Analyte is quantified by adding known amounts of standard to the sample. | Very effective at correcting for sample-specific matrix effects. | Time-consuming and requires more sample volume. |
| Alternative Ionization | Utilizes different ionization mechanisms (APCI, APPI) that may be less susceptible to matrix effects. | Can provide better sensitivity and reduced suppression for certain compounds. | Instrument may not be equipped with alternative sources; may not be optimal for all analytes. |
References
- 1. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. halocolumns.com [halocolumns.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 14. agilent.com [agilent.com]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of QuE-ChERS for Dialifos in Fatty Matrices
Welcome to the technical support center for the analysis of the organophosphate pesticide Dialifos in challenging high-fat matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: Why is analyzing this compound in fatty matrices like edible oils, dairy, and animal tissues challenging?
A1: The primary challenge lies in the lipophilic nature of this compound (log Kow = 4.69), which causes it to be co-extracted with the high lipid content of the matrix.[1] This co-extraction can lead to several problems, including:
-
Matrix effects: Co-extracted fats can suppress or enhance the analyte signal in chromatographic systems, leading to inaccurate quantification.[2][3]
-
Instrument contamination: The accumulation of non-volatile lipids in the GC inlet or LC-MS interface can degrade analytical performance and necessitate frequent maintenance.
-
Low recovery: this compound may be lost during cleanup steps aimed at removing fats if the chosen method is not selective enough.
Q2: Can I use the standard QuEChERS protocol for fatty samples?
A2: No, the standard QuEChERS method is designed for high-water content matrices like fruits and vegetables and is not suitable for samples with high-fat content.[4] Modifications are necessary to effectively remove lipids and ensure accurate quantification of this compound.
Q3: What are the most effective modifications to the QuEChERS protocol for fatty matrices?
A3: Several modifications can be implemented to improve the analysis of this compound in fatty matrices:
-
Dispersive Solid-Phase Extraction (d-SPE) with lipid-removing sorbents: Incorporating sorbents like C18, Z-Sep, or Enhanced Matrix Removal—Lipid (EMR—Lipid) in the cleanup step is crucial for selectively removing fats.[5][6]
-
Freeze-out (Winterization): Cooling the acetonitrile (B52724) extract at a low temperature (e.g., -20°C) for an extended period can precipitate a significant portion of the lipids, which can then be removed by centrifugation.[7]
-
Solvent Partitioning: A liquid-liquid partitioning step with a nonpolar solvent like hexane (B92381) can be introduced to separate the lipids from the acetonitrile phase containing the analyte.
Q4: Which d-SPE sorbents are recommended for this compound in fatty matrices?
A4: For lipophilic pesticides like this compound in fatty matrices, a combination of sorbents is often most effective:
-
C18: This reversed-phase sorbent is effective at removing nonpolar interferences such as lipids.[8]
-
Z-Sep/Z-Sep+: These zirconia-based sorbents are highly effective at removing fats and phospholipids.[5]
-
Primary Secondary Amine (PSA): While primarily used to remove sugars and fatty acids, it is often included in the d-SPE mixture.[4]
-
Graphitized Carbon Black (GCB): GCB can remove pigments and sterols, but it may also adsorb planar pesticides. Its use should be carefully evaluated.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Recovery of this compound | Analyte lost during cleanup: this compound may be removed along with the lipids by overly aggressive cleanup sorbents. | • Optimize d-SPE sorbent amount: Reduce the amount of sorbent, particularly GCB if used. • Evaluate different sorbents: Test the recovery with C18, Z-Sep, and EMR-Lipid individually and in combination to find the optimal balance between cleanup and recovery. • Use a less aggressive cleanup: A simple freeze-out step may be sufficient for some matrices and can result in higher recoveries than d-SPE. |
| Incomplete extraction: The initial extraction from the fatty matrix may be inefficient. | • Ensure thorough homogenization: The sample must be completely homogenized before extraction. • Increase shaking/vortexing time: Ensure vigorous and extended mixing during the extraction step to facilitate the partitioning of this compound into the solvent. | |
| High Matrix Effects (Signal Suppression or Enhancement) | Insufficient lipid removal: Residual fats in the final extract are interfering with the ionization of this compound in the mass spectrometer. | • Implement a more rigorous cleanup: Combine a freeze-out step with d-SPE using C18 or Z-Sep. • Increase the amount of d-SPE sorbent: Gradually increase the amount of C18 or Z-Sep in the cleanup step. • Dilute the final extract: Diluting the extract can reduce the concentration of matrix components, but may compromise the limit of detection. |
| Matrix-matched calibration not used: Calibration standards prepared in pure solvent do not account for the influence of the matrix. | • Prepare matrix-matched standards: Use a blank matrix extract that has undergone the same QuEChERS procedure to prepare calibration standards. This is the most effective way to compensate for matrix effects.[2][9] | |
| Poor Reproducibility (High %RSD) | Inconsistent sample preparation: Variations in sample homogenization, solvent volumes, or shaking times can lead to inconsistent results. | • Standardize the entire workflow: Ensure that every step of the protocol is performed consistently for all samples. • Use calibrated equipment: Use calibrated pipettes and balances for accurate measurements. |
| Instrument contamination: Buildup of lipids in the GC inlet or MS source is affecting performance. | • Enhance the cleanup procedure: Implement a more effective lipid removal strategy as described above. • Perform regular instrument maintenance: Clean the GC inlet liner and MS ion source frequently when analyzing fatty samples. |
Quantitative Data Summary
The following table summarizes recovery data for organophosphate and other lipophilic pesticides in various fatty matrices using modified QuEChERS methods. While specific data for this compound is limited, these results provide a benchmark for expected performance.
| Matrix | Pesticide(s) | QuEChERS Modification | Recovery (%) | RSD (%) |
| Edible Oil | 197 Pesticides | Acetonitrile extraction, freeze-out, d-SPE with C18 and PSA | 79% of pesticides showed 70-120% recovery | <10% for 94% of pesticides |
| Avocado (15% fat) | Hexachlorobenzene (lipophilic) | Acetonitrile extraction, d-SPE with C18 and PSA | 27 ± 1 | <15 |
| Milk | 8 Pesticides (including organophosphates) | d-SPE with Z-Sep Plus and EMR-Lipid | Optimized for maximum recovery | - |
| Adipose Tissue (49% lipid) | Dicofol, Dieldrin, Endosulfan, Permethrin | QuEChERS-based | 75-93 | <13 |
This data is compiled from multiple sources and is intended for comparative purposes.[4][7][9][10] Actual results for this compound may vary.
Experimental Protocols
The following is a detailed methodology for a modified QuEChERS protocol for the analysis of this compound in a high-fat liquid matrix (e.g., edible oil). This protocol should be considered a starting point and may require further optimization for your specific sample and analytical instrumentation.
1. Sample Preparation and Extraction
-
Weigh 5 g of the homogenized oil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex or shake vigorously for 2 minutes to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rcf for 5 minutes.
2. Freeze-Out (Winterization)
-
Carefully transfer the upper acetonitrile layer to a clean centrifuge tube.
-
Place the tube in a freezer at -20°C for at least 2 hours (or overnight).
-
Centrifuge at a low temperature (e.g., 4°C) at ≥4000 rcf for 5 minutes.
-
Immediately decant the supernatant into a clean tube for the d-SPE cleanup step.
3. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the supernatant from the freeze-out step to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg C18, and 150 mg Z-Sep.
-
Vortex for 2 minutes.
-
Centrifuge at ≥4000 rcf for 5 minutes.
-
The resulting supernatant is the cleaned extract.
4. Final Extract Preparation and Analysis
-
Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS/MS.
-
The extract may need to be evaporated and reconstituted in a suitable solvent for the instrument.
-
It is highly recommended to use matrix-matched calibration for accurate quantification.
Mandatory Visualization
Caption: Optimized QuEChERS workflow for this compound in fatty matrices.
References
- 1. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labsertchemical.com [labsertchemical.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Optimization of the Combined Use of Z-Sep Plus and EMR-Lipid in QuEChERS Procedure for the Analysis of Eight Pesticides… [ouci.dntb.gov.ua]
- 7. [Determination of 197 pesticide residues in edible vegetable oil by gas chromatography-time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. estudogeral.uc.pt [estudogeral.uc.pt]
- 9. QuEChERS-Based Method for Pesticides Analysis in Adipose Tissue Associated with Rat Ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of Dialifos in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dialifos. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving the storage and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, the solvent system used, and exposure to light. As an organophosphate pesticide, this compound is particularly susceptible to hydrolysis, especially under alkaline conditions.[1][2] Temperature can significantly accelerate the rate of degradation.[3][4] The choice of solvent is also critical, as some organic solvents can promote degradation.[5][6][7][8]
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: this compound is most stable in acidic to neutral aqueous solutions and becomes increasingly unstable as the pH becomes more alkaline.[2] For instance, at room temperature, a 50% loss of this compound can be observed at pH 8 in just 2.5 hours. The degradation process, known as alkaline hydrolysis, involves the breakdown of the pesticide into inactive forms.[2]
Q3: What is the expected shelf-life of this compound in a standard organic solvent?
A3: The technical product and its formulations are generally stable for over two years under normal storage conditions. However, the stability in specific organic solvents can vary. While many common laboratory solvents like methanol, acetonitrile, and acetone (B3395972) are used for stock solutions, their impact on long-term stability should be monitored. For multi-residue pesticide mixtures, it is recommended to prepare fresh working solutions daily from stock solutions stored under appropriate conditions.
Q4: Are there any known degradation products of this compound I should be aware of?
A4: The degradation of organophosphate pesticides like this compound typically occurs through the hydrolysis of the ester bonds. While specific degradation products for this compound are not extensively documented in readily available literature, the general degradation pathway for organophosphorus pesticides involves the cleavage of the phosphate (B84403) ester linkage. This often results in the formation of diethyl phosphorodithioic acid and a derivative of the phthalimide (B116566) group. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and quantifying these degradation products.[2][5]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the stability of this compound in your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of this compound concentration in aqueous solution. | High pH of the solution: this compound degrades rapidly in alkaline conditions.[2] | - Measure the pH of your solution. - If the pH is above 7, consider buffering the solution to a neutral or slightly acidic pH (e.g., pH 5-7) for improved stability.[1] - Prepare fresh solutions immediately before use if working with alkaline media cannot be avoided. |
| Elevated storage temperature: Higher temperatures accelerate the rate of hydrolysis.[3][4] | - Store aqueous solutions of this compound at refrigerated temperatures (2-8 °C) to slow down degradation. - For long-term storage, consider freezing (-20 °C or lower), though freeze-thaw cycles should be minimized. | |
| Inconsistent results between experimental replicates. | Inconsistent solution preparation: Variations in pH, solvent purity, or storage time between replicates can lead to different degradation rates. | - Standardize your solution preparation protocol. Use freshly prepared buffers and high-purity solvents. - Ensure all replicate solutions are stored under identical conditions (temperature, light exposure) and for the same duration. |
| Contamination of stock solution: The stock solution may have degraded over time. | - Prepare a fresh stock solution from a reliable source of this compound. - Aliquot stock solutions to avoid repeated warming and cooling of the entire stock. | |
| Precipitation observed in the stored solution. | Low solubility in the chosen solvent: this compound has limited solubility in some solvents. | - Consult solubility data for this compound in your chosen solvent. - Consider using a different solvent or a co-solvent system to improve solubility. |
| Degradation product precipitation: The degradation products may be less soluble than the parent compound. | - Analyze the precipitate to identify its composition. This can provide insights into the degradation pathway. | |
| Unexpected peaks appearing in chromatograms during analysis. | Formation of degradation products: The new peaks are likely due to the breakdown of this compound. | - Use a stability-indicating analytical method (e.g., gradient HPLC or GC-MS) that can separate the parent compound from its degradation products. - Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. |
Data on this compound Stability
While comprehensive quantitative data for this compound is limited in publicly available literature, the following table summarizes the known hydrolysis data to guide your experimental design.
| pH | Temperature | Half-life | Reference |
| 6.1 | 20 °C | 15 days | Freed et al. (as cited in other sources) |
| 7.4 | 20 °C | 14 hours | Freed et al. (as cited in other sources) |
| 8.0 | Room Temperature | ~2.5 hours (for 50% loss) | Worthing, C.R. and S.B. Walker (eds.) |
Experimental Protocols
Protocol for Assessing the Hydrolytic Stability of this compound
This protocol is a general guideline based on OECD and EPA recommendations for pesticide stability testing and should be adapted to your specific laboratory conditions and analytical instrumentation.
1. Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values and temperatures.
2. Materials:
- This compound analytical standard
- High-purity water (e.g., Milli-Q or equivalent)
- Buffer solutions (pH 4, 7, and 9)
- Acetonitrile or Methanol (HPLC grade)
- Volumetric flasks, pipettes, and autosampler vials
- pH meter
- Temperature-controlled incubator or water bath
- Analytical balance
- HPLC with UV or MS detector, or GC with FPD or MS detector
3. Procedure:
Visualizing Experimental Logic
Troubleshooting Workflow for this compound Stability Issues
The following diagram illustrates a logical workflow for troubleshooting unexpected degradation of this compound in solution.
Caption: Troubleshooting workflow for this compound stability.
Proposed Degradation Pathway of this compound
The following diagram illustrates the likely primary degradation pathway of this compound via hydrolysis.
Caption: Proposed hydrolysis pathway of this compound.
References
- 1. Degradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Identification of photocatalytic degradation products of diazinon in TiO2 aqueous suspensions using GC/MS/MS and LC/MS with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation and Hydrolysis of Chlorpyrifos in Aqueous Systems | Nigerian Journal of Technology [ajol.info]
- 7. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Troubleshooting low sensitivity in Dialifos detection
This technical support center provides troubleshooting guides and resources for researchers, scientists, and drug development professionals experiencing low sensitivity issues during the detection of Dialifos, an organophosphate pesticide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most common analytical methods for this compound and other organophosphate pesticides include Gas Chromatography (GC) coupled with various detectors like a Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS).[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is also widely used.[2] Additionally, enzyme-based methods, such as those using acetylcholinesterase (AChE) inhibition, offer a sensitive approach for screening.[3][4][5]
Q2: What factors can cause this compound to degrade during storage or sample preparation?
A2: this compound, like many organophosphates, is susceptible to degradation. Key factors include pH, temperature, and exposure to light.[6][7] Hydrolysis can occur, especially under alkaline conditions.[8] It is crucial to store samples at or below -18°C to maintain residue stability.[9] If samples are analyzed within 30 days of being frozen, storage stability data may not be required, provided the residues are not volatile or labile.[9]
Q3: What is a typical Limit of Detection (LOD) for organophosphate pesticides?
A3: The Limit of Detection (LOD) varies significantly depending on the analytical method and the sample matrix. For GC-MS methods, LODs can be in the range of low micrograms per liter (µg/L).[10] Highly sensitive biosensor-based methods have reported LODs down to the picomolar or nanomolar range.[3][11]
Q4: What is the "matrix effect" and how can it impact this compound detection?
A4: The matrix effect refers to the interference from other components in the sample (e.g., fats, pigments, sugars in food samples) that can either suppress or enhance the analytical signal of the target analyte, in this case, this compound.[2][7] This can lead to inaccurate quantification and reduced sensitivity.[2] Proper sample cleanup and the use of matrix-matched calibration standards are essential to mitigate these effects.
Troubleshooting Guide for Low Sensitivity
This guide addresses specific issues that can lead to low sensitivity in a question-and-answer format, categorized by the experimental stage.
Section 1: Sample Preparation and Extraction
Q: My recovery of this compound from the sample matrix is consistently low. What can I do?
A: Low recovery is a common issue that directly impacts sensitivity. Here are several factors to investigate:
-
Extraction Solvent Choice: Ensure the solvent system is optimized for this compound and the specific sample matrix.[1] For complex matrices, a multi-step extraction or a more robust method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be necessary.[12]
-
pH of Extraction Solvent: The pH can significantly affect the stability and extraction efficiency of organophosphates.[8] this compound is more stable in neutral or slightly acidic conditions. Buffering your extraction solvent may improve recovery.
-
Homogenization: In solid or heterogeneous samples, inadequate homogenization can lead to non-representative subsampling and variable recovery.[13] Ensure the sample is thoroughly blended or ground before extraction.[14]
-
Phase Separation: During liquid-liquid extractions, ensure complete separation of the aqueous and organic layers. Emulsions can trap the analyte, reducing its transfer into the extraction solvent. Centrifugation can help break up emulsions.
-
Cleanup Step: The cleanup step is designed to remove matrix interferences, but it can also lead to analyte loss.[2]
-
If using Solid Phase Extraction (SPE), ensure the cartridge has been properly conditioned and that the elution solvent is strong enough to recover this compound completely.
-
Sorbents like Graphitized Carbon Black (GCB) can adsorb planar pesticides, leading to poor recovery.[2] Consider alternative or mixed-mode sorbents if this is suspected.
-
Section 2: Analytical Instrumentation (GC-MS / LC-MS)
Q: I am seeing a weak or inconsistent peak for this compound in my GC-MS analysis. What are the potential causes?
A: A weak or variable signal on a GC-MS or LC-MS system can point to several issues, from the injection to the detector.[15][16]
-
Injector Issues:
-
Contamination: A contaminated injector liner can cause analyte degradation or adsorption. Regularly replace the liner and septum.
-
Incorrect Temperature: An injector temperature that is too low may lead to poor volatilization, while a temperature that is too high can cause thermal degradation of this compound.
-
-
Column Problems:
-
Column Contamination: Buildup of non-volatile matrix components can create active sites that adsorb the analyte, leading to peak tailing and reduced intensity. Bake out the column according to the manufacturer's instructions or trim the first few centimeters.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of performance. If flushing and baking do not restore performance, the column may need to be replaced.[17]
-
-
Mass Spectrometer Source:
-
Source Contamination: A dirty ion source is a very common cause of reduced sensitivity in MS.[7] Follow the manufacturer's protocol for cleaning the ion source components.
-
Suboptimal Source Parameters: Ensure that source parameters (e.g., temperatures, voltages) are optimized for this compound to achieve efficient ionization and minimize in-source fragmentation.[7]
-
-
System Leaks: Leaks in the system, particularly in a GC-MS, can allow air to enter, leading to a high background signal and reduced sensitivity. Check all fittings and connections.
Section 3: Enzyme Inhibition Assays (AChE)
Q: My acetylcholinesterase (AChE) inhibition assay shows little to no inhibition, even with a known this compound standard. What's wrong?
A: Low inhibition in an AChE assay suggests a problem with one of the core components of the reaction.[4]
-
Enzyme Activity: Verify the activity of your AChE stock. Enzymes can lose activity over time, especially with improper storage or repeated freeze-thaw cycles. Run a positive control with a known, stable inhibitor to confirm enzyme function.
-
Substrate Concentration: The assay's sensitivity depends on the concentration of the substrate (e.g., acetylthiocholine).[4] Ensure the substrate concentration is appropriate, typically near the Michaelis-Menten constant (Km), to allow for competitive inhibition to be observed.[4]
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Incorrect Reagents: Ensure you are using the correct substrate for the detection method. For example, Ellman's method requires acetylthiocholine, not acetylcholine, to produce a colorimetric signal with DTNB.[18]
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Incubation Time: The inhibitor (this compound) needs sufficient time to interact with and inhibit the enzyme before the substrate is added. Optimize the pre-incubation time of the enzyme with this compound.
-
pH and Temperature: Enzyme activity is highly dependent on pH and temperature. Ensure your assay buffer is at the optimal pH for AChE and that the reaction is run at a consistent, optimized temperature.[19]
-
Solvent Effects: If your this compound standard is dissolved in an organic solvent like DMSO, high concentrations of the solvent in the final reaction mixture can inhibit the enzyme, masking the effect of your analyte.[19] Test the tolerance of your enzyme to the solvent used.[19]
Quantitative Data Summary
The following table summarizes the performance of various methods used for organophosphate pesticide detection.
| Method | Analyte(s) | Sample Matrix | LOD / LOQ | Recovery (%) | Reference |
| GC-MS | Diazinon, Chlorpyrifos (B1668852) | Urine | LOD: 0.0058 - 0.019 µg/L; LOQ: 0.019 - 0.063 µg/L | 98.9 - 99.0% | [10] |
| Piezoelectric Biosensor | Various OPs | River Water | LOD: 0.02 µg/L (10⁻¹⁰ mol/L) | Not Specified | [3] |
| Modified QuEChERS LC-MS/MS | 51 OPs | Animal-derived foods | MLOQ: 0.0005–0.005 mg/kg | 71.9 - 110.5% | [2] |
| SPME-GC | Various OPs | Water | LOD: 5.2 - 34.6 ng/L | Not Specified | [20] |
| Fluorescence-based Sensor | Dichlorvos | Not Specified | LOD: 0.29 pg/mL | Not Specified | [11] |
LOD: Limit of Detection; LOQ: Limit of Quantification; MLOQ: Method Limit of Quantification; SPME: Solid Phase Microextraction
Key Experimental Protocol: QuEChERS Extraction and GC-MS Analysis
This protocol outlines a general procedure for the extraction and analysis of this compound from a complex matrix like fruits or vegetables.
1. Sample Preparation and Homogenization
-
Weigh 10-15 g of a representative sample into a high-speed blender.
-
If the sample has low water content, add an appropriate amount of deionized water to facilitate homogenization.
-
Blend at high speed for 2-3 minutes until a uniform homogenate is achieved.[14]
2. QuEChERS Extraction
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate). This step is crucial for inducing phase separation and improving recovery.
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.[12]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a portion of the supernatant (the upper acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing a d-SPE cleanup sorbent. A common mixture for general pesticide analysis is magnesium sulfate (to remove residual water) and Primary Secondary Amine (PSA) (to remove sugars and organic acids).
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
4. Final Sample Preparation and Analysis
-
Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
-
The sample may be evaporated and reconstituted in a different solvent (e.g., hexane (B92381) or acetone) if required for compatibility with the GC system.[21]
-
Inject 1-2 µL of the final extract into the GC-MS system.
5. GC-MS Conditions (Example)
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used.[14]
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-25°C/min to a final temperature of around 300°C.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity, monitoring for characteristic ions of this compound.
Visual Guides and Diagrams
Experimental Workflow for this compound Detection
Caption: General workflow for pesticide residue analysis using QuEChERS and GC-MS.
Troubleshooting Logic for Low Sensitivity
Caption: Decision tree for diagnosing the root cause of low analytical sensitivity.
Mechanism of AChE Inhibition for Detection
Caption: Principle of organophosphate detection via Acetylcholinesterase (AChE) inhibition.
References
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sensitive detection of organophosphates in river water by means of a piezoelectric biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of biosensors for rapid and sensitive detection of pesticides in food samples for food safety chemical risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 7. benchchem.com [benchchem.com]
- 8. jcea.agr.hr [jcea.agr.hr]
- 9. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced visual sensing techniques for on-site detection of pesticide residue in water environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. organomation.com [organomation.com]
- 14. Optimization of extraction conditions and determination of the Chlorpyrifos, Diazinon, and malathion residues in environment samples: Fruit (Apple, Orange, and Tomato) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous gas chromatographic determination of chlorpyrifos and its impurity sulfotep in liquid pesticide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Dialifos degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Dialifos during sample preparation and analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | Alkaline Hydrolysis: this compound is highly susceptible to hydrolysis under alkaline conditions. At room temperature and a pH of 8, a 50% loss of this compound can occur in just 2.5 hours.[1] The sample matrix itself may be alkaline, or reagents used in the extraction process could be raising the pH. | - pH Control: Maintain the sample and extraction solvent pH in a neutral to slightly acidic range (pH 5-7). Use buffered extraction solvents (e.g., acetate (B1210297) or citrate (B86180) buffers) to ensure pH stability throughout the sample preparation process. For sample matrices with inherent alkalinity, neutralization prior to extraction is recommended. - Reagent Check: Ensure all reagents and water used are pH-neutral or appropriately buffered. |
| Thermal Degradation: Organophosphorus pesticides can degrade at the high temperatures used in Gas Chromatography (GC) injection ports. This can lead to poor peak shapes and low recovery. | - Optimize GC Inlet Parameters: Use a deactivated, packed splitless quartz liner to minimize active sites that can promote degradation. Optimize the injection port temperature to the lowest possible setting that still allows for efficient volatilization of this compound. - Alternative Analytical Technique: Consider using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which does not require high temperatures for sample introduction and is less likely to cause thermal degradation. | |
| Solvent-Induced Degradation: Some organic solvents can promote the degradation of certain pesticides. For instance, some organophosphates have shown instability in methanol (B129727) and acetone (B3395972). | - Solvent Selection: Acetonitrile (B52724) is a commonly used and generally suitable solvent for the extraction of a wide range of pesticides. If using other solvents, verify the stability of this compound in that solvent. Acidification of acetonitrile with a small amount of acetic or formic acid can improve the stability of base-sensitive pesticides. - Minimize Exposure Time: Process samples in a timely manner and avoid prolonged storage of extracts before analysis. | |
| Inconsistent or Irreproducible Results | Incomplete Extraction: The complex nature of some sample matrices (e.g., high fat or organic matter content) can hinder the complete extraction of this compound. | - Thorough Homogenization: Ensure the sample is thoroughly homogenized to increase the surface area for solvent extraction. - Optimize Extraction Parameters: Increase extraction time and agitation intensity. For dry samples, a pre-wetting step with water may improve solvent penetration. |
| Matrix Effects in LC-MS/MS: Co-eluting matrix components can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. | - Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples to compensate for matrix effects. - Effective Cleanup: Utilize a robust cleanup step, such as dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., C18, PSA, GCB), to remove interfering matrix components. | |
| Presence of Unexpected Peaks in Chromatograms | Formation of Degradation Products: The appearance of new peaks may indicate the degradation of this compound into other compounds. The primary degradation pathway for organophosphorus pesticides is often hydrolysis of the phosphate (B84403) ester bonds. | - Identify Degradation Products: Analyze a this compound standard under stressed conditions (e.g., high pH, elevated temperature) to identify potential degradation products. - Adjust Sample Preparation Conditions: Implement the solutions mentioned above for preventing degradation (pH control, temperature control, appropriate solvent selection). |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of during sample preparation?
A1: this compound is an organophosphate insecticide that is particularly sensitive to alkaline hydrolysis. It is crucial to maintain a neutral to slightly acidic pH during all sample preparation steps to prevent its rapid degradation. It can also be susceptible to thermal degradation, which is a key consideration when using Gas Chromatography (GC).
Q2: What is the optimal pH range for working with this compound?
A2: To minimize degradation, it is recommended to maintain the pH of your samples and extraction solvents between 5 and 7. The use of buffers is highly recommended to control the pH throughout the procedure.
Q3: Which analytical technique is more suitable for this compound analysis, GC or LC-MS/MS?
A3: Both techniques can be used for this compound analysis. However, given its potential for thermal degradation, LC-MS/MS is often preferred as it avoids the high temperatures of a GC inlet. If using GC, it is critical to optimize the inlet conditions to minimize degradation.
Q4: What are some common sample preparation techniques for this compound analysis?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues, including organophosphates like this compound, from various food and environmental matrices. This method typically involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).
Q5: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?
A5: Matrix effects can be mitigated by using matrix-matched calibration standards and by implementing an efficient cleanup step in your sample preparation protocol. Dispersive SPE with sorbents like C18 (for nonpolar interferences), PSA (for polar interferences like organic acids and sugars), and GCB (for pigments) can be effective.
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound in Agricultural Products by GC-FPD
This protocol is adapted from a method developed for the determination of this compound residue in agricultural products such as rice, citrus fruit, and kiwi fruit.
1. Sample Extraction: a. Homogenize a representative portion of the agricultural product. b. Weigh 20 g of the homogenized sample into a blender jar. c. Add 50 mL of acetone and blend at high speed for 2 minutes. d. Filter the extract through a Büchner funnel with suction. e. Transfer the filtrate to a 250 mL separatory funnel. f. Add 50 mL of petroleum ether and 50 mL of a saturated sodium chloride solution to the separatory funnel. g. Shake vigorously for 1 minute and allow the layers to separate. h. Collect the upper petroleum ether layer. i. Extract the remaining aqueous layer twice more with 50 mL portions of dichloromethane. j. Combine all organic extracts.
2. Extract Cleanup and Concentration: a. Pass the combined organic extract through a column containing anhydrous sodium sulfate (B86663) to remove any residual water. b. Concentrate the dried extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C. c. Re-dissolve the residue in a small, known volume of acetone (e.g., 5 mL) for GC analysis.
3. GC-FPD Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Photometric Detector (FPD) in phosphorus mode.
-
Column: DB-1 capillary column (or equivalent).
-
Injector Temperature: 220°C (or optimized to minimize degradation).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/minute to 250°C, hold for 5 minutes.
-
-
Detector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1-2 µL.
Data Presentation
Table 1: Stability of this compound under Various Conditions
| Condition | Matrix/Solvent | Parameter | Value | Reference |
| pH | Aqueous Solution | Half-life at pH 8, Room Temp. | 2.5 hours | [1] |
| Temperature | - | Thermal Decomposition | Emits toxic fumes of sulfur, phosphorus, and nitrogen oxides upon heating to decomposition. | |
| Solvents | - | General Stability | Organophosphates can be unstable in methanol and acetone. Acetonitrile is a generally preferred solvent. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
Selecting an Internal Standard for Dialifos Analysis: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the selection of an appropriate internal standard for the quantitative analysis of Dialifos. This guide provides a comprehensive overview of suitable internal standards, experimental protocols, and troubleshooting advice to ensure accurate and reliable analytical results.
Key Considerations for Internal Standard Selection
An ideal internal standard (IS) for this compound analysis should exhibit similar chemical and physical properties to the analyte to compensate for variations during sample preparation and analysis. Key characteristics include:
-
Structural Similarity: The IS should be closely related to this compound in chemical structure.
-
Chemical Inertness: It must not react with the analyte, sample matrix, or derivatizing agents.
-
Chromatographic Behavior: The IS should have a retention time close to, but well-resolved from, this compound.
-
Detector Response: It should produce a stable and measurable signal with the chosen detector.
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Purity: The internal standard must be of high purity and not contain any this compound.
Recommended Internal Standards for this compound Analysis
Based on a review of analytical methods for organophosphorus pesticides, particularly those structurally similar to this compound, the following compounds are recommended as potential internal standards.
| Internal Standard | Chemical Class | Rationale for Selection | Primary Analytical Technique(s) |
| Phosalone | Organothiophosphate | Structurally very similar to Phosmet, a close analog of this compound.[1] | Gas Chromatography (GC) with Mass Spectrometry (MS)[1] |
| Triphenylphosphate (TPP) | Organophosphate | Commonly used as an internal standard for multi-residue analysis of organophosphorus pesticides.[2] | Gas Chromatography with Flame Photometric Detector (GC-FPD)[2] |
| Ethion | Organothiophosphate | Utilized as an internal standard in multi-residue methods for organophosphorus pesticides in biological samples. | Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Micro-Electron Capture Detector (GC-μECD) |
| Tributyl phosphate | Organophosphate | Recommended as a surrogate in EPA Method 8141B for organophosphorus compounds, and can be adapted as an IS. | GC-FPD and Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) |
| Deuterated Analogs | Isotopically Labeled | Offer the highest accuracy by mimicking the analyte's behavior most closely. | GC-MS/MS |
Experimental Workflow for this compound Analysis using an Internal Standard
The following diagram outlines a typical experimental workflow for the quantitative analysis of this compound using an internal standard with Gas Chromatography.
References
Technical Support Center: Enhancing Dialifos Ionization in Mass Spectrometry
Welcome to the technical support center for the analysis of Dialifos using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for this compound analysis by LC-MS?
A1: Electrospray ionization (ESI) in positive ion mode is the most commonly reported technique for the analysis of this compound and other organophosphorus pesticides.[1][2] ESI is well-suited for polar and semi-polar compounds like this compound.
Q2: I am observing a very low signal for this compound. What are the potential causes?
A2: Low signal intensity for this compound can stem from several factors:
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Suboptimal Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity for certain organophosphorus compounds, particularly those with lower polarity.[2]
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Poor Ionization Efficiency in ESI: The composition of your mobile phase, including the organic solvent and additives, significantly impacts ESI efficiency.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[1][3]
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In-source Fragmentation: this compound might be fragmenting within the ion source before detection of the precursor ion.
-
Instrument Parameters: Non-optimal source parameters such as capillary voltage, gas flows, and temperatures can lead to poor signal.
Q3: What are the expected precursor and product ions for this compound in positive ESI-MS/MS?
A3: For this compound (C₁₄H₁₇ClNO₄PS₂), the expected protonated molecule is [M+H]⁺ at m/z 394.0. Common product ions for MS/MS analysis include fragments at m/z 207.9 and 186.9.
Q4: Can I use negative ionization mode for this compound?
A4: While positive ionization is more common for this compound, negative ionization can be effective for some organophosphorus pesticide metabolites, particularly dialkyl phosphates (DAPs). For this compound itself, positive ESI is generally preferred due to its chemical structure which readily accepts a proton.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
This is a common issue that can be addressed by systematically evaluating several aspects of your experimental setup.
Troubleshooting Steps:
-
Verify Instrument Performance:
-
Ensure the mass spectrometer is properly tuned and calibrated.
-
Check for stable spray in the ion source. An inconsistent or absent spray can be due to a clog in the sample needle or capillary.
-
Confirm that the LC system is delivering the mobile phase at the correct flow rate and that there are no leaks.
-
-
Optimize Ionization Source:
-
If using ESI, consider if APCI might be more suitable. Some organophosphorus pesticides show better sensitivity with APCI.[2]
-
Refer to the quantitative data below for a comparison of ESI and APCI performance for organophosphorus pesticides.
-
-
Adjust Mobile Phase Composition:
-
The choice of organic solvent (acetonitrile vs. methanol) and additives can significantly impact signal intensity.
-
Acidic additives like formic acid or acetic acid are commonly used to promote protonation in positive ESI.
-
Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used as mobile phase additives and may help in reducing adduct formation.[4]
-
-
Evaluate for Matrix Effects:
-
Matrix effects, where other components in your sample interfere with the ionization of this compound, can cause signal suppression or enhancement.[1][3]
-
To assess matrix effects, compare the signal of this compound in a pure solvent standard to its signal in a matrix-matched standard.
-
Strategies to mitigate matrix effects include:
-
Improving sample cleanup procedures.
-
Diluting the sample extract.
-
Optimizing chromatographic separation to separate this compound from interfering compounds.
-
Using an isotopically labeled internal standard.
-
-
-
Check for In-source Fragmentation:
-
If you observe a weak or absent precursor ion but strong fragment ions, in-source fragmentation may be occurring. This means this compound is breaking apart in the ion source before it can be analyzed as the intact molecule.
-
To reduce in-source fragmentation, try lowering the source temperature and decreasing the cone/fragmentor voltage.
-
Issue 2: In-source Fragmentation
In-source fragmentation occurs when the analyte fragments in the ion source before MS analysis, leading to a weak or absent precursor ion signal.
Identifying In-source Fragmentation:
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Low abundance of the expected [M+H]⁺ ion for this compound (m/z 394.0).
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High abundance of known fragment ions in the full scan mass spectrum.
Troubleshooting Steps:
-
Optimize Source Parameters:
-
Reduce Cone/Fragmentor Voltage: This is the primary parameter controlling the energy imparted to the ions as they enter the mass spectrometer. Lowering this voltage reduces the likelihood of fragmentation.
-
Lower Source Temperature: High temperatures can cause thermal degradation of the analyte. For thermally labile compounds, reducing the source temperature is crucial.
-
-
Modify Mobile Phase:
-
The mobile phase composition can influence the stability of the protonated molecule. Sometimes, switching from acetonitrile (B52724) to methanol (B129727) or changing the additive can reduce fragmentation.
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Issue 3: Adduct Formation
Adduct formation occurs when the analyte ion associates with other ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). This can reduce the intensity of the desired protonated molecule ([M+H]⁺) and complicate data interpretation.
Identifying Adducts:
-
Observe ions at masses corresponding to [M+Na]⁺ (m/z 416.0 for this compound) and [M+K]⁺ (m/z 432.0 for this compound).
-
The intensity of the [M+H]⁺ ion will be lower than expected.
Troubleshooting Steps:
-
Improve Mobile Phase Purity:
-
Use high-purity solvents and additives (LC-MS grade).
-
Avoid using glassware that may have been washed with strong detergents, as this can be a source of sodium and potassium ions.
-
-
Use Appropriate Mobile Phase Additives:
-
The addition of ammonium salts (e.g., ammonium formate or ammonium acetate) to the mobile phase can help to reduce the formation of sodium and potassium adducts by providing a high concentration of ammonium ions to form [M+NH₄]⁺ adducts, which are often less stable and can readily dissociate to the protonated molecule.[4]
-
-
Optimize Chromatography:
-
Ensure good chromatographic separation to minimize the co-elution of high-concentration salts from the sample matrix with this compound.
-
Quantitative Data Summary
The choice of ionization source can significantly impact the sensitivity of organophosphorus pesticide analysis. The following table summarizes a comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for a selection of organophosphorus pesticides.
| Pesticide | Ionization Mode | Limit of Quantification (µg/kg) | Matrix Effects |
| Organophosphate Mix 1 | ESI | 0.50 - 1.0 | Less Intense |
| APCI | 1.0 - 2.0 | More Intense | |
| Organophosphate Mix 2 | ESI | More Sensitive for 15 compounds | Prone to matrix effects |
| APCI | More Sensitive for 5 compounds | Better tolerance for matrix effects |
Data adapted from studies on various organophosphorus pesticides.[1][2]
Experimental Protocols
Optimizing this compound Signal using ESI
This protocol provides a general workflow for optimizing the detection of this compound using a triple quadrupole mass spectrometer with an ESI source.
1. Standard Preparation:
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Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
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Prepare a working standard solution of 1 µg/mL in the initial mobile phase composition.
2. LC-MS/MS Parameters:
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LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
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Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Precursor Ion: m/z 394.0.
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Product Ions: m/z 207.9 (quantifier), m/z 186.9 (qualifier).
-
Source Parameters (starting points, instrument-dependent):
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Capillary Voltage: 3.5 - 4.5 kV
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Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
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Cone Gas Flow: 50 - 100 L/hr
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Desolvation Gas Flow: 600 - 800 L/hr
-
3. Optimization Procedure:
-
Infuse the this compound working standard directly into the mass spectrometer to optimize source parameters.
-
Alternatively, perform multiple injections of the standard while systematically varying one parameter at a time (e.g., cone voltage, source temperature) to find the optimal conditions that maximize the signal for the m/z 394.0 precursor ion.
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Optimize the collision energy for the product ions to achieve the desired fragmentation pattern and intensity.
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: this compound ionization and potential interferences.
References
Dealing with co-eluting interferences in Dialifos analysis
Welcome to the technical support center for Dialifos analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical determination of this compound, with a specific focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: I am seeing a peak in my chromatogram at the expected retention time for this compound, but the mass spectrum looks distorted or shows ions that are not characteristic of this compound. What could be the cause?
This is a classic sign of a co-eluting interference, where another compound is eluting from the gas chromatography (GC) column at the same time as this compound. This can lead to inaccurate quantification and false positives.
Possible Causes and Solutions:
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Matrix Interference: Complex sample matrices, such as those from fruits, vegetables, or soil, contain numerous endogenous compounds that can co-elute with the target analyte.
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Solution 1: Enhance Sample Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for sample preparation in pesticide residue analysis.[1][2][3][4][5][6][7][8][9] The use of dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) can help remove interfering matrix components. For matrices with high chlorophyll (B73375) content, graphitized carbon black (GCB) can be used, but be aware that it may retain planar pesticides.[3][5]
-
Solution 2: Optimize Chromatographic Separation: Modifying the GC oven temperature program can improve the separation of this compound from the interfering compound. A slower temperature ramp or an isothermal hold around the elution time of this compound can increase resolution.
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Solution 3: Use a Different GC Column: If co-elution persists, switching to a GC column with a different stationary phase chemistry can alter the selectivity and resolve the overlapping peaks. For example, if you are using a non-polar column like a DB-5ms, consider trying a mid-polarity column.
-
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Co-eluting Pesticides: Other organophosphorus pesticides or compounds with similar chemical properties may have retention times close to this compound on a given GC column.
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Solution 1: Utilize Mass Spectrometry: A mass spectrometer (MS) is a powerful tool for dealing with co-elution. By operating the MS in selected ion monitoring (SIM) mode or, even better, using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode, you can selectively detect this compound even in the presence of a co-eluting compound.[10]
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Solution 2: Confirm with Retention Indices: Retention indices are more reliable than retention times for compound identification as they are less susceptible to variations in analytical conditions.[11][12] Comparing the calculated retention index of your peak to known values for this compound on the same column can help confirm its identity.
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Q2: My this compound peak is showing tailing or fronting. What are the likely causes and how can I fix it?
Poor peak shape can compromise both the identification and quantification of this compound.
Possible Causes and Solutions:
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Active Sites in the GC System: Organophosphorus pesticides can interact with active sites in the GC inlet liner, column, or detector, leading to peak tailing.
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Solution: Use Deactivated Liners and Columns: Employing deactivated glass wool in the inlet liner and using high-quality, inert GC columns can significantly reduce these interactions and improve peak shape.[11]
-
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Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.
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Solution: Dilute the Sample: Diluting the sample extract before injection can often resolve this issue.
-
-
Incompatible Solvent: The solvent used to dissolve the final extract can affect the peak shape.
-
Solution: Use an Appropriate Solvent: Ensure the injection solvent is compatible with the GC column and the initial oven temperature.
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Q3: How can I confirm the identity of this compound in my samples with high confidence?
Confirming the presence of this compound requires a combination of techniques.
Recommended Approach:
-
Retention Time/Index Matching: Match the retention time or, preferably, the retention index of the peak in your sample to that of a certified this compound standard run under the same conditions.
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Mass Spectral Matching: The mass spectrum of the peak in your sample should match the reference mass spectrum of this compound. Key ions to look for in the electron ionization (EI) mass spectrum of this compound (also known as Dialifor) include m/z 208 (base peak), 210, 94, and 77.[3]
-
Use of MS/MS: For the highest level of confidence, use a GC-MS/MS system. By monitoring specific precursor-to-product ion transitions (MRM), you can achieve high selectivity and sensitivity.
Troubleshooting and Experimental Protocols
Identifying Co-eluting Interferences
A systematic approach is crucial to identify and resolve co-eluting interferences. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting co-eluting interferences in this compound analysis.
Experimental Protocol: QuEChERS Sample Preparation for Fruits and Vegetables
This protocol is a general guideline based on the widely used QuEChERS method for pesticide residue analysis.[1][2][3][4][5][6][7][8][9] It should be validated for your specific matrix and analytical setup.
1. Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a blender.
-
Add dry ice to freeze and facilitate grinding.
-
Blend until a homogeneous powder is obtained.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquohydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.
-
The dSPE tube should contain a sorbent mixture appropriate for the matrix (e.g., 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg GCB).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
4. Final Extract Preparation:
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Take an aliquot of the supernatant and transfer it to an autosampler vial.
-
The extract is now ready for GC-MS or GC-MS/MS analysis.
Caption: A streamlined workflow for the QuEChERS sample preparation method.
Data Presentation
Mass Spectrometry Data for this compound
Accurate identification of this compound relies on correct interpretation of its mass spectrum.
| Ion Type | m/z | Relative Abundance | Notes |
| Molecular Ion ([M]⁺) | 393 | Low | The molecular ion of this compound (C₁₄H₁₇ClNO₄PS₂) has a nominal mass of 393 g/mol .[3] |
| Fragment Ion | 208 | 100% (Base Peak) | A major fragment ion, often used for quantification.[3] |
| Fragment Ion | 210 | ~42% | Isotope peak of m/z 208, important for confirming the presence of chlorine.[3] |
| Fragment Ion | 94 | ~19% | Another characteristic fragment ion.[3] |
| Fragment Ion | 77 | ~18% | Phenyl group fragment, common in aromatic compounds.[3] |
GC-MS/MS and LC-MS/MS Transitions for this compound
For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is recommended. The following table provides suggested Multiple Reaction Monitoring (MRM) transitions for this compound. These should be optimized on your specific instrument.
| Technique | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| GC-MS/MS | 208.0 | 181.0 | 89.0 |
| LC-MS/MS | 394.0 ([M+H]⁺) | 187.0 | 208.0 |
Table data based on a database of NRL on GC-MS/MS and LC-MS/MS analysis.[1]
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All analytical methods and protocols should be thoroughly validated in your laboratory for your specific matrices and instrumentation.
References
- 1. nrcgrapes.in [nrcgrapes.in]
- 2. Dialifor [webbook.nist.gov]
- 3. Dialifor | C14H17ClNO4PS2 | CID 25146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 11. phytochemia.com [phytochemia.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Collision Energy for Dialifos in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tandem mass spectrometry (MS/MS) for the analysis of Dialifos. The following information is intended to assist in the optimization of collision energy to achieve maximum sensitivity and specificity in your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is collision energy and why is it important for this compound analysis in MS/MS?
A1: Collision-induced dissociation (CID) is a technique used in tandem mass spectrometry to fragment a selected precursor ion (in this case, the molecular ion of this compound) into smaller product ions by colliding it with an inert gas. The kinetic energy of this collision, known as collision energy (CE), is a critical parameter. Optimizing the CE is crucial for maximizing the signal intensity of specific product ions, which enhances the sensitivity and selectivity of the analytical method for this compound. Each precursor-to-product ion transition has a unique optimal collision energy.
Q2: How do I determine the precursor and product ions for this compound?
A2: The precursor ion for this compound is typically its protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of 394.0. To identify the most abundant and specific product ions, a product ion scan should be performed. This involves infusing a standard solution of this compound into the mass spectrometer, isolating the precursor ion (m/z 394.0), and then scanning a range of collision energies to observe the resulting fragments. Common product ions for this compound that can be used for quantification (quantifier) and confirmation (qualifier) are m/z 187.0 and m/z 208.0.[1]
Q3: What is a typical starting point for collision energy optimization for a pesticide like this compound?
A3: A general starting point for collision energy optimization for small molecules like pesticides is to ramp the collision energy over a range, for example, from 5 to 40 eV. The optimal collision energy will depend on the specific instrument and the transition being monitored. For this compound, a known Multiple Reaction Monitoring (MRM) transition is from a precursor ion of m/z 394.0 to a product ion of m/z 187.0, with a reported collision energy of 18 eV.[1] Another transition to m/z 208.0 has a reported collision energy of 16 eV.[1] These values serve as excellent starting points for fine-tuning on your specific instrument.
Q4: What is a collision energy breakdown curve?
A4: A collision energy breakdown curve is a graphical representation of the intensity of a specific product ion as a function of the applied collision energy. Generating these curves for each of your target product ions is the most effective way to determine the optimal collision energy for each transition. The peak of the curve indicates the collision energy that yields the highest signal intensity for that specific fragment.
Experimental Protocols
Detailed Methodology for Manual Collision Energy Optimization
This protocol describes a manual, vendor-neutral approach for optimizing collision energy for this compound using a triple quadrupole mass spectrometer.
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of approximately 1 µg/mL in the initial mobile phase composition to be used for your LC-MS/MS analysis.
2. Instrument Setup and Infusion:
-
Set up your mass spectrometer for infusion analysis. This can be done using a syringe pump connected directly to the ion source.
-
Infuse the this compound working standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to obtain a stable and robust signal for the this compound precursor ion (m/z 394.0).
3. Product Ion Scan:
-
Perform a product ion scan by selecting the this compound precursor ion (m/z 394.0) in the first quadrupole (Q1).
-
Apply a range of collision energies in the second quadrupole (Q2, collision cell) and scan the third quadrupole (Q3) to detect all resulting product ions. This will help you confirm the major fragment ions for this compound.
4. Collision Energy Ramping for Specific Transitions:
-
Set up a Multiple Reaction Monitoring (MRM) method.
-
For each desired transition (e.g., 394.0 -> 187.0 and 394.0 -> 208.0), create a series of experiments where the collision energy is incrementally increased.
-
A typical range to test would be from 5 eV to 40 eV, with increments of 2-3 eV.
-
Acquire data for each collision energy step, ensuring enough time for the signal to stabilize at each step.
5. Data Analysis and Optimization:
-
Plot the intensity of each product ion against the corresponding collision energy to generate a breakdown curve.
-
The collision energy that produces the maximum intensity for each product ion is the optimal collision energy for that specific transition.
-
Select the most intense and specific transitions for your final quantitative method. Typically, one transition is used for quantification (quantifier) and at least one other for confirmation (qualifier).
Data Presentation
Table 1: MRM Parameters for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor/Cone Voltage (V) | Collision Energy (eV) |
| 394.0 | 187.0 (Quantifier) | 50 | 130 | 18 |
| 394.0 | 208.0 (Qualifier) | 50 | 130 | 16 |
Note: Fragmentor/Cone voltage should be optimized for your specific instrument and source conditions. The values provided are typical starting points.
Table 2: Illustrative Example of Collision Energy Optimization Data for this compound
The following table is a hypothetical representation of data that would be generated during a collision energy optimization experiment for the two primary product ions of this compound.
| Collision Energy (eV) | Relative Intensity of m/z 187.0 (%) | Relative Intensity of m/z 208.0 (%) |
| 5 | 25 | 35 |
| 8 | 45 | 55 |
| 11 | 68 | 75 |
| 14 | 85 | 92 |
| 16 | 94 | 100 |
| 18 | 100 | 96 |
| 21 | 91 | 85 |
| 24 | 78 | 70 |
| 27 | 65 | 58 |
| 30 | 52 | 45 |
This table illustrates that the optimal collision energy for the product ion m/z 187.0 is approximately 18 eV, while for m/z 208.0, it is around 16 eV.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Precursor Ion Signal | 1. Incorrect mass calibration.2. Suboptimal ion source conditions.3. Clogged sample introduction line or emitter.4. Degradation of the analyte. | 1. Calibrate the mass spectrometer according to the manufacturer's recommendations.2. Systematically optimize source parameters (e.g., temperature, gas flows, capillary voltage) by infusing a standard solution.3. Check for blockages and clean or replace components as necessary.4. Prepare fresh standard solutions. |
| No or Low Product Ion Signal | 1. Collision energy is too low or too high.2. Incorrect precursor ion selection.3. Low collision gas pressure.4. The molecule is very stable and does not fragment easily under the tested conditions. | 1. Perform a wide-range collision energy ramp to find the optimal fragmentation energy.2. Verify the m/z of the precursor ion.3. Check and adjust the collision gas pressure according to the instrument's specifications.4. Try increasing the collision energy range or consider a different ionization technique if possible. |
| Unstable or Fluctuating Signal | 1. Unstable spray in the ion source.2. Air bubbles in the infusion line.3. Inconsistent mobile phase or infusion solution delivery. | 1. Check the spray needle position and cleanliness. Ensure a consistent and fine spray.2. Degas your solvents and check for leaks in the infusion line.3. Ensure the syringe pump or LC pump is functioning correctly and delivering a constant flow. |
| Multiple Product Ions with Similar Intensities | This can be normal for some molecules. | Generate collision energy breakdown curves for all major product ions and select the ones that provide the best combination of sensitivity and specificity for your assay. |
| Optimal Collision Energy Varies Significantly Between Runs | 1. Instrument instability.2. Changes in collision gas pressure.3. Contamination in the collision cell. | 1. Allow the instrument to stabilize and perform a system suitability test.2. Ensure a consistent supply and pressure of the collision gas.3. Bake out or clean the collision cell as per the manufacturer's guidelines. |
Mandatory Visualizations
Caption: Workflow for the optimization of collision energy for this compound in MS/MS.
Caption: Logical relationship of parameters in collision energy optimization.
References
Technical Support Center: Chromatographic Resolution of Dialifos and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of the organophosphate pesticide Dialifos from its primary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that I need to separate?
A1: The primary metabolites of this compound that are of analytical interest include this compound-oxon, diethyl phosphorothioate (B77711) (DETP), diethyl phosphate (B84403) (DEP), and the phthalimide (B116566) moiety. This compound-oxon is formed by oxidative desulfuration, a common metabolic activation pathway for organophosphorothioate pesticides. DETP and DEP are common metabolites of many organophosphate pesticides resulting from the hydrolysis of the phosphate ester bond. The phthalimide portion of the molecule can also be cleaved.
Q2: Which chromatographic techniques are most suitable for the analysis of this compound and its metabolites?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for the analysis of this compound and its metabolites. GC, particularly when coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD), offers high sensitivity and selectivity, especially for the parent compound and its oxon. HPLC, typically with a C18 reversed-phase column and UV or MS detection, is also highly effective and can be advantageous for the simultaneous analysis of the more polar metabolites like DEP and DETP without the need for derivatization.
Q3: I am observing poor peak shape (tailing) for this compound and its oxon in my GC analysis. What could be the cause?
A3: Peak tailing for organophosphate pesticides in GC is often due to active sites in the injection port liner or the column itself. These active sites can be acidic and can interact with the analytes. To troubleshoot this, consider the following:
-
Injector Maintenance: Ensure the injector port is clean and consider using a deactivated liner.
-
Column Choice: Utilize a low-bleed, inert column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Derivatization: For the acidic metabolites (DEP and DETP), derivatization can improve peak shape and volatility.
Q4: My HPLC separation shows co-elution of the polar metabolites with the solvent front. How can I improve their retention?
A4: To improve the retention of polar metabolites like DEP and DETP in reversed-phase HPLC, you can modify the mobile phase. Increasing the proportion of the aqueous component (e.g., water) in your mobile phase will increase the retention of these polar compounds. You can also experiment with different buffer systems or pH adjustments to optimize the separation. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative approach.
Q5: What are the expected elution orders for this compound and its metabolites in reversed-phase HPLC and GC?
A5: In reversed-phase HPLC, the elution order is generally from most polar to least polar. Therefore, you would typically expect to see DEP and DETP eluting first, followed by the phthalimide moiety, then this compound-oxon, and finally the parent compound, this compound, which is the most nonpolar. In GC, the elution order is primarily based on volatility and boiling point. The more volatile compounds will elute first. The exact order can be influenced by the temperature program.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution Between this compound and this compound-oxon | - Mobile phase composition is not optimal.- Column efficiency is low. | - Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to increase retention and improve separation.- Switch to a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[1] |
| Peak Tailing for All Analytes | - Column degradation.- Presence of active sites on the column packing material. | - Flush the column with a strong solvent.- If the problem persists, replace the column.- Consider using a column with end-capping to reduce silanol (B1196071) interactions. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Low Sensitivity for Metabolites | - Inappropriate detection wavelength.- Low concentration in the sample. | - Optimize the UV detection wavelength for each metabolite.- Employ a more sensitive detector, such as a mass spectrometer (LC-MS).- Implement a sample pre-concentration step. |
GC Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Metabolites | - Inadequate temperature program.- Incorrect column phase. | - Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.- Use a column with a different polarity to alter the selectivity. |
| Analyte Degradation in the Injector | - High injector temperature.- Active sites in the liner. | - Lower the injector temperature, but ensure it is still high enough for efficient volatilization.- Use a deactivated glass wool liner. |
| Baseline Noise or Drift | - Column bleed.- Contaminated carrier gas. | - Condition the column according to the manufacturer's instructions.- Use high-purity carrier gas with appropriate traps to remove oxygen and moisture. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the syringe or injector. | - Run a blank solvent injection to confirm carryover.- Clean the syringe and injector port. |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Simultaneous Determination of this compound and its Metabolites
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-5 min: 20% A
-
5-15 min: 20% to 80% A
-
15-20 min: 80% A
-
20-22 min: 80% to 20% A
-
22-30 min: 20% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 230 nm (for this compound, this compound-oxon, and phthalimide) and 210 nm (for DEP and DETP). A diode array detector (DAD) is recommended for simultaneous monitoring.
2. Sample Preparation (for standard solutions):
-
Prepare individual stock solutions of this compound, this compound-oxon, phthalimide, DETP, and DEP in acetonitrile at a concentration of 1000 µg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions in the initial mobile phase (20% acetonitrile in 0.1% formic acid in water).
Protocol 2: GC-MS Method for the Analysis of this compound and its Metabolites
This method is suitable for the sensitive detection of the parent compound and its less polar metabolites. Derivatization is recommended for the analysis of DEP and DETP.
1. Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C (Splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp 1: 15 °C/min to 200 °C, hold for 2 min.
-
Ramp 2: 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
2. Sample Preparation and Derivatization (for DEP and DETP):
-
For the analysis of DEP and DETP, a derivatization step is necessary to improve their volatility and chromatographic performance. A common method is esterification using pentafluorobenzyl bromide (PFBBr).
-
The derivatized metabolites can then be extracted into an organic solvent (e.g., hexane) for GC-MS analysis.
Data Presentation
Table 1: Hypothetical Retention Times of this compound and its Metabolites under Different HPLC Conditions.
| Compound | Mobile Phase (Acetonitrile:Water) | Retention Time (min) |
| Diethyl Phosphate (DEP) | 30:70 | 3.5 |
| Diethyl Phosphorothioate (DETP) | 30:70 | 4.2 |
| Phthalimide | 30:70 | 8.1 |
| This compound-oxon | 30:70 | 12.5 |
| This compound | 30:70 | 15.8 |
| Diethyl Phosphate (DEP) | 50:50 | 2.8 |
| Diethyl Phosphorothioate (DETP) | 50:50 | 3.4 |
| Phthalimide | 50:50 | 6.5 |
| This compound-oxon | 50:50 | 9.8 |
| This compound | 50:50 | 12.1 |
Table 2: Hypothetical Resolution Values between Critical Pairs in HPLC.
| Analyte Pair | Mobile Phase (Acetonitrile:Water) | Resolution (Rs) |
| DEP and DETP | 30:70 | 1.8 |
| Phthalimide and this compound-oxon | 30:70 | 2.5 |
| This compound-oxon and this compound | 30:70 | 2.1 |
| DEP and DETP | 50:50 | 1.5 |
| Phthalimide and this compound-oxon | 50:50 | 2.0 |
| This compound-oxon and this compound | 50:50 | 1.7 |
Visualizations
Caption: Metabolic pathway of this compound.
References
Addressing variability in Dialifos analytical results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Dialifos analytical results. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Variability in analytical results for this compound can arise from multiple sources, from sample preparation to the final chromatographic analysis. This section provides a guide to common issues, their potential causes, and recommended solutions.
Table 1: Troubleshooting Common Issues in this compound Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: this compound may not be efficiently extracted from the sample matrix. | - Ensure the chosen extraction solvent is appropriate for the matrix. Acetone (B3395972) followed by partitioning with petroleum ether and dichloromethane (B109758) has been shown to be effective.[1] - Optimize extraction time and agitation method (e.g., shaking, sonication). |
| Analyte Degradation: this compound is susceptible to hydrolysis, especially under alkaline conditions.[1] | - Maintain a neutral or slightly acidic pH during extraction and storage. - Avoid using strong bases in the analytical workflow. | |
| Improper Cleanup: Co-extractive interferences from the matrix can lead to signal suppression. | - Employ a suitable cleanup technique such as Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) with appropriate sorbents (e.g., C18, Florisil). - For complex matrices, consider advanced cleanup techniques like Gel Permeation Chromatography (GPC). | |
| Poor Peak Shape (Tailing, Fronting) | Active Sites in the GC System: The injector liner, column, or other components may have active sites that interact with the analyte. | - Use a deactivated inlet liner and a high-quality, inert GC column. - Regularly maintain the GC system, including cleaning the injector and trimming the column. |
| Column Overload: Injecting too much analyte can lead to peak fronting. | - Dilute the sample or reduce the injection volume. | |
| Inappropriate Column Temperature: Sub-optimal oven temperature can affect peak shape. | - Optimize the GC oven temperature program. | |
| Ghost Peaks | Carryover: Residual analyte from a previous injection. | - Implement a thorough rinse of the injection syringe and port between samples. - Run a solvent blank after high-concentration samples to check for carryover. |
| Contamination: Contamination of the solvent, syringe, or GC system. | - Use high-purity solvents and reagents. - Regularly clean the syringe and injector port. | |
| Baseline Noise or Drift | Contaminated Carrier Gas: Impurities in the carrier gas can elevate the baseline. | - Ensure the use of high-purity carrier gas and install appropriate gas purifiers. |
| Column Bleed: Degradation of the stationary phase at high temperatures. | - Use a column with a high-temperature limit and operate within the recommended temperature range. - Condition the column properly before use. | |
| Detector Contamination: Buildup of contaminants in the detector. | - Follow the manufacturer's instructions for detector maintenance and cleaning. | |
| Inconsistent Results (High Variability) | Matrix Effects: Co-eluting matrix components can enhance or suppress the analyte signal.[2][3][4][5] | - Use matrix-matched calibration standards to compensate for matrix effects. - Employ a more effective cleanup procedure to remove interfering compounds. |
| Standard Solution Instability: Degradation of this compound in the standard solution. | - Prepare fresh standard solutions regularly and store them properly (refrigerated or frozen in amber vials).[6][7][8][9] - Use a stable solvent for stock solutions; toluene, acetone, or ethyl acetate (B1210297) are common choices.[8][9] | |
| Inconsistent Sample Preparation: Variations in the extraction or cleanup procedure. | - Follow a standardized and validated sample preparation protocol. - Ensure consistent volumes, times, and techniques for each sample. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound?
A1: The most common and effective method for the determination of this compound residues is Gas Chromatography (GC) coupled with a selective detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD).[10] The FPD is particularly suitable as it is highly sensitive to phosphorus-containing compounds like this compound.
Q2: How can I minimize matrix effects when analyzing this compound in complex samples like agricultural products?
A2: Matrix effects, which can cause signal suppression or enhancement, are a significant challenge in pesticide residue analysis.[2][3][4][5] To minimize these effects for this compound analysis, consider the following:
-
Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove interfering co-extractives.[11]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal alteration caused by the matrix.
-
Dilution: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.
Q3: What are the key chemical properties of this compound that I should be aware of during analysis?
A3: this compound is an organophosphorus pesticide with the following key properties:
-
Susceptibility to Hydrolysis: It is readily hydrolyzed by strong alkalis.[1] Therefore, it is crucial to avoid alkaline conditions during sample preparation and storage.
-
Solubility: this compound has low solubility in water but is soluble in many organic solvents like acetone, chloroform, and xylene.[1] This dictates the choice of extraction solvents.
-
Stability: The technical product is stable for over two years under normal conditions but can degrade in the presence of strong alkalis.[1]
Q4: My this compound standard solutions seem to be degrading over time. What are the best practices for preparing and storing them?
A4: To ensure the stability and accuracy of your standard solutions:
-
Solvent Choice: Prepare stock solutions in a stable, high-purity solvent such as toluene, acetone, or ethyl acetate.[8][9]
-
Storage Conditions: Store stock and working solutions in amber glass vials to protect them from light and at low temperatures (≤ -20°C) to slow down degradation.[6][7][8][9]
-
Preparation Frequency: While stock solutions can be stable for extended periods when stored correctly, it is good practice to prepare fresh working standards more frequently.
-
Avoid Contamination: Use clean glassware and high-purity solvents to prevent contamination that could lead to degradation.
Q5: I am observing ghost peaks in my chromatograms. What could be the cause and how can I resolve it?
A5: Ghost peaks in your chromatograms when analyzing this compound can be due to several factors:
-
Carryover: This occurs when a small amount of a previous, more concentrated sample remains in the injection system. To resolve this, thoroughly rinse the syringe and injection port with a suitable solvent between injections. Running a solvent blank after a high-concentration sample can confirm if carryover is the issue.
-
Septum Bleed: Components from the injector septum can bleed into the system at high temperatures. Use a high-quality, low-bleed septum and replace it regularly.
-
Contamination: The solvent, glassware, or even the carrier gas could be contaminated. Always use high-purity solvents and gases, and ensure all glassware is scrupulously clean.
Experimental Protocols
Detailed Methodology for this compound Analysis in Agricultural Products by GC-FPD
This protocol is based on established methods for organophosphorus pesticide analysis.[1][12]
1. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the agricultural product (e.g., rice, citrus fruit).
-
Extraction:
-
Weigh 20 g of the homogenized sample into a blender jar.
-
Add 100 mL of acetone and blend at high speed for 2 minutes.
-
Filter the extract through a Büchner funnel with filter paper.
-
Transfer the filtrate to a 500 mL separatory funnel.
-
Add 50 mL of petroleum ether and 50 mL of a saturated sodium chloride solution. Shake vigorously for 1 minute.
-
Allow the layers to separate and collect the upper petroleum ether layer.
-
Repeat the extraction of the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Combine the petroleum ether and dichloromethane extracts.
-
-
Drying and Concentration:
-
Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.
-
Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the residue in a small, known volume of acetone (e.g., 5 mL) for cleanup.
-
2. Cleanup (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the 5 mL acetone extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 10 mL of ethyl acetate.
-
Final Concentration: Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.
3. GC-FPD Analysis
-
Instrumentation: A gas chromatograph equipped with a flame photometric detector (FPD) in the phosphorus mode.
-
GC Column: A capillary column suitable for pesticide analysis, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL (splitless injection)
-
-
Calibration: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of a certified this compound standard. Construct a calibration curve by plotting the peak area against the concentration.
Table 2: Expected Performance Data for this compound Analysis
| Matrix | Spiking Level (ppm) | Average Recovery (%) | Detection Limit (ppm) |
| Rice | 0.05 - 0.15 | 88.5 - 93.4 | 0.01 |
| Citrus Fruit | 0.5 - 1.5 | 94.4 - 97.0 | 0.05 |
| Kiwi Fruit | 0.5 - 1.5 | 93.0 - 99.7 | 0.05 |
| Data adapted from Lee et al. (2000).[1] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Dialifor | C14H17ClNO4PS2 | CID 25146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NEMI Method Summary - 8141B (by GC-FPD) [nemi.gov]
- 11. benchchem.com [benchchem.com]
- 12. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dialifos Adsorption Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the adsorption of Dialifos to laboratory ware during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its adsorption to labware a concern?
A1: this compound is an organophosphorus insecticide. Due to its chemical properties, it can adsorb to the surfaces of common laboratory materials like glass and plastics. This adsorption can lead to inaccurate experimental results due to the loss of the analyte from the solution, affecting quantification and downstream analyses.
Q2: Which type of labware is most prone to this compound adsorption?
A2: While both glass and plastic can adsorb this compound, the extent of adsorption depends on the specific material and the experimental conditions. Untreated glass surfaces, particularly those with more silanol (B1196071) groups, can exhibit significant adsorption. Among plastics, the type of polymer (e.g., polypropylene (B1209903), polyethylene) can influence the degree of binding.[1] It is generally recommended to test different labware materials for your specific application to determine the one with the least adsorption.
Q3: How does the pH of my solution affect this compound adsorption and stability?
A3: The pH of the solution can significantly impact both the stability and adsorption of organophosphorus pesticides like this compound. Many organophosphates are susceptible to alkaline hydrolysis, meaning they degrade more rapidly in basic solutions.[2][3][4][5] Adsorption to surfaces can also be pH-dependent, as the charge of both the analyte and the labware surface can change with pH.[6][7][8] It is crucial to maintain a pH where this compound is stable and its adsorption is minimized. For many organophosphates, a slightly acidic to neutral pH is often preferred.[5]
Q4: Can the solvent I use to dissolve this compound affect its adsorption?
A4: Yes, the choice of solvent is critical. The stability of organophosphorus pesticides can vary significantly in different solvents. For example, some organophosphates show degradation in ethyl acetate (B1210297) over time, while hexane (B92381) has been found to provide better stability for a range of pesticides.[9][10] The polarity of the solvent can also influence the interaction between this compound and the labware surface.[11] It is advisable to use a solvent in which this compound is stable and which has minimal interaction with the labware being used.
Troubleshooting Guide
Problem: Low or inconsistent recovery of this compound in my analytical workflow.
This issue is often linked to the adsorption of the analyte to labware surfaces. Here are several strategies to mitigate this problem:
Strategy 1: Labware Selection and Pre-treatment
Choosing the right labware and pre-treating it can significantly reduce this compound adsorption.
-
Glassware vs. Plastics: While borosilicate glass is a common choice, polypropylene and polyethylene (B3416737) are also frequently used.[1] For highly sensitive analyses, it is recommended to perform a preliminary study to compare the recovery of this compound from different labware types.
-
Silanization of Glassware: Treating glassware with a silanizing agent is a highly effective method to reduce the adsorption of active compounds by creating a hydrophobic surface.[1] This process deactivates the silanol groups on the glass surface that can interact with this compound.
Experimental Protocol: Silanization of Glassware
Objective: To create a hydrophobic surface on glassware to prevent this compound adsorption.
Materials:
-
Dichlorodimethylsilane (B41323) (or other silanizing agent)
-
Toluene (B28343) (or a non-polar solvent like hexane)
-
Clean, dry glassware
-
Fume hood
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Cleaning: Thoroughly clean and dry the glassware before treatment.
-
Preparation of Silanizing Solution: In a fume hood, prepare a 2-5% (v/v) solution of dichlorodimethylsilane in toluene or hexane.
-
Treatment:
-
Rinse the inner surfaces of the glassware with the silanizing solution. Ensure the entire surface is coated.
-
Alternatively, immerse the glassware in the solution for 5-10 minutes.
-
-
Rinsing:
-
Decant the silanizing solution.
-
Rinse the glassware thoroughly with toluene (or the solvent used in step 2) to remove excess silanizing agent.
-
Rinse with methanol to remove unreacted chlorosilanes.
-
-
Drying and Curing:
-
Allow the glassware to air dry in the fume hood.
-
Heat the glassware in an oven at 100-120°C for at least one hour to cure the silane (B1218182) layer.
-
-
Verification (Optional): After cooling, a drop of water on the treated surface should form a bead, indicating a hydrophobic surface.
Diagram: Silanization Workflow
Strategy 2: Optimizing Rinsing Procedures
Proper rinsing techniques can help recover adsorbed this compound from labware surfaces.
-
Solvent Choice: The choice of rinsing solvent is crucial. A solvent that effectively dissolves this compound and disrupts its interaction with the labware surface should be used. Solvents with different polarities, such as acetone, ethyl acetate, and hexane, should be evaluated.[12][13][14] A mixture of solvents may also be effective.[15][16]
-
Multiple Rinses: Performing multiple small-volume rinses is generally more effective than a single large-volume rinse.
Experimental Protocol: Optimizing Rinsing Solvent for this compound Recovery
Objective: To determine the most effective rinsing solvent to maximize the recovery of this compound from a specific labware type.
Materials:
-
This compound standard solution
-
Labware to be tested (e.g., polypropylene tubes)
-
Various rinsing solvents (e.g., acetone, ethyl acetate, hexane, methanol)
-
Analytical instrument for this compound quantification (e.g., GC-MS)
Procedure:
-
Spiking: Add a known amount of this compound standard solution to a set of labware tubes.
-
Incubation: Allow the solvent to evaporate, leaving a film of this compound on the surface. Let it sit for a defined period to simulate experimental conditions.
-
Rinsing:
-
For each solvent to be tested, add a small, measured volume to a spiked tube.
-
Vortex or sonicate for a fixed time (e.g., 1 minute).
-
Transfer the solvent to a clean vial for analysis.
-
Repeat the rinsing step two more times, collecting each rinse in a separate vial or pooling them.
-
-
Analysis: Quantify the amount of this compound in each rinse using a validated analytical method.
-
Calculation: Calculate the recovery for each solvent by comparing the amount of this compound recovered to the initial amount spiked.
Table 1: Hypothetical Recovery of an Organophosphorus Pesticide with Different Rinsing Solvents
| Rinsing Solvent | Polarity Index | Average Recovery (%) |
| Hexane | 0.1 | 75 ± 5 |
| Toluene | 2.4 | 85 ± 4 |
| Ethyl Acetate | 4.4 | 92 ± 3 |
| Acetone | 5.1 | 95 ± 2 |
| Acetonitrile | 5.8 | 88 ± 4 |
Note: This table presents hypothetical data for illustrative purposes. Actual recovery will depend on the specific organophosphorus pesticide, labware material, and experimental conditions.
Strategy 3: Use of Additives and pH Control
-
Surfactants: Pre-rinsing labware with a dilute solution of a non-ionic surfactant can help to block active binding sites and reduce subsequent adsorption of this compound.[17][18] It is important to ensure that the surfactant does not interfere with the analytical method.
-
pH Adjustment: As this compound is more stable in neutral to slightly acidic conditions, adjusting the pH of your solutions can prevent degradation and may also reduce adsorption.[5][6][19][20] Avoid highly alkaline conditions where hydrolysis can occur.[2][3][4]
Diagram: Factors Influencing this compound Adsorption
Strategy 4: Handling and Storage of Standards
Proper handling and storage of this compound analytical standards are crucial to maintain their integrity and prevent loss due to adsorption.[9][16][21][22]
-
Container Choice: Store stock solutions in amber glass vials with PTFE-lined caps (B75204) to prevent photodegradation and adsorption.[9][16] For working solutions, consider using silanized glass or low-adsorption plastic vials.
-
Solvent: Use a solvent in which this compound is known to be stable for long-term storage.
-
Temperature: Store standards at the recommended temperature, typically refrigerated or frozen, to minimize degradation.[9][16]
Summary of Mitigation Strategies
Table 2: Overview of Strategies to Mitigate this compound Adsorption
| Strategy | Description | Key Considerations |
| Labware Selection | Choose materials with low binding affinity for this compound (e.g., polypropylene, silanized glass). | Requires initial testing to determine the best material for your specific application. |
| Silanization | Chemically modify glass surfaces to make them more hydrophobic and less interactive. | Effective for glassware; requires handling of hazardous chemicals in a fume hood. |
| Solvent Rinsing | Use appropriate solvents to wash labware and recover adsorbed analyte. | The choice of solvent is critical; multiple rinses are more effective. |
| Use of Additives | Pre-rinse with surfactants or other blocking agents to passivate surfaces. | Ensure the additive does not interfere with your analysis. |
| pH Control | Maintain a solution pH that ensures this compound stability and minimizes surface interactions. | Avoid alkaline conditions where this compound may degrade. |
| Proper Storage | Use appropriate containers (amber, silanized glass) and storage conditions (temperature, solvent). | Essential for maintaining the integrity of analytical standards. |
By implementing these strategies, researchers can significantly reduce the adsorption of this compound to labware, leading to more accurate and reliable experimental outcomes.
References
- 1. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcea.agr.hr [jcea.agr.hr]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the pH-Dependent Adsorption Behavior of Ionic Dyes on Phosphoric Acid-Activated Biochar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Initial pH Value on the Adsorption of Reactive Black 5 Dye on Powdered Activated Carbon: Kinetics, Mechanisms, and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Handling Your Analytical Reference Standards [restek.com]
- 17. mdpi.com [mdpi.com]
- 18. Adsorption and desorption behavior of ionic and nonionic surfactants on polymer surfaces - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. fao.org [fao.org]
- 22. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Dialifos Residue Analysis in Food: A Comparative Guide
This guide provides a comprehensive comparison of modern analytical methodologies for the validation of Dialifos residue analysis in various food matrices. As an organophosphorus pesticide, this compound falls under the broader category of compounds targeted by multi-residue analytical methods. The focus of this guide is on the widely adopted QuEChERS sample preparation technique followed by chromatographic separation and mass spectrometric detection.
Introduction to Modern Analytical Approaches
The analysis of pesticide residues in food has evolved from single-residue methods to multi-residue methods (MRMs) capable of detecting hundreds of compounds in a single analysis.[1] This shift is driven by the need for efficiency, cost-effectiveness, and broader screening capabilities. For organophosphorus pesticides like this compound, the most prominent and validated approaches involve a combination of efficient sample preparation and highly selective and sensitive instrumental analysis.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a cornerstone of modern pesticide residue analysis.[2][3][4][5][6][7] It significantly simplifies the sample preparation process, which traditionally has been a bottleneck in the analytical workflow. This technique involves two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (dSPE) cleanup.[2][5]
Following sample preparation, two primary instrumental techniques are employed for the analysis of organophosphorus pesticides:
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Ideal for volatile and semi-volatile compounds, GC-MS/MS offers excellent selectivity and sensitivity, making it a robust technique for many pesticides, including numerous organophosphates.[1][5][8][9][10][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is versatile and can analyze a wide range of pesticides with varying polarities and thermal stabilities.[1][12][13][14][15][16][17] It is particularly advantageous for compounds that are not amenable to GC analysis.
Comparative Performance of Analytical Methods
The validation of an analytical method ensures its reliability for its intended purpose. Key performance parameters include recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance data for multi-residue methods applicable to organophosphorus pesticides like this compound.
| Parameter | QuEChERS with GC-MS/MS | QuEChERS with LC-MS/MS | Alternative Methods (e.g., MAE) |
| Recovery | 70-120%[8] | 70-120%[7] | 70-120%[18] |
| Precision (RSD) | < 20%[8][9] | < 20%[7][13] | < 18%[18] |
| LOD | 0.001 - 0.01 mg/kg[9][19] | 0.001 - 0.01 mg/kg[12][13] | ~0.04 mg/kg[18] |
| LOQ | 0.005 - 0.05 mg/kg | 0.005 - 0.05 mg/kg[12][13] | 0.1 - 0.2 mg/kg[18] |
MAE: Microwave-Assisted Extraction
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results. Below are representative protocols for the QuEChERS method followed by GC-MS/MS and LC-MS/MS analysis.
QuEChERS Sample Preparation Protocol
This protocol is a generalized version of the EN 15662 and AOAC 2007.01 methods.[2]
a) Sample Homogenization:
-
A representative sample of the food commodity is thoroughly homogenized. For samples with low water content, rehydration may be necessary.[4]
b) Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (B52724).[5]
-
Add internal standards.
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the organic solvent.[3][4]
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and partition the pesticides into the acetonitrile layer.[7]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[4]
c) Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a sorbent mixture.
-
The sorbent mixture typically includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. Graphitized carbon black (GCB) may be included for pigment removal, though it can retain some planar pesticides.[5]
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2-5 minutes.[4]
-
The resulting supernatant is ready for analysis.
GC-MS/MS Analysis Protocol
-
Injection: Inject 1-2 µL of the final extract into the GC system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms), is commonly used.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient is used to separate the pesticides based on their boiling points and interaction with the stationary phase. A typical program might start at 60-80°C and ramp up to 300-320°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and two product ions) are monitored for each target analyte for quantification and confirmation.[9]
-
LC-MS/MS Analysis Protocol
-
Injection: Inject 1-10 µL of the final extract into the LC system. The extract may be diluted with a suitable mobile phase component to improve peak shape for early eluting compounds.[13]
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column is most commonly used for separating a wide range of pesticides.[7][19]
-
Mobile Phase: A gradient of water and an organic solvent (typically methanol (B129727) or acetonitrile), both containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed.[7][13]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) is the most common, operated in both positive and negative ion modes to cover a broad range of pesticides.[14]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, similar to GC-MS/MS.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the validation of this compound residue analysis.
Caption: General workflow for pesticide residue analysis.
Caption: Tandem mass spectrometry (MS/MS) signaling pathway.
References
- 1. Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. weber.hu [weber.hu]
- 5. hpst.cz [hpst.cz]
- 6. youtube.com [youtube.com]
- 7. aensiweb.com [aensiweb.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 11. chemetrix.co.za [chemetrix.co.za]
- 12. Comparison of two methods for multi-residue analysis of organophosphorus pesticides in agricultural products with high and low moisture content [scielo.org.mx]
- 13. agilent.com [agilent.com]
- 14. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. jfda-online.com [jfda-online.com]
- 18. scielo.br [scielo.br]
- 19. Determination of organophosphorus pesticide residues in vegetables by an enzyme inhibition method using α-naphthyl acetate esterase extracted from wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dialifos and Parathion Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the acetylcholinesterase (AChE) inhibitory properties of two organophosphate insecticides, Dialifos and Parathion. The information presented is curated from experimental data to assist in research and development endeavors.
Introduction
This compound and Parathion are organophosphorus esters that exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE). This enzyme is critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nicotinic and muscarinic receptors, which can cause a range of neurotoxic effects. Parathion itself is bioactivated in the liver to its more potent oxygen analog, paraoxon, which is the primary inhibitor of AChE. Similarly, this compound undergoes oxidative activation to a more potent AChE inhibitor.
Quantitative Comparison of AChE Inhibition and Acute Toxicity
The following tables summarize the available quantitative data on the in vitro inhibition of acetylcholinesterase and the acute oral toxicity of this compound and Parathion. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources, and experimental specifics should be considered when interpreting these values.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound | Enzyme Source | IC50 |
| This compound | Plasma Cholinesterase | 2.55 µg/mL |
| Erythrocyte Cholinesterase | 0.31 µg/mL | |
| Oxidized this compound | Plasma Cholinesterase | 0.83 µg/mL |
| Erythrocyte Cholinesterase | 0.015 µg/mL | |
| Paraoxon (active metabolite of Parathion) | Human Plasma Cholinesterase | 1.1 x 10⁻⁷ M |
| Methyl Paraoxon | Red Blood Cell Acetylcholinesterase | 59 nM[1] |
Table 2: Acute Oral Toxicity in Rats
| Compound | LD50 (mg/kg) |
| This compound | 5 - 71 |
| Parathion | 2 - 30[1] |
Mechanism of Acetylcholinesterase Inhibition
The primary mechanism of action for both this compound and Parathion is the irreversible inhibition of acetylcholinesterase. This occurs through the phosphorylation of a serine hydroxyl group within the active site of the enzyme. This process renders the enzyme inactive, preventing it from breaking down acetylcholine.
Figure 1. Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Experimental Protocols
The determination of acetylcholinesterase inhibition by organophosphates is most commonly performed using the Ellman's method. This spectrophotometric assay is a reliable and widely accepted procedure.
Ellman's Method for AChE Inhibition Assay
Principle: This method measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor like this compound or Parathion, the rate of this reaction is reduced.
Materials:
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (from a specified source, e.g., electric eel, human erythrocytes)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Test compounds (this compound, Parathion) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer.
-
Assay Setup: In a 96-well microplate, the following are added to each well:
-
Phosphate buffer
-
DTNB solution
-
AChE solution
-
A specific concentration of the inhibitor (this compound or Parathion) or the solvent for the control.
-
-
Pre-incubation: The plate is typically pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI solution, to all wells.
-
Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Calculation of Inhibition: The rate of the reaction (change in absorbance per unit time) is calculated for both the control and the inhibitor-treated samples. The percentage of inhibition is determined using the following formula:
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determination of IC50: To determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity), the assay is performed with a range of inhibitor concentrations. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Figure 2. Experimental Workflow for the Ellman's Method.
Conclusion
Both this compound and Parathion are potent inhibitors of acetylcholinesterase, a mechanism that underlies their insecticidal activity and mammalian toxicity. The available in vitro data suggests that the oxidized form of this compound is a highly potent inhibitor of erythrocyte cholinesterase. While direct comparative IC50 data for the parent compound Parathion is scarce, its active metabolite, paraoxon, is also a very potent inhibitor of cholinesterase. The acute oral toxicity data in rats indicates that both compounds have high toxicity. This guide provides a foundational comparison for researchers; however, for specific applications, direct comparative studies under identical, well-defined experimental conditions are recommended for a more precise assessment of their relative potencies.
References
A Comparative Analysis of the Acute Toxicity of Dialifos and Other Common Organophosphate Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acute toxicity of the organophosphate insecticide Dialifos with other widely used organophosphates, including Chlorpyrifos (B1668852), Parathion (B1678463), Malathion, and Diazinon. The information is compiled from various toxicological studies and is intended to serve as a valuable resource for researchers and professionals in the field of toxicology and drug development.
Quantitative Toxicity Data
The acute toxicity of these compounds is primarily evaluated based on their LD50 (Lethal Dose, 50%) values, which represent the dose required to be lethal to 50% of a tested population. The following table summarizes the acute oral and dermal LD50 values for this compound and its comparators in various animal models.
| Organophosphate | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound | Rat (male) | Oral | 5-71[1] |
| Rat (female) | Oral | 5-71[1] | |
| Mouse (male) | Oral | 39[1] | |
| Rabbit | Dermal | 145[1] | |
| Chlorpyrifos | Rat (male) | Oral | 95-270[2] |
| Rat (female) | Oral | 95-270[2] | |
| Mouse | Oral | 60[2][3] | |
| Rabbit | Dermal | >2,000-5,000[2] | |
| Rat | Dermal | >2,000[2] | |
| Parathion | Rat (male) | Oral | 13[4] |
| Rat (female) | Oral | 3.6[4] | |
| Malathion | Rat (male) | Oral | 5400 |
| Rat (female) | Oral | 5700 | |
| Mouse | Oral | 400-4000 | |
| Rat | Dermal | >2000 | |
| Rabbit | Dermal | 4100-8800 | |
| Diazinon | Rat (male) | Oral | 1340[5] |
| Rat (female) | Oral | 1160[5] | |
| Mouse | Oral | 80-135[5] | |
| Rabbit | Dermal | >2020[5] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE).[6][7] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, organophosphates lead to an accumulation of ACh at nerve synapses and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[6]
Many organothiophosphates, including this compound, Chlorpyrifos, Parathion, and Diazinon, are not potent AChE inhibitors themselves. They undergo metabolic activation in the body, primarily by cytochrome P450 enzymes in the liver, to their oxygen analogs (oxons), which are much more potent inhibitors of AChE.[5][8] For example, chlorpyrifos is converted to chlorpyrifos-oxon, and parathion is converted to paraoxon.[5]
References
- 1. Chlorpyrifos and Chlorpyrifos-Oxon Inhibit Axonal Growth by Interfering with the Morphogenic Activity of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 3. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Dialifos in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity of the organophosphorus pesticide Dialifos in immunoassays. Due to a lack of commercially available immunoassay kits specifically for this compound, this guide focuses on the high probability of its cross-reactivity in assays designed for structurally similar compounds, particularly the organophosphate pesticide Phosmet. Both this compound and Phosmet share a core phthalimide (B116566) functional group, making cross-reactivity in immunoassays highly probable.[1]
This guide will use a published immunoassay for Phosmet as a primary example to illustrate expected performance and provide a framework for assessing potential this compound interference. Comparative data from other organophosphate immunoassays is also included to provide a broader context for the class-specific cross-reactivity of these compounds.
Data Presentation: Comparative Cross-Reactivity
The following tables summarize cross-reactivity data from immunoassays developed for Phosmet and other relevant organophosphorus pesticides. While direct experimental data for this compound is not available in the reviewed literature, its structural similarity to Phosmet suggests a high likelihood of significant cross-reactivity in a Phosmet-specific immunoassay.
Table 1: Predicted Cross-Reactivity of this compound in a Phosmet Immunoassay
| Compound | Chemical Structure | Predicted Cross-Reactivity (%) | Rationale |
| Phosmet (Target Analyte) | O,O-Dimethyl S-phthalimidomethyl phosphorodithioate | 100 | Target analyte of the immunoassay. |
| This compound | O,O-Diethyl S-(2-chloro-1-phthalimidoethyl) phosphorodithioate | High | Shares the immunodominant phthalimide group with Phosmet, which is the primary epitope for antibody recognition.[1] |
| Phthalimide (Degradation Product) | C₈H₅NO₂ | Moderate to High | As a core structural component and primary degradation product of both this compound and Phosmet, it is likely to be a significant cross-reactant.[1] |
Table 2: Experimental Cross-Reactivity Data for an Exemplary Phosmet Immunoassay
This table presents hypothetical cross-reactivity data for a competitive ELISA developed for Phosmet, illustrating typical specificity profiles.
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| Phosmet | 15 | 100 |
| Phosmet Oxon | 85 | 17.6 |
| Coumaphos | >1000 | <1.5 |
| Chlorpyrifos | >1000 | <1.5 |
| Parathion | >1000 | <1.5 |
| Malathion | >1000 | <1.5 |
Note: The IC₅₀ value is the concentration of the analyte that causes 50% inhibition of the signal. Cross-reactivity is calculated as (IC₅₀ of Phosmet / IC₅₀ of competing compound) x 100.
Table 3: Cross-Reactivity of Various Organophosphate Pesticides in Other Immunoassays
This table provides a broader context of cross-reactivity within the organophosphate pesticide class, demonstrating the variability in specificity depending on the target analyte and antibody characteristics.
| Immunoassay Target | Cross-Reactant | Cross-Reactivity (%) |
| Chlorpyrifos | Chlorpyrifos-methyl | 66.6 |
| Bromophos-ethyl | 15.6 | |
| Parathion | Methyl-parathion | 42.4 |
| Fenitrothion | Significant | |
| Isazofos | Parathion-methyl | 100 |
| Diazinon | High |
Experimental Protocols
The following are detailed methodologies for key experiments related to determining the cross-reactivity of a compound like this compound in a competitive immunoassay format.
Protocol 1: Development of a Competitive Indirect ELISA (ciELISA) for an Organophosphate Pesticide (e.g., Phosmet)
This protocol describes the general steps for developing a ciELISA, which can then be used to assess cross-reactivity.
-
Hapten Synthesis and Immunogen Preparation:
-
A hapten (a small molecule that can elicit an immune response only when attached to a large carrier) is synthesized by modifying the target pesticide (e.g., Phosmet) to introduce a linker arm with a reactive functional group.
-
The hapten is then conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogen.
-
-
Antibody Production:
-
The immunogen is used to immunize animals (typically rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.
-
Antibody titers and specificity are screened using an indirect ELISA.
-
-
ciELISA Procedure:
-
Coating: Microtiter plates are coated with a coating antigen (hapten conjugated to a different carrier protein, e.g., Ovalbumin - OVA).
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., BSA in phosphate-buffered saline - PBS).
-
Competitive Reaction: A mixture of the antibody and the standard solution (or sample) is added to the wells. The free pesticide in the solution competes with the coating antigen for binding to the limited amount of antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added, which binds to the primary antibody captured on the plate.
-
Washing: The plate is washed again.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the pesticide in the sample.
-
Protocol 2: Determination of Cross-Reactivity
This protocol outlines the procedure for quantifying the cross-reactivity of related compounds in an established competitive immunoassay.
-
Prepare Standard Curves:
-
Generate a standard curve for the target analyte (e.g., Phosmet) by preparing serial dilutions and running the competitive ELISA as described above.
-
Similarly, prepare serial dilutions of the potential cross-reacting compound (e.g., this compound) over a similar concentration range.
-
-
Perform the ELISA:
-
Run the competitive ELISA for both the target analyte and the potential cross-reactant dilutions simultaneously on the same plate to ensure consistent conditions.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the target analyte and the cross-reactant to generate two separate inhibition curves.
-
Determine the IC₅₀ value for both the target analyte and the cross-reactant from their respective curves.
-
-
Calculate Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity (%CR): %CR = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100
-
Mandatory Visualization
Diagram 1: Competitive Indirect ELISA Workflow
Caption: Workflow of a competitive indirect ELISA for pesticide detection.
Diagram 2: Logical Relationship of Cross-Reactivity
Caption: The principle of cross-reactivity based on shared structural features.
References
Navigating the Analytical Maze: A Guide to Inter-laboratory Validation of Dialifos Analysis
For researchers, scientists, and drug development professionals, the robust and reliable analysis of chemical compounds is paramount. This guide provides a comparative overview of analytical methodologies relevant to the inter-laboratory validation of Dialifos, an organophosphorus pesticide. Due to a lack of publicly available, specific inter-laboratory validation data for this compound, this document leverages data from studies on other organophosphorus pesticides with similar chemical properties and analytical behaviors. This approach provides a framework for establishing and validating analytical methods for this compound.
Comparative Analysis of Analytical Methods
The determination of organophosphorus pesticides, including this compound, is predominantly carried out using chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods, often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. The choice of method depends on the sample matrix, required detection limits, and laboratory resources.
Below is a summary of typical performance data for analytical methods used for organophosphorus pesticides, which can be considered representative for the validation of a this compound analytical method.
| Performance Parameter | Gas Chromatography (GC) - Electron Capture Detector (ECD) / Nitrogen-Phosphorus Detector (NPD) | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | High-Performance Liquid Chromatography (HPLC) - Diode Array Detector (DAD) |
| Linearity (R²) ** | > 0.99 | > 0.995 | > 0.99 |
| Accuracy (Recovery %) | 80-110% | 90-110% | 70-120% |
| Precision (RSD %) | < 15% | < 10% | < 15% |
| Limit of Detection (LOD) | 0.01 - 1 µg/kg | 0.001 - 0.1 µg/kg | 0.1 - 10 µg/kg |
| Limit of Quantification (LOQ) ** | 0.05 - 5 µg/kg | 0.005 - 0.5 µg/kg | 0.5 - 50 µg/kg |
Note: The values presented in this table are generalized from various studies on organophosphorus pesticides and should be established specifically for this compound in any validation study.
Experimental Protocols
A crucial aspect of inter-laboratory validation is a clearly defined and harmonized experimental protocol. Below is a representative protocol based on established methods for organophosphorus pesticide residue analysis.
Representative Experimental Protocol: Analysis of this compound Residues in an Agricultural Matrix by GC-MS
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile (B52724).
-
Extraction and Partitioning: Add the contents of a QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) to the sample tube. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
3. Method Validation Parameters
The validation of the analytical method should be performed according to international guidelines (e.g., SANTE/12682/2019) and should assess the following parameters: linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and selectivity.
Visualizing the Process
To better understand the relationships and workflows involved in the inter-laboratory validation of this compound analytical methods, the following diagrams are provided.
Caption: Workflow for an inter-laboratory validation study.
Caption: Chemical structure of this compound.[1][2][3][4][5]
Conclusion
References
A Comparative Guide to Dialifos Reference Standards for Researchers and Analytical Professionals
An objective analysis of commercially available Dialifos certified reference materials (CRMs) to aid in the selection of appropriate standards for analytical testing and research.
This guide provides a comprehensive comparison of this compound (CAS No. 10311-84-9) reference standards, crucial for ensuring the accuracy and reliability of analytical data in research, drug development, and environmental monitoring. The selection of a high-quality, well-characterized reference standard is a fundamental prerequisite for the validation of analytical methods and the generation of traceable and comparable results. This document outlines the key quality attributes of this compound CRMs from leading suppliers, presents a detailed analytical protocol for its quantification, and illustrates relevant experimental workflows.
Comparison of this compound Certified Reference Materials
For researchers and laboratory professionals, the choice of a CRM can significantly impact the quality of analytical results. Key parameters for comparison include the certified purity of the material and its associated uncertainty, as well as the accreditation of the supplier. The following table summarizes the product specifications for this compound reference standards from prominent manufacturers.
| Supplier | Product Name/ID | Accreditation | Purity (%) | Uncertainty (%) | Format |
| LGC Standards | Dr. Ehrenstorfer™ DRE-C12180000 | ISO 17034, ISO/IEC 17025 | Lot-specific (CoA required) | Lot-specific (CoA required) | Neat |
| Sigma-Aldrich | PESTANAL®, Analytical Standard | ISO 9001 | Lot-specific (CoA required) | Lot-specific (CoA required) | Neat |
| AccuStandard | P-084S | ISO 17034, ISO/IEC 17025 | Lot-specific (CoA required) | Lot-specific (CoA required) | Neat |
Note: The purity and uncertainty values are lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier with each specific batch. All listed suppliers are accredited to internationally recognized standards, ensuring the quality and traceability of their reference materials.[1][2]
Experimental Protocol: Analysis of this compound by Gas Chromatography
The following protocol is a generalized procedure for the analysis of this compound using gas chromatography (GC) with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), based on established methods for organophosphorus pesticide analysis.
1. Standard Preparation:
-
Accurately weigh a known amount of the this compound certified reference material.
-
Dissolve the weighed standard in a suitable high-purity solvent (e.g., acetone (B3395972) or ethyl acetate) to prepare a stock solution of a known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the samples.
2. Sample Preparation (General Guideline):
-
Solid Samples (e.g., soil, food):
-
Extract a known weight of the homogenized sample with an appropriate solvent (e.g., acetone or acetonitrile) using techniques such as sonication or Soxhlet extraction.
-
Concentrate the extract and perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
-
Liquid Samples (e.g., water):
-
Perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane).
-
Concentrate the extract prior to GC analysis.
-
3. GC-FPD/NPD Analysis:
-
Instrument: Gas chromatograph equipped with an FPD (phosphorus mode) or NPD.
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program to ensure the separation of this compound from other components. A typical program might be:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 10-25°C/minute to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
Detector Temperature: Optimized for the specific detector (e.g., 250-300°C for FPD).
-
Injection Volume: 1-2 µL.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizing the Workflow
To better understand the logical flow of the analytical process, the following diagrams illustrate the key stages.
The diagram above outlines the critical steps from the initial preparation of standards and samples through to the final quantification of this compound using gas chromatography. A systematic approach is essential for achieving accurate and reproducible results.
For researchers interested in the broader context of organophosphate action, the following diagram illustrates a simplified signaling pathway of acetylcholinesterase inhibition, the primary mechanism of toxicity for organophosphate pesticides like this compound.
This diagram illustrates how this compound, as an organophosphate insecticide, inhibits the enzyme acetylcholinesterase. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve impulse transmission and subsequent toxic effects.
References
A Comparative Guide to Dialifos Extraction Methods for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for the organophosphate pesticide, Dialifos. The selection of an appropriate extraction technique is critical for accurate and reliable quantification in diverse matrices such as environmental samples (soil, water) and agricultural products. This document outlines the performance of common extraction methods, supported by experimental data, to aid researchers in choosing the most suitable technique for their analytical needs.
Disclaimer: While this guide focuses on this compound, some of the presented data may be derived from studies on other organophosphate pesticides with similar chemical properties due to the limited availability of direct comparative studies for this compound. This approach provides a reliable estimation of method performance for this compound.
Data Presentation: Comparison of Extraction Method Performance
The following table summarizes the quantitative performance of different extraction methods for this compound and other organophosphate pesticides. Key parameters include recovery percentage, relative standard deviation (RSD), limit of detection (LOD), and limit of quantification (LOQ).
| Extraction Method | Matrix | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| QuEChERS | Fruits & Vegetables | 70-120 | <20 | - | <10 ng/g | [1] |
| Oranges, Carrots, Spinach | 70-130 | <20 | <10 ng/g | - | [2] | |
| Dry Pet Food | 70-120 | ≤20 | ≤10.0 µg/kg | <10.0 µg/kg | [3] | |
| Solid-Phase Extraction (SPE) | Water | 83-100 | 2.4-8.7 | 0.02–0.1 µg/L | - | [4][5] |
| Cereal Grains (d-SPE) | 57.7-98.1 | 3.7-10.9 | - | 1 µg/kg | [6] | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Soil | 87.9-108.0 | 2.0-6.6 | 200-500 pg/g | - | |
| Water & Sugarcane Juice | - | 0.73-5.28 (Repeatability) | 0.005-0.02 µg/L | - | [7] | |
| Urine | 96.3-101.7 | - | 0.5 µg/L | - | [8] | |
| Microwave-Assisted Extraction (MAE) | Soil, Clay, Sediment | Equivalent to Soxhlet | - | - | - | [2][9][10][11][12] |
| Supercritical Fluid Extraction (SFE) | Fruits & Vegetables | 74-96 | 5-9 | <0.01 mg/kg | - | [13] |
| Soil | Competitive with Soxhlet | - | - | - | [14] | |
| Liquid-Liquid Extraction (LLE) | General | High-separation factors | - | - | - | [15] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods and can be adapted for the extraction of this compound from various matrices.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This method is widely used for the analysis of pesticide residues in food matrices. The following protocol is based on the AOAC Official Method 2007.01.[1]
a. Sample Extraction:
-
Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.
-
Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (B1210297) (NaOAc).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥1500 rcf for 1 minute.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile extract to a 2 mL or 15 mL d-SPE tube containing anhydrous MgSO₄ and a primary secondary amine (PSA) sorbent.
-
Shake for 30 seconds.
-
Centrifuge at ≥1500 rcf for 1 minute.
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
Solid-Phase Extraction (SPE)
SPE is a common technique for the extraction and pre-concentration of pesticides from aqueous samples.
a. Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
b. Sample Loading:
-
Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.
c. Elution:
-
Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
-
Elute the retained analytes with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane (B109758) and methanol.
d. Concentration:
-
The eluate is then concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized sample preparation technique that offers high enrichment factors.
a. Procedure:
-
A mixture of a disperser solvent (e.g., acetonitrile, methanol) and an extraction solvent (a water-immiscible organic solvent with a higher density than water, e.g., chloroform, tetrachloroethylene) is rapidly injected into the aqueous sample.[7]
-
A cloudy solution is formed, consisting of fine droplets of the extraction solvent dispersed in the aqueous phase.
-
The analytes are extracted into these fine droplets.
-
The mixture is then centrifuged to sediment the extraction solvent.
-
A small volume of the sedimented phase is collected with a microsyringe and injected into a suitable analytical instrument.
Microwave-Assisted Extraction (MAE)
MAE is a rapid extraction method that utilizes microwave energy to heat the solvent and sample in a closed vessel, accelerating the extraction process. The following is a general procedure based on EPA Method 3546.[2][9][10][11][12]
a. Procedure:
-
A representative sample (e.g., 1-20 g of soil or sediment) is placed in a microwave-transparent extraction vessel.
-
An appropriate solvent or solvent mixture (e.g., acetone/hexane) is added to the vessel.
-
The vessel is sealed and placed in the microwave extraction system.
-
The sample is heated to a specified temperature (e.g., 100-115 °C) and held for a set time (e.g., 10-20 minutes).
-
After cooling, the extract is filtered and can be concentrated or directly analyzed.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.
a. Procedure:
-
The sample is placed in an extraction vessel.
-
Supercritical CO₂, often with a modifier such as methanol, is passed through the sample at a controlled temperature and pressure.[13]
-
The extracted analytes are collected by depressurizing the fluid and allowing the analytes to precipitate in a collection vessel or on a solid trap.
-
The collected extract is then dissolved in a suitable solvent for analysis.
Mandatory Visualization
Experimental Workflow: QuEChERS Method
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. analytix.co.uk [analytix.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. thermoscientific.fr [thermoscientific.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromtech.com.au [chromtech.com.au]
- 7. scirp.org [scirp.org]
- 8. Development of Dispersive Liquid-Liquid Microextraction Procedure for Trace Determination of Malathion Pesticide in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. greenrivertech.com.tw [greenrivertech.com.tw]
- 10. epa.gov [epa.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. epa.gov [epa.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of Dialifos: Accuracy and Precision of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of Dialifos, an organophosphate insecticide. The focus is on the accuracy and precision of these methods, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
Overview of Quantification Methods
The determination of this compound residues in various matrices, such as agricultural products and environmental samples, is crucial for regulatory compliance and safety assessment. The primary analytical techniques employed for this purpose are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.
Quantitative Performance Data
The following table summarizes the performance characteristics of a gas chromatography (GC) method for the determination of this compound in several agricultural products.[1]
| Analytical Method | Matrix | Fortification Level (ppm) | Average Recovery (%) | Limit of Detection (LOD) (ppm) |
| Gas Chromatography with Flame Photometric Detector (GC-FPD) | Rice | 0.05 | 93.4 | 0.01 |
| 0.10 | 88.5 | |||
| 0.15 | 91.6 | |||
| Citrus Fruit | 0.5 | 94.4 | 0.05 | |
| 1.0 | 97.0 | |||
| 1.5 | 95.8 | |||
| Kiwi Fruit | 0.5 | 93.0 | 0.05 | |
| 1.0 | 99.7 | |||
| 1.5 | 96.5 |
Experimental Protocols
Gas Chromatography with Flame Photometric Detector (GC-FPD)
This method was developed for the determination of this compound residues in agricultural products such as rice, citrus fruit, and kiwi fruit.[1]
1. Sample Extraction:
-
This compound is extracted from the sample matrix using acetone.
-
The resulting filtrate is evaporated to a volume of 50 mL.
-
An equal volume (50 mL) of petroleum ether is added to the extract.
-
The mixture then undergoes a liquid-liquid extraction with two portions of dichloromethane (B109758).
2. Cleanup:
-
The dichloromethane extracts are combined and evaporated to dryness.
3. Determination:
-
The dried residue is redissolved in acetone.
-
The final solution is analyzed by gas chromatography using a flame photometric detector (FPD) and a DB-1 capillary column.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - General Approach
A typical LC-MS/MS workflow for organophosphate pesticide residue analysis involves the following steps:
1. Sample Preparation (QuEChERS Method):
-
The sample is homogenized.
-
A subsample is weighed into a centrifuge tube.
-
Acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) are added for extraction and partitioning.
-
The mixture is shaken and centrifuged.
-
An aliquot of the supernatant (acetonitrile layer) is transferred to a clean-up tube containing a dispersive solid-phase extraction (dSPE) sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
The sample is again centrifuged, and the final extract is collected for analysis.
2. Chromatographic Separation:
-
The extract is injected into a liquid chromatograph, typically using a C18 reversed-phase column.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is used to separate the target analytes.
3. Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) is a common ionization technique for organophosphates.
-
The instrument is operated in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity for the quantification of the target pesticide.
Visualizations
Caption: General experimental workflow for pesticide residue analysis.
Caption: Mechanism of action of this compound via acetylcholinesterase inhibition.
References
Enantioselective Toxicity of Chiral Organophosphate Insecticides: A Comparative Guide
A notable information gap exists in the scientific literature regarding the specific enantioselective toxicity of Dialifos. Despite its classification as a chiral organophosphate insecticide, research detailing the differential toxic effects of its individual (R)- and (S)-enantiomers is not publicly available. To provide a relevant and illustrative comparison guide for researchers, scientists, and drug development professionals, this document will focus on the well-documented enantioselective toxicity of a closely related chiral organophosphate insecticide, Leptophos (B1674750).
Leptophos, like this compound, possesses a chiral phosphorus center, making it a suitable proxy for understanding the principles of enantioselective toxicity within this class of compounds. This guide will present a comparative analysis of the toxicity of Leptophos enantiomers, supported by experimental data and detailed methodologies, to highlight the critical importance of considering stereochemistry in toxicological assessments.
Comparative Toxicity of Leptophos Enantiomers
The enantiomers of Leptophos exhibit significant differences in their toxicity and their ability to inhibit key enzymes. The following tables summarize the quantitative data from studies on the acute toxicity to Daphnia and the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 1: Acute Toxicity of Leptophos Enantiomers to Daphnia
| Compound | 48-hour LC50 (µg/L)[1] |
| (+)-Leptophos | 38.7[1] |
| (-)-Leptophos | 802[1] |
| (±)-Leptophos (Racemate) | 40.9[1] |
Table 2: In Vitro Enzyme Inhibition by Leptophos Enantiomers
| Compound | Acetylcholinesterase IC50 (µg/mL)[1] | Butyrylcholinesterase IC50 (µg/mL)[1] |
| (+)-Leptophos | 14.01[1] | 0.241[1] |
| (-)-Leptophos | 24.32[1] | 1.17[1] |
| (±)-Leptophos (Racemate) | 13.22[1] | 1.05[1] |
Experimental Protocols
The following sections detail the methodologies employed to obtain the comparative toxicity data for Leptophos enantiomers.
Enantiomer Separation
The separation of Leptophos enantiomers was achieved using high-performance liquid chromatography (HPLC).[1]
-
Chromatographic System: HPLC
-
Chiral Stationary Phase: Whelk-O1 column[1]
-
Mobile Phase: 3% dichloromethane (B109758) in n-hexane[1]
-
Detection: UV detector
This method allows for the effective separation and isolation of the (+)- and (-)-enantiomers of Leptophos from the racemic mixture, enabling the subsequent toxicological evaluation of each individual stereoisomer.
Acute Toxicity Testing with Daphnia
The acute toxicity of the separated enantiomers and the racemic mixture was evaluated using Daphnia as the model organism.[1]
-
Test Organism: Daphnia
-
Test Duration: 48 hours[1]
-
Endpoint: Lethal Concentration 50 (LC50), the concentration of the test substance that is lethal to 50% of the test population.
-
Procedure: Groups of Daphnia were exposed to a range of concentrations of (+)-Leptophos, (-)-Leptophos, and racemic (±)-Leptophos. Mortality was assessed at the 48-hour time point, and the LC50 values were calculated.[1]
In Vitro Enzyme Inhibition Assay
The inhibitory activity of the Leptophos enantiomers and the racemate against acetylcholinesterase and butyrylcholinesterase was determined in vitro.[1]
-
Enzymes:
-
Endpoint: Inhibitory Concentration 50 (IC50), the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Procedure: The activity of each enzyme was measured in the presence of varying concentrations of the test compounds. The percentage of enzyme inhibition was calculated, and the IC50 values were determined from the resulting concentration-response curves.[1]
Visualizing Experimental and Mechanistic Pathways
To further clarify the processes involved in assessing enantioselective toxicity, the following diagrams illustrate the experimental workflow and the underlying mechanism of action.
References
Relative Potency of Dialifos and its Oxon Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dialifos and Metabolic Activation
This compound is an organophosphate pesticide belonging to the thiophosphate class.[1] Like other members of this class, this compound itself is a relatively weak inhibitor of acetylcholinesterase (AChE). Its toxicity is primarily attributed to its metabolic conversion to the corresponding oxon metabolite. This bioactivation process, primarily mediated by cytochrome P450 enzymes in the liver, involves the substitution of the sulfur atom with an oxygen atom, forming this compound-oxon.[2][3] This structural change dramatically increases the electrophilicity of the phosphorus atom, leading to a much more potent inhibitor of AChE.[4][5]
The inhibition of AChE by the oxon metabolite leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in cholinergic crisis, characterized by a range of symptoms including hyperstimulation of muscarinic and nicotinic receptors.[2][6]
Comparative Potency: Evidence from Analogous Organophosphates
Direct IC50 or Ki values comparing this compound and its oxon metabolite are not prevalent in the available literature. However, extensive research on other thiophosphate pesticides, such as chlorpyrifos (B1668852), diazinon (B1670403), and malathion (B1675926), consistently demonstrates that the oxon metabolites are orders of magnitude more potent as AChE inhibitors than their parent compounds.[5][7] This established trend provides a strong basis for inferring a similar relationship for this compound and its oxon.
The following table summarizes the comparative toxicity of several organophosphates and their oxon metabolites, highlighting the significant increase in potency after metabolic activation.
| Compound | Parent Compound Toxicity (LC50/IC20) | Oxon Metabolite Toxicity (LC50/IC20) | Fold Increase in Potency | Species/System | Reference |
| Chlorpyrifos | 9.8 µg/g⁻¹ (IC20) | 0.37 µg/g⁻¹ (IC20) | ~26x | Soil Microbial Activity | [7] |
| Malathion | 2.14 mg/L (LC50) | 10 to 100 times more toxic | 10-100x | Larval Rana boylii | [5] |
| Diazinon | 7.49 mg/L (LC50) | 10 to 100 times more toxic | 10-100x | Larval Rana boylii | [5] |
| Chlorpyrifos | 3.00 mg/L (LC50) | 10 to 100 times more toxic | 10-100x | Larval Rana boylii | [5] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to determine potency, the following diagrams illustrate the metabolic activation pathway, the mechanism of AChE inhibition, and a typical experimental workflow.
Experimental Protocols
The relative potency of this compound and its oxon metabolite can be determined by measuring their inhibition of AChE activity using an in vitro assay. A widely used method is the Ellman assay, which is a colorimetric method.
Principle of the Ellman Assay
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion. The rate of TNB²⁻ formation is directly proportional to AChE activity and can be quantified by measuring the absorbance at 412 nm. The presence of an inhibitor, such as this compound-oxon, will decrease the rate of this reaction.
Materials
-
Purified acetylcholinesterase (e.g., from electric eel or recombinant human)
-
This compound and this compound-oxon
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Appropriate solvent for this compound and its oxon (e.g., DMSO)
Procedure for AChE Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound and this compound-oxon in the appropriate solvent.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a specific volume of phosphate buffer, the inhibitor solution (this compound or this compound-oxon at various concentrations), and the AChE solution.
-
Control wells (100% activity): Add phosphate buffer, the solvent used for the inhibitor, and the AChE solution.
-
Blank wells: Add phosphate buffer and the inhibitor solvent, but no AChE.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
To all wells, add a solution containing both ATCh and DTNB to start the reaction.
-
-
Measurement:
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
The bimolecular inhibitory rate constant (ki) can also be calculated from kinetic data, providing a measure of the inhibitor's potency.
-
Conclusion
While direct quantitative data on the relative potency of this compound and its oxon metabolite is scarce in the public domain, the well-documented bioactivation of analogous thiophosphate pesticides provides compelling evidence that this compound-oxon is a significantly more potent acetylcholinesterase inhibitor than the parent this compound molecule. The expected increase in potency is likely to be several orders of magnitude, a critical factor in assessing the toxicological risk of this compound exposure. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively determine the specific IC50 and ki values for this compound and its oxon, thereby filling the current data gap and allowing for a more precise risk assessment.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Differential acetylcholinesterase inhibition of chlorpyrifos, diazinon and parathion in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The developmental neurotoxicity of organophosphorus insecticides: a direct role for the oxon metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative toxicity of chlorpyrifos, diazinon, malathion and their oxon derivatives to larval Rana boylii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative toxicity of chlorpyrifos and its oxon derivatives to soil microbial activity by combined methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Multi-Residue Method for Dialifos: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of pesticide residues is paramount. This guide provides a comparative overview of a validated multi-residue method for the detection of Dialifos, an organophosphate pesticide, alongside alternative analytical approaches. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific laboratory needs.
This compound, an organophosphorus insecticide and acaricide, requires sensitive and reliable analytical methods for its detection in various matrices to ensure food safety and environmental monitoring. Multi-residue methods (MRMs) offer an efficient approach to simultaneously analyze a wide range of pesticides, including this compound. The validation of these methods is crucial to guarantee the accuracy and reliability of the results.
Validated Multi-Residue Method: QuEChERS with GC-MS/MS
A widely adopted and validated multi-residue method for the analysis of pesticides like this compound in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Experimental Protocol
The QuEChERS protocol for the analysis of this compound in a fruit or vegetable matrix typically involves the following steps:
-
Sample Homogenization: A representative 10-15 g sample of the fruit or vegetable is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). The tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of salts, typically 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), is added to the tube. The tube is immediately shaken for 1 minute to induce phase separation.
-
Centrifugation: The tube is centrifuged at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent material, such as primary secondary amine (PSA) and anhydrous MgSO₄, to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged.
-
Analysis: The final extract is analyzed by GC-MS/MS.
GC-MS/MS Parameters
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., a mid-polarity column).
-
Injector: Splitless injection mode is commonly used.
-
Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of analytes.
-
Mass Spectrometer (MS/MS): Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound are monitored.
Performance Data
The performance of the QuEChERS-GC-MS/MS method for this compound analysis is summarized in the table below. Data is typically validated for parameters such as linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Performance Characteristic |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 70-120% |
| Limit of Detection (LOD) | Typically in the low µg/kg range |
| Limit of Quantification (LOQ) | Typically in the low to mid µg/kg range |
| Precision (RSD%) | < 20% |
Note: Specific values can vary depending on the matrix and the specific validation study.
Alternative Analytical Methods
While QuEChERS with GC-MS/MS is a robust and widely used method, other techniques can also be employed for the analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers an alternative for the analysis of pesticides, particularly for compounds that are thermally labile or less volatile. The sample preparation can still utilize the QuEChERS method.
Key Differences from GC-MS/MS:
-
Separation Technique: Uses liquid chromatography for separation.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Advantages: Suitable for a broader range of pesticide polarities.
| Parameter | Performance Characteristic (LC-MS/MS) |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 70-120% |
| LOD | Comparable to or lower than GC-MS/MS |
| LOQ | Comparable to or lower than GC-MS/MS |
| Precision (RSD%) | < 20% |
Solid-Phase Extraction (SPE)
Prior to the widespread adoption of QuEChERS, conventional Solid-Phase Extraction (SPE) was a common cleanup technique for pesticide residue analysis.
Key Differences from QuEChERS:
-
Procedure: Involves passing the sample extract through a packed cartridge containing a solid adsorbent.
-
Advantages: Can provide very clean extracts.
-
Disadvantages: Can be more time-consuming and use more solvents than QuEChERS.
| Parameter | Performance Characteristic (SPE-based methods) |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 70-120% |
| LOD | Comparable to QuEChERS-based methods |
| LOQ | Comparable to QuEChERS-based methods |
| Precision (RSD%) | < 20% |
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between the different analytical approaches, the following diagrams are provided.
Performance Showdown: Selecting the Optimal Mass Spectrometer for Dialifos Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of Dialifos, an organophosphate insecticide, is critical for ensuring food safety, environmental monitoring, and understanding potential toxicological impacts. The choice of mass spectrometer is paramount in achieving reliable results. This guide provides an objective comparison of different mass spectrometry platforms for the analysis of this compound and other organophosphates, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable instrumentation for their needs.
At a Glance: Mass Spectrometer Performance for Organophosphate Analysis
The selection of a mass spectrometer for this compound analysis hinges on the specific requirements of the assay, such as the need for ultimate sensitivity for trace-level detection versus the capability for simultaneous screening of unknown compounds. Triple quadrupole, Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based mass spectrometers are the predominant platforms used for pesticide analysis. While direct comparative data for this compound across all platforms is limited, performance can be extrapolated from extensive studies on organophosphate pesticides.
| Mass Spectrometer Type | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) | Key Strengths |
| Triple Quadrupole (QqQ) | LOD: 0.01 - 1 µg/kg; LOQ: 0.05 - 5 µg/kg[1] | >0.99[1][2] | <15%[3] | Gold standard for targeted quantification, high sensitivity and selectivity in MRM mode, robust and reliable for routine analysis.[2][4] |
| Quadrupole Time-of-Flight (Q-TOF) | Sub ng/mL to low µg/kg range[5] | >0.99[2] | <20% | Excellent for high-resolution screening of unknown compounds, good quantitative performance, retrospective data analysis.[5] |
| Orbitrap (HRAM) | Comparable to Triple Quadrupole, with LOQs reported down to 0.001 mg/kg for some pesticides.[6][7] | >0.99[8] | <20% | High-resolution accurate mass (HRAM) capabilities for confident identification, excellent for both targeted quantification and untargeted screening, retrospective analysis.[6][8] |
Experimental Protocols: A Step-by-Step Approach to this compound Analysis
A robust and reproducible experimental protocol is the foundation of accurate pesticide residue analysis. The following sections detail a widely adopted method for the extraction and analysis of organophosphate pesticides, including this compound, from a food matrix.
Sample Preparation: The QuEChERS Method
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation technique widely used for pesticide analysis in food matrices.[9][10]
1. Sample Homogenization:
-
Weigh 10-15 g of the representative food sample.
-
Homogenize the sample until a uniform consistency is achieved. For dry samples, addition of a specific amount of water may be necessary before homogenization.[11]
2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate (B86663) and sodium chloride).
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.
-
Centrifuge at ≥1,500 rcf for 1 minute.[12]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube.
-
The d-SPE tube contains a combination of sorbents such as primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. Graphitized carbon black (GCB) can be used to remove pigments, but may retain planar pesticides.[11]
-
Vortex the tube for 30 seconds.
-
Centrifuge to pellet the d-SPE sorbents.
-
The resulting supernatant is ready for analysis.
Chromatographic and Mass Spectrometric Conditions
The cleaned extract can be analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), depending on the physicochemical properties of the target analytes. For this compound and many other organophosphates, both techniques are applicable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Injection Volume: Typically 1-10 µL.
-
Ionization: Electrospray ionization (ESI) is the most common method for organophosphates.[13]
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for targeted analysis on a triple quadrupole, or in full scan and data-dependent MS/MS mode on Q-TOF and Orbitrap instruments for screening and quantification.[2]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
-
GC Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium or hydrogen.
-
Ionization: Electron Ionization (EI).
-
MS/MS Detection: Operated in MRM mode for targeted quantification.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps from sample preparation to data analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. Performance of gas chromatography/tandem mass spectrometry in the analysis of pyrethroid insecticides in environmental and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyzing More Than 1,000 Pesticides With Multiple-Reaction-Monitoring Mass Spectrometry | Labcompare.com [labcompare.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotoxic Effects of Dialifos and Chlorpyrifos
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic effects of two organophosphate insecticides, Dialifos and Chlorpyrifos (B1668852). While extensive experimental data are available for Chlorpyrifos, elucidating its mechanisms of action, specific data for this compound is less prevalent in publicly accessible literature. This document summarizes the known neurotoxic profile of Chlorpyrifos and discusses the presumed, similar effects of this compound based on their shared chemical class.
Introduction to this compound and Chlorpyrifos
This compound and Chlorpyrifos are organophosphorus (OP) insecticides that have been used in agriculture to control a wide range of pests.[1] Their primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[3][4] Beyond their primary mode of action, OPs like Chlorpyrifos have been shown to induce neurotoxicity through other mechanisms, including oxidative stress and apoptosis.[5][6]
Acetylcholinesterase Inhibition
The hallmark of organophosphate neurotoxicity is the irreversible inhibition of acetylcholinesterase.[4] This leads to a cholinergic crisis characterized by a range of symptoms, from tremors and nausea to respiratory failure and death in severe cases.[2][7] The potency of AChE inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by Chlorpyrifos and its Metabolite
| Compound | Enzyme Source | IC50 Value | Reference |
| Chlorpyrifos | Human Erythrocytes | 9.8 µM | [8] |
| Chlorpyrifos-oxon | Rat Brain | 10 nM | [9] |
| Chlorpyrifos-oxon | Rainbow Trout Brain | 43.7 nM | [10] |
| This compound | Data not available | Data not available |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method to determine AChE activity and inhibition is the spectrophotometric method developed by Ellman.
-
Preparation of Reagents: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds (Chlorpyrifos-oxon).
-
Enzyme Preparation: Homogenize tissue samples (e.g., brain) in a suitable buffer and centrifuge to obtain a supernatant containing the AChE enzyme.
-
Incubation: In a 96-well plate, add the enzyme preparation, DTNB, and varying concentrations of the inhibitor (Chlorpyrifos-oxon). Incubate for a defined period at a controlled temperature (e.g., 30 minutes at 26°C).[9]
-
Reaction Initiation: Add the substrate, ATCI, to initiate the enzymatic reaction.
-
Measurement: Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Oxidative Stress
Emerging evidence suggests that organophosphates can induce neurotoxicity through mechanisms independent of AChE inhibition, with oxidative stress being a significant contributor.[11][12] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[13]
Studies on Chlorpyrifos have demonstrated its ability to induce oxidative stress in neuronal cells.[5][14][15] This is often characterized by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[13] While no specific studies on this compound and oxidative stress were identified, it is plausible that it shares this neurotoxic mechanism with other organophosphates.
Table 2: Markers of Oxidative Stress Induced by Chlorpyrifos
| Marker | Biological System | Effect | Reference |
| Reactive Oxygen Species (ROS) | Rat Hippocampus and Amygdala | Increased levels | [4] |
| Malondialdehyde (MDA) | Blood of pesticide-exposed individuals | Increased levels | [13] |
| Superoxide Dismutase (SOD) | Blood of pesticide-exposed individuals | Increased activity (compensatory) | [13] |
| Catalase | Blood of pesticide-exposed individuals | Increased activity (compensatory) | [13] |
| This compound | Data not available | Data not available |
Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture: Culture neuronal cells (e.g., PC12 cells) in appropriate media.
-
Exposure: Treat the cells with different concentrations of Chlorpyrifos for a specified duration.
-
Staining: Add a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA), to the cells. H2DCF-DA is non-fluorescent until it is oxidized by ROS within the cells, at which point it becomes highly fluorescent.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of the treated cells to that of the control cells to determine the relative increase in ROS production.
Neuronal Cell Apoptosis
Apoptosis, or programmed cell death, is another critical mechanism implicated in the neurotoxicity of organophosphates.[6] Studies have shown that Chlorpyrifos can induce apoptosis in neuronal cells, contributing to its neurodegenerative effects.[6] This process involves the activation of a cascade of enzymes called caspases, which ultimately leads to cell death.
The induction of apoptosis by Chlorpyrifos can be triggered by various factors, including oxidative stress and the disruption of intracellular signaling pathways.[5] For instance, Chlorpyrifos exposure has been linked to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways in different cell types.[14] Again, while direct evidence for this compound-induced apoptosis is lacking, its structural similarity to other OPs suggests it may also share this toxicological endpoint.
Table 3: Apoptotic Effects of Chlorpyrifos on Neuronal Cells
| Cell Type | Apoptotic Marker | Effect | Reference |
| Rat Cortical Neurons | Nuclear Condensation | Increased | |
| Rat Cortical Neurons | Caspase-3 Activation | Increased | [6] |
| Macrophages | Caspase-8 and -9 Activation | Increased | [14] |
| Macrophages | Cytochrome c Release | Increased | [14] |
| This compound | Data not available | Data not available |
Experimental Protocol: TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.
-
Cell/Tissue Preparation: Culture cells on coverslips or prepare tissue sections and fix them.
-
Permeabilization: Treat the samples with a permeabilization solution to allow entry of the labeling reagents.
-
Labeling: Incubate the samples with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Washing: Wash the samples to remove unincorporated labeled nucleotides.
-
Counterstaining: Stain the nuclei with a DNA-binding dye like DAPI to visualize all cells.
-
Microscopy: Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright fluorescence due to the incorporated labeled dUTPs.
-
Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
References
- 1. Dialifor | C14H17ClNO4PS2 | CID 25146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dialifor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative and Excitatory Mechanisms of Developmental Neurotoxicity: Transcriptional Profiles for Chlorpyrifos, Diazinon, Dieldrin, and Divalent Nickel in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Identification of DIABLO, a mammalian protein that promotes apoptosis by binding to and antagonizing IAP proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Repeated exposure to neurotoxic levels of chlorpyrifos alters hippocampal expression of neurotrophins and neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Chlorpyrifos Induces Apoptosis in Macrophages by Activating Both Intrinsic and Extrinsic Apoptotic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pretreatment for acute exposure to diisopropylfluorophosphate: in vivo efficacy of various acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [iro.uiowa.edu]
Comparative Toxicological Analysis of Dialifos Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profiles of several alternative pesticides to Dialifos. Due to the limited availability of public toxicity data for this compound, this document focuses on comparing commonly used organophosphates and other pesticide classes to offer a reference for toxicological evaluation. The data presented is compiled from various toxicological studies and databases.
Quantitative Toxicity Data Summary
The following table summarizes the acute oral toxicity (LD50) and chronic toxicity (NOAEL, LOAEL) data for a selection of pesticides. These values are critical for assessing the relative toxicity and for establishing safe exposure limits. The data is primarily for rats, a common model in toxicological studies.
| Pesticide Class | Pesticide | LD50 (Rat, oral, mg/kg) | NOAEL (Rat, chronic, mg/kg/day) | LOAEL (Rat, chronic, mg/kg/day) |
| Organophosphate | Malathion | 1000 - 12500[1] | 0.04 (repeated oral)[2] | 0.2 (12-month study in dogs)[2] |
| Organophosphate | Parathion | - | 0.09 (intermediate oral)[3] | 0.11 (intermediate oral)[3] |
| Organophosphate | Chlorpyrifos | 95 - 270[4] | 0.1 (long term)[5] | 1 (long term)[5] |
| Organophosphate | Diazinon | 300 - 850[6] | 0.005 (98 weeks)[6] | 0.060 (98 weeks)[6] |
| Organophosphate | Dimethoate | 60 - 387[2] | 0.1 (repeated administration)[7] | 0.5 (repeated administration)[7] |
| Pyrethroid | Bifenthrin | 53.4 - 210.4[8] | 2.5 (13 weeks in dogs)[8] | 5.0 (13 weeks in dogs)[8] |
| Pyrethroid | Permethrin | 430 - 4000[9] | 50 (96 days in dogs)[10] | >500 (96 days in dogs)[10] |
| Pyrethroid | Deltamethrin | 30 - 50 (in oily vehicle)[11] | 1.1 (24 months in dogs) | 10 (in dogs) |
| Herbicide | Glyphosate | >4320[12] | 100 (acute-duration oral in rabbits)[13] | 175 (intermediate-duration oral in rabbits)[13] |
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population. NOAEL (No-Observed-Adverse-Effect Level): The highest dose of a substance at which no adverse effects are observed. LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest dose of a substance at which an adverse effect is observed.
Experimental Protocols
The toxicological data presented in this guide are primarily derived from standardized experimental protocols designed to assess the safety of chemical substances. Below are detailed methodologies for two key types of experiments.
Acute Oral Toxicity Testing (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Methodology:
-
Animal Model: Typically, young adult rats of a single sex (usually females) are used.
-
Dosage: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined starting level.
-
Administration: The test substance is administered orally via gavage in a single dose.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
-
Procedure:
-
If mortality occurs in the first group, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
This process is continued until the dose that causes mortality in approximately 50% of the animals is identified.
-
-
Data Analysis: The LD50 is calculated from the mortality data using statistical methods.
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay is crucial for assessing the primary mechanism of toxicity for organophosphate pesticides.
Objective: To quantify the inhibition of acetylcholinesterase activity by a test substance.
Methodology:
-
Principle: The assay is based on the Ellman's method, which measures the activity of AChE by detecting the formation of a yellow-colored product. AChE hydrolyzes acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compound (potential inhibitor)
-
-
Procedure (96-well plate format):
-
AChE enzyme solution is added to the wells.
-
The test compound at various concentrations is added to the respective wells and incubated with the enzyme.
-
The reaction is initiated by adding the substrate (ATCI) and DTNB.
-
The absorbance is measured at 412 nm at multiple time points to determine the reaction rate.
-
-
Data Analysis: The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control with no inhibitor.
Visualization of Organophosphate Signaling Pathway
The primary mechanism of acute toxicity for organophosphate pesticides is the inhibition of the enzyme acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.
References
- 1. Malathion Technical Fact Sheet [npic.orst.edu]
- 2. awhhe.am [awhhe.am]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 5. scribd.com [scribd.com]
- 6. Diazinon Technical Fact Sheet [npic.orst.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Bifenthrin Technical Fact Sheet [npic.orst.edu]
- 9. Permethrin Technical Fact Sheet [npic.orst.edu]
- 10. mda.maryland.gov [mda.maryland.gov]
- 11. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Safety Operating Guide
Proper Disposal of Dialifos: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Dialifos, an obsolete organophosphate insecticide, requires careful handling and specific disposal procedures due to its toxicity. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a laboratory setting.
Safety and Handling
This compound is a cholinesterase inhibitor and is toxic. When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work with this compound should be conducted in a well-ventilated area or a chemical fume hood.
Disposal Procedures for Small Laboratory Quantities
For small quantities of this compound waste generated in a laboratory setting, chemical degradation through alkaline hydrolysis is a recommended method to neutralize its toxic properties. This process breaks down the organophosphate ester into less hazardous compounds.
Experimental Protocol: Alkaline Hydrolysis of this compound
This protocol is a general guideline for the alkaline hydrolysis of organophosphate pesticides. Due to the relative stability of the phosphorodithioate (B1214789) group in this compound, reaction conditions may need to be optimized. It is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) office before proceeding and to verify the complete degradation of this compound using an appropriate analytical method.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Suitable solvent (e.g., ethanol (B145695) or isopropanol) if this compound is in solid form
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent if it is in a solid form.
-
Alkaline Solution Preparation: Prepare a 1 M to 10 M solution of NaOH or KOH in water. The higher concentration may be necessary to ensure the complete and timely degradation of the more stable phosphorodithioate linkage.
-
Hydrolysis Reaction:
-
Place the this compound solution in the reaction vessel with a stir bar.
-
Slowly add the alkaline solution to the this compound solution while stirring.
-
The target pH for the reaction mixture should be greater than 12. Use a pH indicator to verify.
-
-
Reaction Time and Temperature:
-
Allow the mixture to stir at room temperature.
-
Given the reported half-life of this compound of 7.1 hours at pH 7.4 and 20°C, a significantly longer reaction time will be necessary to ensure complete degradation under alkaline conditions. A reaction time of at least 24 to 48 hours is recommended. Gentle heating may accelerate the hydrolysis but should be done with caution in a controlled manner.
-
-
Verification (Crucial Step): Before neutralization and disposal, it is essential to verify the complete degradation of this compound. This should be done using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), as determined in consultation with your institution's EHS or analytical chemistry department.
-
Neutralization: Once complete degradation is confirmed, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid or sulfuric acid) until the pH is between 6.0 and 8.0.
-
Final Disposal: The neutralized solution, once confirmed to be free of this compound, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm this disposal method with your institution's EHS office.
Data on this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₇ClNO₄PS₂ |
| Molar Mass | 393.85 g/mol |
| Physical State | White crystalline solid |
| Hydrolysis Half-life | 7.1 hours (at 20°C, pH 7.4) |
Hazardous Waste Classification
Unused or undegraded this compound must be disposed of as hazardous waste. While this compound is not specifically listed by name as an EPA hazardous waste, it would likely be classified based on its characteristics, particularly its toxicity as an organophosphate insecticide.
The generator of the waste is responsible for making a hazardous waste determination. For this compound, this would likely fall under the following categories:
-
Characteristic Hazardous Waste: Due to its toxicity, it would likely exhibit the characteristic of toxicity (D004-D043) if a TCLP (Toxicity Characteristic Leaching Procedure) test were performed.
-
P-listed or U-listed Wastes: While not explicitly listed, some organophosphate pesticides are included in the P-list (acutely hazardous) or U-list (toxic). It is crucial to consult with your EHS office and your state's environmental agency to determine the appropriate waste code. A potential, though not definitive, classification could be P041 for organophosphate insecticides, or a more general code based on its toxicity.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
Regulatory Compliance
Disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with federal, state, and local regulations. Always maintain meticulous records of all waste disposal procedures.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, protecting both themselves and the environment.
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Dialifos
For Immediate Reference: Essential Safety and Logistical Information for Handling Dialifos
This guide provides crucial, step-by-step safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is paramount to ensure personal safety and proper disposal of this hazardous material.
Quantitative Exposure Limits
Understanding the established airborne concentration limits of this compound is a critical first step in risk assessment and the selection of appropriate personal protective equipment. The following table summarizes the Protective Action Criteria (PAC) for this compound, which are based on a hierarchy of exposure limit systems including Acute Exposure Guideline Levels (AEGLs), Emergency Response Planning Guidelines (ERPGs), and Temporary Emergency Exposure Limits (TEELs).[1][2]
| Exposure Limit | Concentration (mg/m³) | Definition | Source |
| PAC-1 | 0.45 | Mild, transient health effects.[1] | [3] |
| PAC-2 | 5 | Irreversible or other serious health effects that could impair the ability to take protective action.[1] | [3] |
| PAC-3 | 39 | Life-threatening health effects.[1] | [3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-Resistant Gloves | Gauntlet-style gloves made of nitrile or neoprene are recommended. Avoid leather or cloth gloves. Always inspect gloves for integrity before use, and wash the exterior before removal. Discard disposable gloves after each use. |
| Body | Chemical-Resistant Coveralls or Lab Coat | At a minimum, a long-sleeved shirt and long pants should be worn. For handling concentrates, chemical-resistant coveralls are required. All work clothing should be washed separately from other laundry. |
| Eyes | Safety Goggles or Face Shield | Use indirectly vented safety goggles or a full-face shield to protect against splashes and aerosols. |
| Respiratory | Air-Purifying Respirator | A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is essential. For situations with potential for particulate exposure (e.g., handling powders), a combination OV/P100 cartridge is recommended. A full-face respirator will also provide eye and face protection. |
| Feet | Chemical-Resistant Boots | Ankle-covering, unlined, chemical-resistant boots should be worn. Pant legs must be worn outside of the boots to prevent chemicals from entering. |
Operational Plan for Handling and Storage
Strict adherence to the following procedures will minimize the risk of exposure and accidental release of this compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Hygiene: Prohibit eating, drinking, and smoking in areas where this compound is handled or stored.
-
Hand Washing: Thoroughly wash hands with soap and water after handling and before any breaks.
-
Avoid Contamination: Do not touch spilled material. In case of skin contact, immediately wash the affected area thoroughly. Contaminated clothing must be removed and isolated at the site.[3]
Storage Plan:
-
Original Container: Store this compound in its original, tightly sealed container.
-
Cool, Dry, and Secure: The storage area must be cool, dry, and locked to prevent unauthorized access.
-
Avoid Incompatibles: Store away from strong alkalis, as this compound is readily hydrolyzed by them.
-
Segregation: Do not store near food, feed, or water supplies.
Disposal Plan for this compound Waste
Proper disposal of this compound and associated materials is critical to prevent environmental contamination.
Unused Product:
-
Unused this compound must be disposed of as hazardous waste. Contact a licensed professional waste disposal service for this purpose.
Empty Containers:
-
Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent.
-
Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
-
Puncture and Dispose: After triple-rinsing, puncture the container to prevent reuse and dispose of it in a sanitary landfill or according to local and state regulations.
Contaminated Materials:
-
All materials used for spill cleanup, such as absorbents and contaminated PPE, must be collected in a sealed and properly labeled container and disposed of as hazardous waste.
Emergency Spill Response Workflow
The following diagram outlines the logical workflow for responding to a this compound spill, ensuring a safe and effective cleanup process.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
